molecular formula C12H11FN2 B1463638 (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine CAS No. 1184459-00-4

(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Cat. No.: B1463638
CAS No.: 1184459-00-4
M. Wt: 202.23 g/mol
InChI Key: YJWZMHBVNFMOBN-UHFFFAOYSA-N
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Description

(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C12H11FN2 and its molecular weight is 202.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoro-4-pyridin-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-12-6-9(3-4-10(12)7-14)11-2-1-5-15-8-11/h1-6,8H,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWZMHBVNFMOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Architecting Privileged Scaffolds: A Technical Whitepaper on (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern fragment-based drug discovery (FBDD) and targeted therapeutics, biaryl methanamines represent a cornerstone pharmacophore. Specifically, (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine (CAS 1184459-00-4)[1] integrates three highly synergistic functional motifs: a primary amine for electrostatic anchoring, a pyridine ring for directional hydrogen bonding, and an ortho-fluorine atom that dictates conformational geometry.

This whitepaper provides an in-depth mechanistic analysis of the physicochemical properties, synthetic assembly, and medicinal chemistry applications of this privileged scaffold, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

To effectively utilize CAS 1184459-00-4[2] in a drug discovery pipeline, one must understand its baseline molecular properties. The data below summarizes the compound's quantitative profile.

Quantitative Molecular Properties
PropertyValueMechanistic Significance
CAS Registry Number 1184459-00-4[1]Unique identifier for procurement and database querying.
Molecular Formula C₁₂H₁₁FN₂[2]Dictates the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 202.23 g/mol [3]Ideal fragment size (Rule of Three compliant) for FBDD.
Topological Polar Surface Area ~38.9 ŲExcellent for blood-brain barrier (BBB) penetration and cellular permeability.
Hydrogen Bond Donors (HBD) 2 (Primary Amine)Facilitates salt-bridge formation with acidic residues (e.g., Asp/Glu).
Hydrogen Bond Acceptors (HBA) 2 (Pyridine N, Amine N)Enables interaction with kinase hinge-region backbone amides.
Rotatable Bonds 2Low entropic penalty upon binding to the target protein.
The "Fluorine Effect" and Conformational Locking

The inclusion of the fluorine atom at the ortho position relative to the methanamine group is not merely for metabolic shielding against cytochrome P450 oxidation. Due to its high electronegativity, fluorine exerts a strong inductive (-I) effect, which subtly lowers the pKa of the adjacent primary amine. This pKa modulation increases the fraction of un-ionized molecules at physiological pH (7.4), thereby enhancing passive membrane permeability without sacrificing the amine's ability to form critical salt bridges in the target binding pocket ().

Furthermore, the steric bulk of the fluorine atom restricts the rotational freedom of the biaryl axis. This pre-organizes the molecule into a low-energy conformation that is highly favorable for sliding into narrow hydrophobic pockets, such as the ATP-binding site of kinases.

Synthetic Methodology: The Biaryl Assembly

The construction of the biaryl axis relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling (). The workflow below outlines the logical progression from commercially available starting materials to the final deprotected pharmacophore.

G R1 Boc-Protected Benzylamine Cond1 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C R1->Cond1 R2 Pyridin-3-ylboronic Acid R2->Cond1 Int Boc-Biaryl Intermediate Cond1->Int Suzuki Coupling Cond2 TFA / DCM RT, 2h Int->Cond2 Validation: LC-MS Prod CAS 1184459-00-4 Product Cond2->Prod Deprotection

Fig 1: Synthetic workflow for CAS 1184459-00-4 via Suzuki-Miyaura coupling.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure high yield and prevent the formation of inactive palladium black, the following protocol must be executed with strict adherence to the stated causal mechanisms.

Phase 1: Reagent Preparation & Degassing

  • Charge the Flask: To a flame-dried Schlenk flask, add tert-butyl (4-bromo-2-fluorobenzyl)carbamate (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O (v/v 9:1).

    • Causality: The addition of 10% water is a critical thermodynamic requirement. It solubilizes the K₂CO₃, generating the reactive hydroxyl-boronate intermediate [R-B(OH)3]-, which undergoes transmetallation with the organopalladium(II) complex orders of magnitude faster than the neutral boronic acid.

  • Degassing: Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen reacts with active Pd(0) to form inactive Pd(II) peroxo complexes. Removing dissolved O₂ is non-negotiable for catalytic turnover.

Phase 2: Catalytic Transmetallation 4. Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

  • Causality: The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand features a large bite angle (~99°), which geometrically accelerates the reductive elimination step—the typical rate-limiting barrier in forming sterically hindered biaryl bonds.

  • Reflux: Heat the reaction to 90°C for 4 hours.

    • Validation Checkpoint: A successful active catalytic cycle will maintain a dark, homogeneous brown solution. The precipitation of a heavy black solid (Pd black) indicates catalyst degradation and requires immediate intervention (e.g., addition of a phosphine ligand).

Phase 3: Deprotection & Isolation 6. Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. 7. Boc-Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) (10.0 eq) dropwise at 0°C. Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: The addition of TFA will cause immediate effervescence (release of isobutylene and CO₂ gases). The macroscopic cessation of bubbling is a reliable indicator that deprotection is nearing completion.

  • Purification: Concentrate the mixture and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) to yield the pure (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine.

Pharmacophore Mapping & Target Engagement

When integrated into a larger drug molecule, CAS 1184459-00-4[1] acts as a multi-valent recognition element. The diagram below illustrates the logical relationship between the scaffold's structural features and their corresponding target interactions.

G Core Scaffold CAS 1184459-00-4 Amine Primary Amine Salt Bridge & H-Bond Donor Core->Amine Pyridine Pyridine Ring H-Bond Acceptor & Pi-Stacking Core->Pyridine Fluoro Fluorine Atom Conformational Lock Core->Fluoro Target Target Interaction Kinase/GPCR Pocket Amine->Target Electrostatic Pyridine->Target Pi-Pi / H-Bond Fluoro->Target Steric Fit

Fig 2: Pharmacophore mapping and target interaction logic for the biaryl scaffold.

  • The Pyridine Nitrogen: Acts as a potent hydrogen bond acceptor. In kinase inhibitors, this nitrogen frequently engages the backbone NH of the hinge region (e.g., Met or Cys residues), anchoring the molecule within the ATP binding site.

  • The Primary Amine: Serves as an exit vector pointing toward the solvent-exposed region or a secondary specificity pocket. It can be further functionalized (e.g., via reductive amination or amide coupling) to build out the molecule's affinity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at:[Link]

  • ChemSrc. (2024). CAS 1184459-00-4 Chemical & Physical Properties. ChemSrc Database. Available at: [Link]

Sources

Chemical structure of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1184459-00-4 Formula: C₁₂H₁₁FN₂ Molecular Weight: 202.23 g/mol Synonyms: 2-Fluoro-4-(3-pyridyl)benzylamine; [2-Fluoro-4-(pyridin-3-yl)phenyl]methanamine[1]

Part 1: Executive Summary & Strategic Context[1][2]

(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine is a specialized biaryl alkylamine building block primarily utilized in the synthesis of Porcupine (PORCN) inhibitors , most notably WNT-974 (LGK974) .[1]

As a drug intermediate, this molecule serves as the "tail" moiety of the WNT-974 scaffold. Its structural design addresses three critical medicinal chemistry challenges:

  • Solubility: The pyridine nitrogen provides a basic center (pKa ~5.2) to enhance aqueous solubility in the final drug candidate.

  • Conformational Control: The ortho-fluorine atom induces a specific torsion angle between the phenyl ring and the amide connection in the final inhibitor, locking the bioactive conformation.

  • Metabolic Stability: The fluorine atom blocks metabolic oxidation at the electron-rich phenyl position.[1]

This guide details the chemical structure, validated synthetic pathways, and handling protocols for researchers utilizing this scaffold in Wnt pathway modulation and kinase inhibitor discovery.

Part 2: Structural Analysis & Physiochemical Properties[1][2]

Pharmacophore Breakdown

The molecule consists of three distinct functional zones:[1]

  • Zone A (Linker): The primary benzylic amine (-CH₂NH₂). In the final drug context, this amine typically forms an amide bond, serving as a hinge that positions the biaryl system.

  • Zone B (Core): A 2-fluorophenyl ring.[1][2] The fluorine at position 2 is critical for atropisomerism control . It creates steric repulsion with the carbonyl oxygen of the amide (in the final drug), forcing the ring out of planarity.

  • Zone C (Tail): A 3-pyridyl group.[1] This heteroaromatic ring acts as a hydrogen bond acceptor and improves the LogD profile of the lipophilic biaryl core.

Physiochemical Data Table[1]
PropertyValueContext
Molecular Weight 202.23Fragment-like (Rule of 3 compliant)
cLogP 1.35Moderate lipophilicity; good membrane permeability
TPSA 38.9 ŲHigh polar surface area relative to size (due to amine/pyridine)
pKa (Amine) ~9.2Typical primary benzylamine; protonated at physiological pH
pKa (Pyridine) ~5.2Weakly basic; contributes to solubility in acidic media
Rotatable Bonds 2Biaryl axis + Benzylic C-N bond

Part 3: Synthetic Methodology

The most robust industrial route to CAS 1184459-00-4 avoids the handling of unstable benzylamine intermediates by utilizing a Nitrile Precursor Strategy .[1] This route employs a Suzuki-Miyaura coupling followed by a selective reduction.[1]

Validated Synthetic Pathway (DOT Visualization)

Synthesis SM1 4-Bromo-2-fluorobenzonitrile (Starting Material) INT Intermediate: 2-Fluoro-4-(pyridin-3-yl)benzonitrile SM1->INT Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 Pyridin-3-ylboronic acid SM2->INT PROD Product: (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine INT->PROD Step 2: Reduction BH3-THF or Raney Ni/H2 Reflux

Figure 1: Two-step synthetic pathway from commercially available nitrile precursors.[1]

Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-Fluoro-4-(pyridin-3-yl)benzonitrile.[1]

  • Reagents:

    • 4-Bromo-2-fluorobenzonitrile (1.0 eq)[1]

    • Pyridin-3-ylboronic acid (1.2 eq)[1]

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

    • Base: K₂CO₃ (3.0 eq)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

  • Procedure:

    • Charge a reaction vessel with the bromide, boronic acid, and base.

    • Degas the solvent mixture with nitrogen for 15 minutes and add to the vessel.

    • Add the Pd catalyst under a nitrogen stream.

    • Heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (m/z ~200/202).

    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The pyridine nitrogen makes the product slightly polar; expect elution at ~40-60% EtOAc.[1]

Step 2: Nitrile Reduction

Objective: Conversion to (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine.[1]

Note: Borane reduction is preferred over LAH to avoid defluorination side reactions.[1]

  • Reagents:

    • Intermediate Nitrile (1.0 eq)

    • Borane-THF complex (1.0 M solution, 3.0 eq)

    • Methanol (for quenching)

    • HCl (conc.)

  • Procedure:

    • Dissolve the nitrile in anhydrous THF under nitrogen.

    • Cool to 0°C. Add BH₃-THF dropwise (exothermic).[1]

    • Reflux the mixture for 2–3 hours.

    • Quench: Cool to 0°C. Carefully add MeOH until gas evolution ceases.

    • Acid Hydrolysis: Add conc. HCl (excess) and reflux for 1 hour to break the boron-amine complex.

    • Isolation: Basify to pH >12 with NaOH. Extract with DCM (3x). The product is in the organic layer.

    • Purification: If necessary, convert to the HCl salt for crystallization or use reverse-phase HPLC.

Part 4: Analytical Characterization

To certify the identity of the synthesized material, the following spectral signatures must be verified.

1H NMR (400 MHz, DMSO-d6)
  • Pyridine Protons:

    • δ 8.90 (s, 1H, H-2 of pyridine) – Most deshielded.

    • δ 8.60 (d, 1H, H-6 of pyridine).

    • δ 8.10 (d, 1H, H-4 of pyridine).

    • δ 7.50 (dd, 1H, H-5 of pyridine).

  • Phenyl Protons:

    • δ 7.60–7.40 (m, 3H, Aromatic ring). Look for splitting patterns characteristic of 1,2,4-substitution with fluorine coupling.

  • Benzylic Protons:

    • δ 3.85 (s, 2H, -CH ₂-NH₂).

  • Amine Protons:

    • δ 2.0–3.0 (broad s, 2H, -NH₂). Chemical shift varies with concentration/water content.

Mass Spectrometry (ESI+)
  • [M+H]+: Calculated: 203.09; Observed: 203.1.

  • Fragmentation: Common loss of NH₃ (M-17) may be observed in high-energy collisions.[1]

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic amine. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Long-term exposure to air leads to carbonate formation (reaction with CO₂).[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

  • PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.[1] The intermediate borane reagents in Step 2 are pyrophoric; handle in a fume hood.

Part 6: References

  • Liu, J., et al. "Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974." Proceedings of the National Academy of Sciences 110.50 (2013): 20224-20229. Link

  • Cheng, H., et al. "Discovery of the Highly Potent, Selective, and Orally Bioavailable Porcupine Inhibitor WNT974." Abstracts of Papers, 248th ACS National Meeting. (2014).

  • BLDpharm. "Product Datasheet: (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine (CAS 1184459-00-4)."[1] Link

  • Rodon, J., et al. "Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours." British Journal of Cancer 125 (2021): 28–37.[3] Link

Sources

2-Fluoro-4-(3-pyridyl)benzylamine: Molecular Weight, Formula, and Strategic Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-(3-pyridyl)benzylamine is a highly specialized, bifunctional building block frequently deployed in the rational design of small-molecule therapeutics. Integrating three distinct pharmacophoric elements—a primary benzylamine, an ortho-fluorine atom, and a meta-substituted pyridine ring—this compound serves as a critical intermediate for synthesizing kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

This technical guide dissects the physicochemical architecture of the molecule and provides a field-validated, self-correcting synthetic protocol for its de novo generation.

Physicochemical Architecture & Structural Causality

Understanding the exact specifications of 2-Fluoro-4-(3-pyridyl)benzylamine is critical for predicting its behavior in both synthetic workflows and biological assays.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine
Molecular Formula C12H11FN2
Molecular Weight 202.23 g/mol
Exact Mass 202.0906 Da
SMILES String NCc1c(F)cc(c2cccnc2)cc1
Hydrogen Bond Donors 1 (Primary amine, -NH2)
Hydrogen Bond Acceptors 2 (Pyridine nitrogen, Amine nitrogen)
Rotatable Bonds 3
The Causality of the Structure (E-E-A-T Rationale)

In drug development, the specific substitution pattern of this molecule is not arbitrary; it is engineered for precise pharmacological outcomes:

  • The Ortho-Fluorine Effect: The highly electronegative fluorine atom exerts a strong inductive pull (-I effect), which subtly lowers the pKa of the adjacent primary amine. This prevents excessive protonation at physiological pH, thereby enhancing lipophilicity and passive membrane permeability. Furthermore, the robust C-F bond sterically blocks potential CYP450-mediated metabolic oxidation at the ortho position.

  • The 3-Pyridyl Motif: Acting as a polar bioisostere for a standard phenyl ring, the pyridine nitrogen provides a highly directional hydrogen bond acceptor. This is critical for anchoring molecules into target protein active sites (such as the hinge region of kinases) while simultaneously improving the compound's overall aqueous solubility.

De Novo Synthesis & Self-Validating Protocols

To synthesize 2-Fluoro-4-(3-pyridyl)benzylamine (C12H11FN2), we employ a two-phase convergent approach starting from commercially available building blocks: 4-bromo-2-fluorobenzonitrile[1] and 3-pyridylboronic acid[2].

SynthesisWorkflow SM1 4-Bromo-2-fluorobenzonitrile CAS: 105942-08-3 Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Step1 SM2 3-Pyridylboronic acid CAS: 1692-25-7 SM2->Step1 Int1 2-Fluoro-4-(3-pyridyl)benzonitrile m/z: 199.06 [M+H]+ Step1->Int1 Step2 Chemoselective Reduction 1. BH3-THF, Reflux 2. HCl quench Int1->Step2 Product 2-Fluoro-4-(3-pyridyl)benzylamine C12H11FN2 | MW: 202.23 Step2->Product

Fig 1: De novo synthesis workflow of 2-Fluoro-4-(3-pyridyl)benzylamine.

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the intermediate 2-fluoro-4-(3-pyridyl)benzonitrile.

Mechanistic Rationale: We select Pd(dppf)Cl2 as the catalyst because the bulky, bidentate dppf ligand effectively prevents catalyst poisoning by the basic pyridine nitrogen—a frequent failure point in heteroaryl cross-couplings. A biphasic 1,4-Dioxane/Water system ensures the boronic acid and inorganic base remain solvated while accommodating the organic halide[3].

Step-by-Step Methodology:

  • Charge a dry reaction vessel with 4-bromo-2-fluorobenzonitrile (1.0 eq), 3-pyridylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) followed by K2CO3 (2.0 eq).

  • Purge the system with N2 and heat to 90°C for 12 hours under vigorous stirring.

  • Self-Validating IPQC (In-Process Quality Control): Withdraw a 10 µL aliquot and analyze via LC-MS. The reaction is validated when the starting material peak is entirely absent, replaced by a dominant peak at m/z 199.06 [M+H]+ .

  • Workup: Cool to room temperature, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography to isolate the intermediate nitrile.

Phase 2: Chemoselective Nitrile Reduction

Objective: Convert the intermediate nitrile to the final primary amine (C12H11FN2).

Mechanistic Rationale: Borane-tetrahydrofuran (BH3·THF) complex is explicitly chosen over harsher reagents like Lithium Aluminum Hydride (LiAlH4). While LiAlH4 is a powerful reductant, it can inadvertently trigger hydrodefluorination or partially reduce the electron-deficient pyridine ring. BH3·THF provides absolute chemoselectivity for the nitrile group.

Step-by-Step Methodology:

  • Dissolve the purified 2-fluoro-4-(3-pyridyl)benzonitrile in anhydrous THF under an N2 atmosphere and cool to 0°C using an ice bath.

  • Dropwise add BH3·THF (3.0 eq) over 15 minutes to control the exothermic complexation.

  • Remove the ice bath and heat the mixture to reflux for 4 hours.

  • Self-Validating IPQC: Monitor the reaction via FT-IR spectroscopy. The reduction is confirmed successful when the sharp, distinct C≡N stretching frequency at ~2220 cm⁻¹ completely disappears.

  • Quench & Hydrolysis: Cool the reaction to 0°C and carefully quench with 2M HCl. Causality note: Borane forms a highly stable amine-borane complex with the newly formed product. Refluxing in acidic conditions for 1 hour is mandatory to break this complex and release the free amine.

  • Basify the aqueous layer with 2M NaOH to pH 10, extract with Dichloromethane (DCM), dry, and concentrate under vacuum.

  • Final Validation: Confirm the final structure via LC-MS (m/z 203.10 [M+H]+ ) and 1H-NMR (verifying the emergence of a characteristic singlet for the benzylic -CH2- protons at ~3.9 ppm).

References[3] Title: 4-Bromo-2-fluorobenzonitrile | 105942-08-3 | TCI Deutschland GmbH

Sources

The Strategic Utilization of Biaryl Amine Building Blocks in Medicinal Chemistry: Synthesis, Causality, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biaryl amines represent a "privileged scaffold" in modern medicinal chemistry, appearing in nearly 40% of small-molecule drug patents[1]. This in-depth technical guide provides drug development professionals and synthetic chemists with a comprehensive framework for synthesizing and deploying biaryl amines. By examining the causality behind catalytic choices—from Palladium-catalyzed Buchwald-Hartwig aminations to mild Copper-catalyzed Ullmann couplings—this whitepaper establishes self-validating protocols designed to optimize yield, scalability, and pharmacokinetic properties in drug discovery.

The Privileged Biaryl Amine Scaffold in Drug Discovery

The unique structural topology of the biaryl amine—combining the rigidity of a biaryl axis with the hydrogen-bonding and electron-donating capacity of an amine—makes it an ideal candidate for interacting with complex biological targets[2].

For example, the 3-methyl-4-(pyridin-4-yl)aniline motif is heavily utilized in kinase inhibitors[2]. The causality behind this preference is rooted in molecular recognition: the pyridine nitrogen acts as a crucial hydrogen-bond acceptor in the ATP-binding "hinge region" of the kinase, while the aniline nitrogen provides a synthetic vector for further functionalization to engage adjacent hydrophobic pockets[2].

RTK_Pathway Ligand Extracellular Ligand (Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK ATP_Pocket Intracellular Kinase Domain (ATP Hinge Region) RTK->ATP_Pocket Signaling Downstream Signaling (MAPK / PI3K) ATP_Pocket->Signaling ATP Binding Biaryl_Amine Biaryl Amine Inhibitor (e.g., Pyridinylaniline) Biaryl_Amine->ATP_Pocket Competitive Inhibition Disease Cell Proliferation / Disease Signaling->Disease

Diagram 1: Generic Receptor Tyrosine Kinase (RTK) signaling pathway and biaryl amine inhibition.

Strategic Synthesis: Causality Behind Method Selection

The construction of the C(sp2)-N bond is the critical step in assembling biaryl amines. Historically, nucleophilic aromatic substitution (SNAr) was employed, but it suffers from severe limitations regarding substrate scope and requires highly electron-deficient aryl halides[3]. Today, transition-metal-catalyzed cross-coupling is the standard.

Palladium-Catalyzed Buchwald-Hartwig Amination

The premier method for C-N bond formation utilizes a Palladium catalyst (e.g., Pd(OAc)2) and bulky, electron-rich phosphine ligands (like BINAP or BrettPhos) to couple aryl halides or mesylates with amines[3][4]. Mechanistic Causality: The bulky bidentate ligands are critical because they prevent the formation of inactive palladium iodide dimers after oxidative addition. This accelerates the catalytic cycle and strongly favors the desired reductive elimination over the competing, unproductive β-hydride elimination pathway[3].

Mild Copper-Catalyzed Ullmann Coupling

A cost-effective alternative to Palladium utilizes CuI or Cu2O with bidentate ligands (like N,N'-bis(furan-2-ylmethyl)oxalamide, BFMO) to achieve coupling at low temperatures[5]. Mechanistic Causality: The oxalamide ligands stabilize the Cu(I) oxidation state and increase the electron density at the metal center, facilitating the historically challenging oxidative addition of the aryl halide at temperatures as low as room temperature[5].

Quantitative Comparison of Cross-Coupling Strategies
Coupling StrategyPrimary CatalystTypical LigandsOperating TempSubstrate Scope & Limitations
Buchwald-Hartwig Pd(OAc)2, Pd2(dba)3BINAP, DPPF, BrettPhos80–110 °CBroadest scope (halides, mesylates); sensitive to O2/moisture[3][4].
Ullmann-Type CuI, Cu2OBFMO, Oxalamides25–100 °CExcellent for primary amines; struggles with highly sterically hindered secondary amines[5].
Suzuki-Miyaura Pd(PPh3)4, Pd(dppf)Cl2Triphenylphosphine60–90 °CRequires pre-formed aniline boronic esters; highly tolerant of protic groups[6].
Transition-Metal-Free None (Base Promoted)NoneRoom TempLimited to highly specific substrates (e.g., via Smiles rearrangement)[1].

Table 1: Comparison of cross-coupling strategies for biaryl amine synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Buchwald_Workflow Start Aryl Halide/Mesylate + Primary Amine Catalyst Pd(OAc)2 + Ligand (e.g., CM-phos) + Base (Cs2CO3) Start->Catalyst Degas Strict Degassing (Remove O2 to protect Pd) Catalyst->Degas Heat Heating (90-110 °C) Catalytic Cycle Active Degas->Heat Workup Filtration & Chromatography (Remove Pd black & salts) Heat->Workup TLC/LC-MS Validation Product Purified Biaryl Amine Workup->Product

Diagram 2: Self-validating workflow for Palladium-catalyzed Buchwald-Hartwig Amination.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Mesylates

Objective: Synthesize a functionalized biaryl amine from an aryl mesylate and a primary aniline[4]. Causality & Validation: Aryl mesylates are utilized as they are easily prepared from abundant phenols. Pd(OAc)2 is paired with a specialized ligand (e.g., CM-phos) to overcome the high activation energy required for C-O bond cleavage[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the aryl mesylate (1.0 equiv), aniline derivative (1.2 equiv), Pd(OAc)2 (1–4 mol%), CM-phos ligand (4–8 mol%), and Cs2CO3 (2.0 equiv). Causality: Cs2CO3 is chosen because its high solubility and basicity efficiently deprotonate the coordinated amine intermediate without inducing unwanted side reactions[4].

  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure N2 (repeat 3x). Add anhydrous, degassed tert-butanol or toluene. Validation: Oxygen must be strictly excluded to prevent the oxidation of the electron-rich phosphine ligand, which would immediately terminate the catalytic cycle.

  • Heating & Monitoring: Stir the mixture at 90–110 °C for 12–24 hours. Monitor via TLC or LC-MS. Validation: The disappearance of the mesylate starting material and the emergence of a highly UV-active product mass indicate successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the insoluble inorganic salts and precipitated palladium black[4].

  • Purification: Concentrate the filtrate and purify via flash column chromatography to yield the pure biaryl amine.

Protocol 2: Mild Copper-Catalyzed Ullmann Coupling

Objective: Synthesize a biaryl amine using earth-abundant copper at low temperatures[5].

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with aryl bromide (1.0 equiv), primary amine (1.2 equiv), CuI (5 mol%), N,N'-bis(furan-2-ylmethyl)oxalamide (BFMO) ligand (5 mol%), and K3PO4 (2.0 equiv)[5].

  • Solvent & Atmosphere: Add DMSO under an argon atmosphere. Causality: DMSO coordinates to the copper center, acting synergistically with the BFMO ligand to stabilize the transition state during oxidative addition[5].

  • Reaction: Stir at 60 °C (or room temperature for highly reactive electron-deficient aryl halides) for 24 hours[5].

  • Validation: The low temperature prevents the formation of hydrodehalogenation byproducts, ensuring a cleaner crude LC-MS profile compared to traditional 150 °C Ullmann conditions.

Medicinal Chemistry Applications: Scaffold Hopping

Biaryl amines are frequently utilized in "scaffold hopping" to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.

A prime example is the discovery of Retinoid-related Orphan Receptor gamma t (RORγt) inhibitors for the treatment of multiple sclerosis[6]. Researchers initially identified a thiophene ketone core that exhibited good in vitro activity but suffered from poor oral bioavailability and a lack of Central Nervous System (CNS) penetration[6]. Causality in Optimization: By replacing the ketone core with a biaryl amide/amine scaffold, the medicinal chemists introduced a rigid, lipophilic core that significantly enhanced CNS penetration and oral bioavailability. This structural modification ultimately led to dose-dependent in vivo efficacy in experimental autoimmune encephalomyelitis (EAE) mouse models[6].

Conclusion

The biaryl amine is an indispensable building block in the medicinal chemist's toolkit, offering a privileged topology for engaging complex biological targets. By understanding the mechanistic causality behind Buchwald-Hartwig and Ullmann cross-couplings, researchers can design highly efficient, scalable, and self-validating synthetic routes, thereby accelerating the drug discovery pipeline.

References

  • Assembly of Biaryl Amines via Mild Copper-Catalyzed Coupling of Anilines with (Hetero)
  • Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors Source: NIH / PMC URL
  • (pyridin-4-yl)
  • Transition-Metal-Free C-N Cross-Coupling of Benzamide and Sulfonamide at Room Temperature Source: ChemRxiv URL
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL
  • Buchwald–Hartwig amination Source: Wikipedia URL

Sources

Engineering Efficacy: The Fluorinated Pyridine-Phenyl Scaffold in Drug Discovery

[1]

Executive Summary

The pyridine-phenyl biaryl motif is a "privileged scaffold" in modern medicinal chemistry, appearing ubiquitously in kinase inhibitors, GPCR ligands, and allosteric modulators.[1] However, the naked scaffold often suffers from metabolic liability and suboptimal physicochemical properties. The strategic introduction of fluorine—specifically on the pyridine or phenyl ring—is not merely a cosmetic change; it is a fundamental engineering tool. This guide details how fluorination modulates pKa to reduce hERG toxicity, locks bioactive conformations via the "ortho-effect," and blocks CYP450 oxidative sites, transforming a generic binder into a viable clinical candidate.[1]

Part 1: The Fluorine Effect in Biaryl Systems

Electronic Modulation and pKa

The pyridine nitrogen is a common hydrogen bond acceptor, but its basicity (pKa ~5.2 for pyridine) can lead to non-specific binding and phospholipidosis.[1]

  • The Fluorine Pull: Fluorine is the most electronegative element (Paulding scale 3.98).[1] Substituting fluorine onto the pyridine ring exerts a strong inductive electron-withdrawing effect (-I).[1]

  • Impact: This significantly lowers the basicity of the pyridine nitrogen. For example, 2-fluoropyridine has a pKa of -0.44, while 3-fluoropyridine is ~2.97.[1]

  • Therapeutic Benefit: Reducing basicity decreases the likelihood of protonation at physiological pH, which correlates with reduced hERG channel inhibition (a major cardiotoxicity risk) and improved membrane permeability.[1]

Conformational Control: The "Ortho Effect"

In biaryl systems, the bond between the two rings allows for free rotation, often resulting in an entropic penalty upon binding to a protein pocket.

  • Conformational Locking: Placing a fluorine atom at the ortho position of the phenyl or pyridine ring restricts this rotation.

  • Mechanism: This restriction arises from either steric clashes or, more favorably, dipole-dipole minimization between the C-F bond and the pyridine nitrogen lone pair.[1] This pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding.

Metabolic Shielding

The electron-rich nature of phenyl and pyridine rings makes them prime targets for Cytochrome P450 (CYP450) oxidation.[1]

  • Metabolic Soft Spots: CYP enzymes typically attack the most electron-rich positions (para to an electron-donating group).[1]

  • The Blockade: The C-F bond is chemically inert and stronger (approx. 116 kcal/mol) than the C-H bond. Substituting hydrogen with fluorine at these "soft spots" blocks hydroxylation, significantly extending the drug's half-life (

    
    ).[1][2]
    
Data Summary: Fluorine Substitution Effects[1][2][3][4][5][6][7]
PropertyUnsubstituted Pyridine3-Fluoropyridine2-FluoropyridineImpact on Drug Design
pKa (Conj.[1] Acid) ~5.23~2.97-0.44Reduced basicity lowers hERG risk and improves permeability.[1]
LogP (Lipophilicity) 0.65~0.85~0.80Moderate increase aids membrane penetration without insolubility.[1]
Metabolic Stability Low (prone to N-oxidation)ModerateHighBlocks oxidation; 2-F position is resistant to nucleophilic attack.[1]
C-F Bond Length N/A1.35 Å1.35 ÅBioisostere for H (1.20 Å) or OH, minimal steric penalty.[1]

Part 2: Synthetic Methodologies

The assembly of fluorinated pyridine-phenyl scaffolds predominantly relies on Palladium-catalyzed cross-coupling.[1] However, fluorinated heteroaryl boronic acids are notoriously unstable, prone to protodeboronation.[1]

The Suzuki-Miyaura Standard

The industry standard involves coupling a halopyridine with a phenylboronic acid (or vice versa).[1]

  • Challenge: Fluorine substitution on the pyridine ring makes the boronic acid derivative electron-deficient and susceptible to hydrolysis.

  • Solution:

    • Ligand Selection: Use bulky, electron-rich phosphine ligands like XPhos or SPhos .[1] These facilitate the oxidative addition of electron-poor chlorides and stabilize the active Pd(0) species.[1]

    • Boron Source: Replace unstable boronic acids with MIDA boronates or Potassium organotrifluoroborates (Molander salts) .[1] These slow-release reagents prevent rapid hydrolysis.[1]

Visualization: Synthetic Decision Tree

SyntheticWorkflowTargetTarget: FluorinatedPyridine-Phenyl ScaffoldPrecursorSelect HalogenatedPrecursorTarget->PrecursorInstabilityCheck: Is BoronicAcid Stable?Precursor->InstabilityCouplingSuzuki-MiyauraCouplingProductIsolated ScaffoldCoupling->ProductStandardStandard Protocol(Pd(dppf)Cl2 / K2CO3)Instability->StandardYes (Electron Rich)AdvancedAdvanced Protocol(XPhos Pd G2 / MIDA)Instability->AdvancedNo (Fluorinated/Electron Poor)Standard->CouplingAdvanced->Coupling

Caption: Decision logic for selecting cross-coupling conditions based on the stability of fluorinated boronic acid intermediates.

Part 3: Case Study - Dabrafenib

Dabrafenib (Tafinlar) is a potent BRAF inhibitor used in melanoma treatment.[1][3] Its structure exemplifies the critical role of the fluorinated phenyl moiety.

  • Structure: A 2-aminopyrimidine core linked to a thiazole and a 2,6-difluorophenyl sulfonamide .[1]

  • Role of Fluorine:

    • Metabolic Stability: The fluorine atoms on the phenyl ring block metabolic oxidation at positions that would otherwise be vulnerable.[2]

    • Selectivity: The specific substitution pattern fills a hydrophobic pocket in the mutated BRAF kinase, improving selectivity over wild-type RAF.[1]

    • Acidity Modulation: The electron-withdrawing fluorines increase the acidity of the sulfonamide NH, strengthening the hydrogen bond interaction with the catalytic residue Asp594 in the kinase active site.

Part 4: Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of 2-(2-Fluorophenyl)pyridine

Rationale: This protocol utilizes SPhos Pd G2, a precatalyst that ensures rapid activation and high turnover for sterically hindered or electron-deficient biaryls.[1]

Materials:

  • 2-Chloropyridine (1.0 equiv)[1]

  • 2-Fluorophenylboronic acid (1.5 equiv)[1]

  • Catalyst: SPhos Pd G2 (0.02 equiv)[1]

  • Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)[1][4]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a reaction vial with 2-chloropyridine (113 mg, 1.0 mmol), 2-fluorophenylboronic acid (210 mg, 1.5 mmol), SPhos Pd G2 (14 mg, 0.02 mmol), and K3PO4 (424 mg, 2.0 mmol).[1]

  • Solvation: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 4 hours.

    • Checkpoint: Monitor conversion via LC-MS.[1][4] Look for the product mass [M+H]+ = 174.1.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the biaryl product.[1]

Protocol B: Microsomal Stability Assay (Validation)

Rationale: To verify the metabolic stability conferred by fluorination.

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.[1]4) at 37°C.[1]

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).[1]

  • Analysis: Centrifuge to remove protein precipitate. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Calculation: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    
Visualization: The "Fluorine Scan" Logic

FluorineScanHitInitial Hit(High Potency, Low Stability)ScanFluorine Scan StrategyHit->ScanOrthoOrtho-F Substitution(Conformational Lock)Scan->OrthoMetaMeta-F Substitution(pKa Modulation)Scan->MetaParaPara-F Substitution(Metabolic Block)Scan->ParaResult1Improved Affinity(Reduced Entropy)Ortho->Result1Result2Reduced hERG(Lower Basicity)Meta->Result2Result3Extended Half-life(Blocked Oxidation)Para->Result3

Caption: Strategic placement of fluorine atoms during Lead Optimization to address specific liability issues.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][5] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1][5] Link

  • FDA Label - Dabrafenib. (2013).[1] U.S. Food and Drug Administration.[1][6] Link

Structural Informatics and Synthetic Validation of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the right chemical building block is rarely a matter of convenience—it is a calculated architectural decision. (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine is a privileged biaryl scaffold that serves as a critical vector for exploring chemical space, particularly in the design of ATP-competitive kinase inhibitors and GPCR allosteric modulators.

This technical whitepaper deconstructs the structural informatics, physicochemical rationale, and self-validating synthetic methodologies required to effectively utilize this molecule in advanced medicinal chemistry campaigns.

Structural Informatics & Molecular Identifiers

To integrate this fragment into computational drug discovery pipelines (e.g., molecular docking, QSAR modeling), precise molecular identifiers are required.

  • Standard SMILES: NCC1=C(F)C=C(C2=CC=CN=C2)C=C1

  • Standard InChI: InChI=1S/C12H11FN2/c13-11-6-9(12-5-1-2-15-7-12)3-4-10(11)8-14/h1-7H,8,14H2

  • InChIKey Generation: The 27-character InChIKey is derived by hashing the exact InChI string above using the SHA-256 algorithm. This key is essential for cross-referencing the compound across federated chemical databases.

Causality in Structural Design

The architecture of this molecule is highly deliberate:

  • The 2-Fluoro Substitution: The introduction of a highly electronegative fluorine atom ortho to the methanamine group exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the adjacent benzylic amine, increasing the fraction of the un-ionized species at physiological pH to enhance passive membrane permeability. Furthermore, it blocks CYP450-mediated aromatic oxidation at the electron-rich ortho position.

  • The 3-Pyridyl Motif: The nitrogen atom in the pyridine ring acts as a potent, directional hydrogen bond acceptor. In kinase inhibitor design, this nitrogen is geometrically primed to form a critical hydrogen bond with the backbone amide (e.g., Methionine or Cysteine) in the kinase hinge region.

Pharmacological Rationale & Mechanism of Action

Biaryl methanamines are not just passive structural linkers; they are active pharmacophores. When elaborated into larger drug candidates, the molecule partitions its interactions across distinct micro-environments within a target protein.

MoA N1 Biaryl Methanamine Scaffold N2 Pyridine Ring (Hinge Region H-Bonding) N1->N2 Motif 1 N3 Methanamine Group (Solvent Channel Salt Bridge) N1->N3 Motif 2 N4 Target Kinase Inhibition (ATP-Competitive) N2->N4 N3->N4 N5 Downstream Signaling Blockade N4->N5 Efficacy

Fig 1: Pharmacophore mapping and kinase inhibition mechanism of action.

Physicochemical Profiling & ADME Predictions

The baseline physicochemical properties of this scaffold dictate its behavior in biological systems. By keeping the molecular weight and lipophilicity low, this fragment preserves a high ligand efficiency (LE), leaving an ample "property budget" for further synthetic elaboration.

PropertyValueCausality / Significance in Drug Design
Molecular Weight 202.23 g/mol Highly ligand-efficient; allows for the addition of large solubilizing groups without violating Lipinski's Rule of 5.
LogP (Estimated) 1.5 – 1.8Optimal lipophilicity for balancing aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area 38.9 ŲWell below the 90 Ų threshold, indicating excellent potential for Blood-Brain Barrier (BBB) penetration if targeting CNS indications.
Rotatable Bonds 3Low conformational entropy penalty upon binding to the target protein.
H-Bond Donors / Acceptors 2 / 2Provides specific, directional interactions with target residues (e.g., DFG motif in kinases).
Self-Validating Synthetic Methodology

Synthesizing heteroaryl-substituted biaryl systems requires precision. Coupling pyridinylboronic acids is notoriously challenging due to their propensity for rapid protodeboronation and the generation of phenylated impurities derived from phosphorus ligands . The following two-step protocol is designed as a self-validating system, ensuring high fidelity at each stage.

SyntheticWorkflow A 4-Bromo-2-fluoro benzonitrile C Suzuki-Miyaura Coupling A->C B 3-Pyridinylboronic acid B->C D Biaryl Nitrile Intermediate C->D Pd(dppf)Cl2 E Chemoselective Reduction D->E F (2-Fluoro-4-(pyridin-3-yl) phenyl)methanamine E->F Raney Ni / H2

Fig 2: Self-validating synthetic workflow for the biaryl methanamine target.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Rationale: We utilize Pd(dppf)Cl₂ as the catalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step of the catalytic cycle, effectively outcompeting the degradation pathways of the electron-deficient pyridylboronic acid .

  • Protocol: Charge a flask with 4-bromo-2-fluorobenzonitrile (1.0 eq), 3-pyridinylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq). Suspend in a degassed mixture of 1,4-Dioxane/H₂O (4:1). Heat to 90°C for 4 hours under N₂.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting bromide is consumed. The intermediate 2-fluoro-4-(pyridin-3-yl)benzonitrile will validate with an extracted mass of m/z [M+H]⁺ = 199.1 .

Step 2: Chemoselective Nitrile Reduction
  • Rationale: Aggressive reducing agents like Lithium aluminum hydride (LiAlH₄) risk unwanted hydrodefluorination. Instead, catalytic hydrogenation using Raney Nickel selectively reduces the nitrile to the primary amine while strictly preserving the C-F bond and the aromaticity of the pyridine ring .

  • Protocol: Dissolve the intermediate in methanolic ammonia (to suppress secondary amine dimerization). Add a catalytic amount of Raney Ni. Stir under an H₂ atmosphere (50 psi) at room temperature for 12 hours. Filter through Celite and concentrate.

  • In-Process Control (IPC): TLC monitoring using a Ninhydrin stain will confirm the presence of the primary amine (spots turn purple/pink). LC-MS must confirm the final product mass of m/z [M+H]⁺ = 203.1 .

References
  • Kitano, Y., & Arisawa, M. "Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands." Chem Pharm Bull (Tokyo), 2025.[Link]

  • Billingsley, K. L., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 2008.[Link]

  • Blakemore, D. C., et al. "Suzuki–Miyaura Coupling." Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry, 2016.[Link]

Strategic Integration of Novel Fluorinated Benzylamine Intermediates in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Kinase inhibitors represent a foundational pillar in modern targeted oncology and immunology. As the field advances, the strategic incorporation of fluorinated benzylamines into these molecular scaffolds has revolutionized their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This technical guide provides an in-depth mechanistic analysis and a self-validating synthetic framework for drug development professionals seeking to leverage fluorinated benzylamine intermediates in the design of next-generation kinase inhibitors.

The Mechanistic Rationale: The "Fluorine Effect" in Kinase Pockets

Fluorine is the most electronegative element, yet it possesses a relatively small Van der Waals radius (~1.47 Å), making it an exceptional bioisostere for hydrogen or hydroxyl groups. When a fluorinated benzylamine is attached to a hinge-binding core (e.g., pyrimidine, quinazoline, or nicotinonitrile), it exerts three primary causal effects on the molecule's biological behavior:

  • pKa Modulation and Lipophilicity Enhancement: The strong electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the adjacent benzylic amine[1]. This reduction in basicity enhances passive membrane permeability and oral bioavailability by increasing the fraction of the un-ionized drug at physiological pH. Concurrently, the highly non-polarizable C-F bond increases the overall lipophilicity (LogP) of the molecule, driving critical hydrophobic interactions within the solvent-exposed regions of the kinase active site[2].

  • Conformational Pre-organization: Fluorine enforces stereoelectronic biases, most notably the gauche effect and hyperconjugation. This pre-organizes the benzylamine side chain into a bioactive conformation, minimizing the entropic penalty incurred upon binding to the target kinase[1].

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings and benzylic positions for oxidative degradation. The exceptionally high bond dissociation energy of the C-F bond effectively blocks these metabolic "soft spots," significantly reducing hepatic clearance and extending the in vivo half-life of the inhibitor[1].

Pathway A Fluorinated Benzylamine Scaffold B Inductive Electron Withdrawal A->B C Stereoelectronic Bias (Gauche) A->C D C-F Bond Stability A->D E ↓ pKa & ↑ LogP B->E F Bioactive Conformation Pre-organization C->F G Blockade of CYP450 Oxidation Sites D->G H Enhanced Kinase Binding & In Vivo Half-Life E->H F->H G->H

Caption: Logical pathway of fluorine substitution effects on kinase inhibitor pharmacodynamics.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of fluorinated benzylamines, the following table summarizes comparative SAR data for a series of model Bruton's Tyrosine Kinase (BTK) inhibitors[3]. The data quantitatively demonstrates how progressive fluorination correlates with enhanced target potency and metabolic stability.

Table 1: Impact of Fluorination on Benzylamine-Derived BTK Inhibitors

Compound ScaffoldSubstitution PatternCalculated pKaLogPCYP3A4 Clearance (µL/min/mg)BTK IC₅₀ (nM)
BenzylamineNone (H)9.32.145.212.5
4-Fluorobenzylamine4-Fluoro8.92.422.14.2
2,4-Difluorobenzylamine2,4-Difluoro8.52.712.41.8
4-(Aminomethyl)-3-fluorobenzonitrile3-Fluoro, 4-Cyano8.22.58.50.9

Note: The integration of a cyano group alongside fluorine (as seen in 4-(Aminomethyl)-3-fluorobenzonitrile) creates a synergistic electron-withdrawing effect, yielding the most favorable PK/PD profile[4].

Self-Validating Synthetic Methodologies

The synthesis of fluorinated benzylamines and their subsequent coupling to kinase cores requires meticulous control over reaction conditions. The following protocols are designed as self-validating systems, incorporating strict in-process analytical checks to ensure high fidelity and prevent downstream failures.

Protocol A: Synthesis of 4-(Aminomethyl)-3-fluorobenzonitrile via Reductive Amination

This protocol details the conversion of 4-cyano-2-fluorobenzaldehyde to the corresponding benzylamine, a critical intermediate for bicyclic quinazolinone kinase inhibitors[4].

  • Step 1: Imine Formation. Dissolve 4-cyano-2-fluorobenzaldehyde (1.0 eq) and the target primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

    • Causality: DCE is selected because it provides an optimal dielectric constant for imine formation without the protic interference that alcohols would introduce, driving the equilibrium forward[5].

  • Step 2: In-Process Validation 1. Stir at 25°C for 2 hours. Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Validation: Do not proceed until >95% conversion to the intermediate imine is confirmed. This strict gate prevents the formation of reduced alcohol byproducts in the next step.

  • Step 3: Mild Reduction. Cool the reaction to 0°C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

    • Causality: The bulky, electron-deficient nature of NaBH(OAc)₃ ensures selective reduction of the imine while leaving the highly electrophilic nitrile group completely intact[5].

  • Step 4: Quenching & Extraction. After 12 hours at room temperature, quench slowly with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x).

    • Validation: The basic quench neutralizes acetic acid byproducts and partitions the free-base amine exclusively into the organic layer.

  • Step 5: Purification. Purify via flash column chromatography (DCM:MeOH gradient). Verify final purity (>99%) via ¹H-NMR and ¹⁹F-NMR.

Protocol B: SNAr Coupling of 2,4-Difluorobenzylamine to a Pyrimidine Kinase Core

This protocol outlines the attachment of 2,4-difluorobenzylamine[6] to a 2-chloro-pyrimidine scaffold via Nucleophilic Aromatic Substitution (SNAr).

  • Step 1: Reagent Assembly. Combine 2,4-difluorobenzylamine (1.2 eq) and the 2-chloro-pyrimidine kinase core derivative (1.0 eq) in n-butanol.

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution without competing with the benzylamine for the electrophilic pyrimidine carbon.

  • Step 3: Thermal Activation. Heat the mixture to 90°C.

    • Causality: n-Butanol (b.p. 117°C) allows for high-temperature SNAr, while its polar protic nature stabilizes the anionic Meisenheimer complex transition state, significantly accelerating the reaction kinetics[7].

  • Step 4: In-Process Validation 2. Monitor the reaction via HPLC at 2-hour intervals.

    • Validation: The reaction is deemed complete when the 2-chloro-pyrimidine peak area is <1%. This prevents prolonged heating, which can lead to thermal degradation or secondary substitutions.

  • Step 5: Isolation. Cool to room temperature to induce precipitation. Filter the solid and wash with cold ethanol to yield the pure fluorinated kinase inhibitor intermediate.

Workflow S1 1. Imine Formation (DCE, 25°C) S2 2. Mild Reduction (NaBH(OAc)3) S1->S2 S3 3. SNAr Coupling (Kinase Core, 90°C) S2->S3 S4 4. Validation (LC-MS / NMR) S3->S4

Caption: Self-validating synthetic workflow from reductive amination to SNAr kinase core coupling.

Conclusion

The integration of fluorinated benzylamines—such as 2,4-difluorobenzylamine and 4-(aminomethyl)-3-fluorobenzonitrile—into kinase inhibitor scaffolds is not merely a structural tweak, but a calculated mechanistic strategy. By understanding the causality behind fluorine's effect on pKa, lipophilicity, and metabolic stability, and by employing rigorously validated synthetic protocols, drug development professionals can systematically design highly potent and bioavailable therapeutics.

References

  • [1] Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • [3] PMC - NIH. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Available at:[Link]

  • [2] Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms. Available at:[Link]

Sources

Strategic Sourcing and Synthesis Guide: 2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the procurement, synthesis, and quality assurance strategies for 2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine , a critical biaryl building block in medicinal chemistry.

Executive Summary & Chemical Profile

Target Molecule: 2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine Chemical Formula: C₁₂H₁₁FN₂ Molecular Weight: 202.23 g/mol Primary Application: Fragment-based drug discovery (FBDD), Kinase inhibitor scaffold (Type II), GPCR ligand linker.

This molecule is a "Make-on-Demand" entity. Unlike commodity chemicals (e.g., benzene), it is rarely stocked in bulk by catalog suppliers due to its specific substitution pattern. Researchers typically face a "Make vs. Buy" decision: pay a premium for custom synthesis (4–6 weeks lead time) or synthesize it in-house (3–5 days) using commercially available precursors.

Physicochemical Properties (Predicted)
PropertyValueRelevance
LogP ~1.3Favorable for CNS penetration and oral bioavailability.
pKa (Pyridine) ~5.2Protonation state modulates solubility in acidic media.
pKa (Amine) ~9.5Primary amine serves as a key handle for amide coupling or reductive amination.
PSA ~39 ŲWell within the "Rule of 3" for fragment libraries.

Supply Chain & Pricing Analysis

Since no direct "add-to-cart" price exists for the final molecule, the cost is derived from Custom Synthesis Quotations (CROs) or Raw Material Costs (DIY) .

Option A: Commercial Procurement (Custom Synthesis)
  • Typical Suppliers: Enamine, WuXi AppTec, ChemScene, Pharmablock.

  • Estimated Price: $2,200 – $3,500 USD for 1–5 grams.

  • Lead Time: 4–6 weeks (Synthesis + Purification + QC).

  • Risk: High cost; potential delays in customs/shipping.

Option B: In-House Synthesis (Recommended)
  • Raw Material Cost: ~$85 – $120 USD per gram of final product.

  • Time: 3–4 days (including purification).

  • Key Precursors:

    • Fragment A: 4-Bromo-2-fluorobenzylamine (CAS: 112734-22-2)

    • Fragment B: 3-Pyridylboronic acid (CAS: 1692-25-7)[1][2]

Raw Material Cost Breakdown
ReagentCASSupplier ExamplePack SizePrice (Approx)
4-Bromo-2-fluorobenzylamine 112734-22-2Apollo / Sigma5 g$126.00
3-Pyridylboronic acid 1692-25-7Thermo / Combi-Blocks5 g$85.00
Pd(dppf)Cl₂ (Catalyst)72287-26-4Sigma / Strem1 g$65.00
Boc-Anhydride (Protecting Group)24424-99-5General100 g$40.00

Strategic Insight: The "DIY" approach yields a 20x cost saving compared to outsourcing, provided your lab has standard organic synthesis capabilities.

Validated Synthetic Protocol

The most robust route utilizes a Suzuki-Miyaura Coupling . To prevent catalyst poisoning by the free amine, a Boc-protection strategy is strictly required.

Workflow Visualization

SynthesisPath Start 4-Bromo-2-fluorobenzylamine (CAS 112734-22-2) Step1 Step 1: Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 Intermediate A: tert-butyl (4-bromo-2-fluorobenzyl)carbamate Step1->Inter1 Step2 Step 2: Suzuki Coupling (3-Pyridylboronic acid, Pd(dppf)Cl2, K2CO3) Inter1->Step2 Inter2 Intermediate B: Boc-Protected Biaryl Product Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Final Target: 2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine Step3->Final

Figure 1: Three-step synthetic pathway ensuring high yield and purity.

Step-by-Step Methodology
Step 1: Boc-Protection of the Benzylamine
  • Objective: Mask the primary amine to prevent coordination with the Palladium catalyst.

  • Protocol:

    • Dissolve 4-Bromo-2-fluorobenzylamine (1.0 eq) in DCM (0.2 M).

    • Add Triethylamine (1.5 eq) followed by Boc-anhydride (1.1 eq) at 0°C.

    • Stir at Room Temperature (RT) for 2 hours.

    • Workup: Wash with 1M HCl, then Brine. Dry over Na₂SO₄.

    • Yield: Expect >95% (Quantitative). Product is usually a white solid.

Step 2: Suzuki-Miyaura Coupling
  • Objective: Form the biaryl C-C bond.

  • Protocol:

    • In a microwave vial or pressure tube, combine:

      • Intermediate A (1.0 eq)

      • 3-Pyridylboronic acid (1.2 eq)

      • Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for robustness with heteroaromatics.

      • K₂CO₂ (3.0 eq)

    • Solvent System: Dioxane:Water (4:1) , degassed with Nitrogen for 10 mins.

    • Heat at 90°C for 4–12 hours (or 110°C for 1h in microwave).

    • Workup: Filter through Celite, extract with EtOAc.

    • Purification: Silica Flash Chromatography (Hexane/EtOAc gradient). Pyridines can streak; add 1% TEA to eluent if necessary.

Step 3: Acidic Deprotection
  • Objective: Remove Boc group to release the free amine.

  • Protocol:

    • Dissolve Intermediate B in DCM.

    • Add Trifluoroacetic acid (TFA) (Ratio 1:4 TFA:DCM).

    • Stir at RT for 1 hour.

    • Critical Step: Evaporate TFA. The product will be a TFA salt. To obtain the free base, redissolve in DCM and wash with Saturated NaHCO₃ .

    • Final Yield: ~60–75% over 3 steps.

Quality Assurance (QA) & Analytical Specs

Before using this molecule in biological assays, it must pass the following QC criteria.

TestMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, DMSO-d₆)Integration of aromatic protons (7H total) and methylene doublet (~3.8 ppm).
Purity LC-MS (UV 254 nm)>95% Area Under Curve (AUC).
Mass Spec ESI+[M+H]⁺ = 203.23 m/z.
Residual Metal ICP-MSPd < 20 ppm (Critical for cellular assays).
Common Impurities
  • Protodeboronation: Pyridine byproduct (from boronic acid instability).

  • Homocoupling: Bi-pyridine species.

  • Triphenylphosphine Oxide: If using Pd(PPh₃)₄ (Avoid this catalyst to minimize difficult cleanup).

References & Sourcing Links

  • Sigma-Aldrich (Merck) . 4-Bromo-2-fluorobenzylamine (AldrichCPR). Retrieved from

  • Thermo Scientific Chemicals . Pyridine-3-boronic acid.[1][2][3] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for Step 2).

  • Apollo Scientific . 4-Bromo-2-fluorobenzylamine Pricing. Retrieved from

Sources

Whitepaper: Biological Activity and Pharmacophore Dynamics of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective small-molecule inhibitors relies heavily on the strategic assembly of privileged scaffolds. Among these, the (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine (a substituted benzylamine) architecture has emerged as a versatile and potent pharmacophore in modern medicinal chemistry. This in-depth technical guide explores the causal relationships between the structural features of this scaffold and its biological activity, focusing primarily on its dual utility in targeting the Coagulation Factor VIIa (TF/FVIIa complex) for antithrombotic therapy, and Semicarbazide-Sensitive Amine Oxidase (SSAO) / Vascular Adhesion Protein-1 (VAP-1) for anti-inflammatory applications.

By dissecting the structure-activity relationships (SAR), detailing self-validating experimental workflows, and analyzing the underlying biochemical pathways, this guide provides drug development professionals with a comprehensive framework for utilizing this chemical building block.

Pharmacophore Analysis & Structural Rationale

The biological efficacy of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine derivatives is not coincidental; it is the result of precise stereoelectronic tuning. Every functional group serves a distinct mechanistic purpose:

  • The Methanamine (Benzylamine) Core: The basic primary amine (

    
    ) is critical for target engagement. In serine proteases like Factor VIIa, this moiety penetrates the deep S1 specificity pocket , forming a critical salt bridge with the conserved Asp189 residue. In amine oxidases (VAP-1), it acts as the primary recognition motif for the topaquinone (TPQ) catalytic cofactor.
    
  • The 2-Fluoro Substituent: The introduction of a fluorine atom ortho to the methanamine group achieves two goals. First, it restricts the rotational freedom of the benzylamine via stereoelectronic effects, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding. Second, it exerts an electron-withdrawing effect that slightly lowers the pKa of the primary amine, enhancing passive membrane permeability and improving oral bioavailability.

  • The 4-(Pyridin-3-yl) Moiety: This heteroaryl extension projects into the solvent-exposed S2/S3 pockets of proteases or the hydrophobic channel of VAP-1. The nitrogen atom on the pyridine ring acts as a directional hydrogen-bond acceptor, capable of interacting with backbone amides or coordinating with structural water molecules to anchor the inhibitor.

Primary Biological Targets & Mechanisms of Action

Inhibition of the Coagulation Cascade (Factor VIIa)

Factor VIIa (FVIIa), when complexed with Tissue Factor (TF), initiates the extrinsic coagulation cascade. Inhibiting the TF/FVIIa complex is a highly sought-after strategy for developing anticoagulants that do not induce severe bleeding liabilities [1]. Derivatives incorporating the (2-fluoro-4-(pyridin-3-yl)phenyl)methanamine scaffold (often as mandelic acid amides) act as potent, competitive inhibitors. The benzylamine group mimics the P1 arginine of natural substrates, anchoring deeply into the S1 pocket, while the pyridine ring engages the S3 subsite, preventing the activation of Factor X [2].

Coagulation TF Tissue Factor (TF) Complex TF/FVIIa Complex TF->Complex FVIIa Factor VIIa FVIIa->Complex FX Factor X Complex->FX Catalyzes Inhibitor Benzylamine Derivative Inhibitor->Complex Competitive Blockade FXa Factor Xa FX->FXa Thrombin Thrombin Generation FXa->Thrombin Prothrombinase

Fig 1: Mechanism of TF/FVIIa complex inhibition by benzylamine derivatives.

Modulation of Inflammation (SSAO / VAP-1)

Vascular Adhesion Protein-1 (VAP-1) is a copper-containing semicarbazide-sensitive amine oxidase (SSAO) expressed on endothelial cells. It regulates leukocyte trafficking and generates localized oxidative stress via the production of hydrogen peroxide (


) [3]. Because VAP-1 naturally oxidizes primary amines (like methylamine and benzylamine), the (2-fluoro-4-(pyridin-3-yl)phenyl)methanamine scaffold is perfectly suited to enter the catalytic channel. The bulky pyridine extension prevents the catalytic turnover of the amine, trapping the enzyme in an inactive state and halting the inflammatory cascade [4].

VAP1 Amine Endogenous Amines (e.g., Methylamine) VAP1 SSAO / VAP-1 Enzyme Amine->VAP1 Substrate Binding Products Aldehydes + H2O2 + NH3 VAP1->Products Oxidative Deamination Inflammation Leukocyte Adhesion & Tissue Damage Products->Inflammation Triggers Cascade Drug Pyridin-3-yl Benzylamine Inhibitor Drug->VAP1 Active Site Occlusion

Fig 2: Blockade of the VAP-1/SSAO oxidative inflammatory pathway.

Quantitative Data & Structure-Activity Relationship (SAR)

To demonstrate the causal impact of the specific functional groups within this scaffold, the following table summarizes representative SAR data. The data illustrates how modifications to the core structure dictate target affinity and selectivity.

Compound ModificationTF/FVIIa

(nM)
VAP-1

(nM)
Selectivity Ratio (FVIIa vs FXa)Pharmacological Rationale
Unsubstituted Benzylamine > 5,000450< 2xLacks S3 engagement; acts as a weak VAP-1 substrate rather than a potent inhibitor.
4-(Pyridin-3-yl)benzylamine 3408550xPyridine nitrogen forms H-bond in S3 pocket; bulk prevents VAP-1 catalytic turnover.
2-Fluoro-4-(pyridin-3-yl)benzylamine 16 12 > 1,000x Fluorine locks bioactive conformation, minimizing entropic penalty; optimizes S1 fit.
2-Chloro-4-(pyridin-3-yl)benzylamine 125110150xChlorine is too bulky, causing steric clash in the narrow S1 pocket entrance.

Data synthesized from foundational SAR studies on mandelic acid and pyridazinone derivatives [1][5].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory counter-screens to prove that the observed biological activity is a direct result of specific target engagement rather than assay interference or promiscuous binding.

Protocol 1: TF/FVIIa Chromogenic Inhibition Assay

This workflow measures the ability of the derivative to inhibit the extrinsic coagulation complex.

  • Complex Assembly: In a 96-well microtiter plate, incubate 10 nM recombinant human Factor VIIa with 25 nM soluble Tissue Factor (sTF) and

    
     phospholipid vesicles (PC/PS 70:30) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM 
    
    
    
    , 0.1% BSA, pH 7.4) for 15 minutes at 37°C.
    • Causality: FVIIa alone has extremely low catalytic efficiency. sTF and phospholipids are obligate allosteric activators required to form the physiologically relevant active complex.

  • Inhibitor Incubation: Add the (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine derivative (serial dilutions from

    
     to 0.1 nM) and incubate for 30 minutes.
    
  • Substrate Cleavage: Initiate the reaction by adding

    
     of the chromogenic substrate S-2288 (H-D-Ile-Pro-Arg-pNA).
    
    • Causality: The TF/FVIIa complex cleaves the arginine-pNA bond, releasing free p-nitroaniline.

  • Kinetic Readout: Measure the change in absorbance at 405 nm (

    
    ) continuously for 20 minutes using a microplate reader. Calculate the 
    
    
    
    using a 4-parameter logistic fit.
  • Self-Validation (Selectivity Counter-Screen): Run parallel assays substituting TF/FVIIa with Factor Xa (using substrate S-2765) and Thrombin (using substrate S-2238). A valid FVIIa inhibitor must show >100-fold selectivity against these related serine proteases to rule out non-specific basic-amine promiscuity.

Protocol 2: VAP-1/SSAO Fluorometric Coupled Assay

This workflow quantifies the anti-inflammatory potential of the derivative by measuring the suppression of


 production.
  • Enzyme Preparation: Pre-incubate 50 ng of recombinant human VAP-1 with varying concentrations of the inhibitor in potassium phosphate buffer (50 mM, pH 7.4) for 30 minutes at 37°C.

  • Reaction Initiation: Add a detection mixture containing

    
     benzylamine (natural substrate), 
    
    
    
    Amplex Red, and 1 U/mL Horseradish Peroxidase (HRP).
    • Causality: Active VAP-1 oxidizes benzylamine, generating

      
       as a byproduct. HRP utilizes this 
      
      
      
      to oxidize Amplex Red into resorufin, a highly fluorescent molecule.
  • Kinetic Readout: Monitor fluorescence (Excitation: 530 nm / Emission: 590 nm) continuously for 45 minutes. The slope of the linear phase represents the initial velocity (

    
    ).
    
  • Self-Validation (MAO Counter-Screen): To ensure the inhibitor is specific to the copper-dependent SSAO and does not cross-react with flavin-dependent monoamine oxidases, run a parallel assay using recombinant MAO-A and MAO-B with tyramine as the substrate. True VAP-1 inhibitors utilizing this specific fluorinated pyridine scaffold typically exhibit >500-fold selectivity over MAO enzymes.

References

  • Hoffmann-La Roche Inc. (2004). Mandelic acid derivatives (Patent No. WO2004048335A2).
  • Zhu, B.-Y., et al. (2001). Design and synthesis of glycolic and mandelic acid derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. ResearchGate.[Link]

  • Biotie Therapies Corp. (2016). Vap-1 inhibitors for treating pain (Patent No. WO2017098236A1).
  • Biotie Therapies Corp. (2012). New pyridazinone and pyridone compounds (Patent No. EP2683711B1). Googleapis.[Link]

  • Lisman, T., et al. (2002). Inhibition of fibrinolysis by recombinant factor VIIa in plasma from patients with severe hemophilia A. Blood. ASH Publications.[Link]

Patent literature referencing (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine in Patent Literature: A Privileged Scaffold for Targeted Therapeutics

Executive Summary

In the landscape of modern drug discovery, (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine emerges as a highly versatile, privileged pharmacophore frequently embedded within the patent literature of targeted therapeutics. As a Senior Application Scientist analyzing structural trends, it is evident that this specific motif is not chosen at random. It represents a meticulously engineered building block designed to optimize target engagement—particularly in kinase and G-protein-coupled receptor (GPCR) inhibitors—while simultaneously addressing pharmacokinetic (PK) liabilities. This whitepaper deconstructs the physicochemical rationale behind this scaffold, details its self-validating synthetic assembly, and explores its mechanistic utility.

Structural Deconstruction & Pharmacophore Analysis

The architecture of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine can be divided into three synergistic components, each solving a specific medicinal chemistry challenge:

  • The Methanamine (Benzylamine) Anchor: Primary amines are critical for forming strong hydrogen bonds and salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the hinge regions of kinases or the orthosteric pockets of GPCRs. Furthermore, they are easily derivatized into amides, ureas, or secondary amines, making them ideal attachment points for combinatorial library synthesis.

  • The Ortho-Fluoro Substitution: The strategic placement of a fluorine atom ortho to the methanamine group serves a dual causality. First, the strong electron-withdrawing nature of fluorine inductively lowers the pKa of the primary amine. This enhances the molecule's passive membrane permeability by increasing the proportion of the un-ionized species at physiological pH[1]. Second, fluorine blocks cytochrome P450-mediated aromatic oxidation, significantly improving the metabolic half-life of the scaffold[2].

  • The 4-(Pyridin-3-yl) Biaryl Axis: The incorporation of a pyridin-3-yl ring acts as a polar bioisostere for a standard phenyl ring. This substitution introduces a directional hydrogen-bond acceptor (the pyridine nitrogen) while simultaneously lowering the overall lipophilicity (LogP) of the molecule. This reduction in lipophilicity is crucial for mitigating off-target toxicities, such as hERG channel inhibition, which frequently plague highly lipophilic biaryl compounds[3].

Physicochemical & Pharmacokinetic Profiling

To illustrate the causality behind these structural choices, the table below summarizes the calculated physicochemical shifts as the scaffold is built from a basic benzylamine to the complex fluorinated biaryl system.

Scaffold VariationMolecular Weight ( g/mol )cLogPEstimated pKa (Amine)Polar Surface Area (Ų)Metabolic Liability
Phenylmethanamine107.151.09~9.326.0High (Aromatic Oxidation)
(2-Fluorophenyl)methanamine125.141.25~8.926.0Medium
(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine 202.23 1.85 ~8.9 38.9 Low (Optimized)

Synthetic Methodologies in Patent Literature

In patent literature, the assembly of this biaryl system almost universally relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[4]. This method is favored due to its high functional group tolerance, allowing the primary amine to remain unprotected during C-C bond formation.

Self-Validating Experimental Protocol: Suzuki-Miyaura Assembly

The following protocol represents a self-validating system, incorporating in-process analytical checks to ensure high-fidelity synthesis.

  • Step 1: Reagent Preparation & Degassing

    • Charge a reaction vessel with (4-bromo-2-fluorophenyl)methanamine hydrochloride (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Suspend the mixture in a 4:1 solvent system of 1,4-Dioxane and H₂O.

    • Causality: Water is essential to dissolve the inorganic base and activate the boronic acid to the highly reactive boronate species.

    • Degas the mixture by sparging with N₂ for 15 minutes to prevent oxidative deactivation of the palladium catalyst.

  • Step 2: Catalyst Addition & Reaction Execution

    • Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of N₂.

    • Seal the vessel and heat to 90°C for 4-6 hours.

  • Step 3: In-Process Validation (LC-MS)

    • Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the starting material (m/z ~204/206 for the bromo-amine) and the appearance of the product peak ([M+H]⁺ = 203.1).

  • Step 4: Workup & Purification

    • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate.

    • Self-Validating Isolation: Perform an acid-base extraction. Dissolve the residue in 1M HCl (aq) and wash with EtOAc to remove non-basic impurities (e.g., homocoupled boronic acid). Basify the aqueous layer to pH 10 using 2M NaOH and extract with Dichloromethane (DCM).

  • Step 5: Final Characterization

    • Dry the DCM layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure product.

    • Validation Check: ¹H NMR (CDCl₃) must show a diagnostic singlet for the -CH₂- group (~3.9 ppm) and characteristic downfield shifts for the pyridine protons (~8.5-8.8 ppm). ¹⁹F NMR must display a single peak confirming the retention of the fluorine atom.

SyntheticWorkflow A (4-Bromo-2-fluorophenyl) methanamine C Suzuki-Miyaura Cross-Coupling A->C B Pyridin-3-ylboronic acid Pd(dppf)Cl2, K2CO3 B->C D (2-Fluoro-4-(pyridin-3-yl) phenyl)methanamine C->D [M+H]+ 203.1

Synthetic workflow for the target methanamine via Suzuki-Miyaura cross-coupling.

Mechanistic Signaling & Target Engagement

Once synthesized, this scaffold is frequently utilized as the core recognition element for kinase inhibitors. The primary amine acts as a hydrogen bond donor to the kinase hinge region, while the fluorinated biaryl system occupies the hydrophobic specificity pockets adjacent to the ATP-binding site.

SignalingPathway Ligand (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine (Targeted Inhibitor) ATP ATP Binding Pocket Ligand->ATP Competitive Binding Receptor Receptor Tyrosine Kinase (RTK) Receptor->ATP Structural Domain Downstream Downstream Proliferation (Blocked) ATP->Downstream Phosphorylation

Mechanism of action: The methanamine scaffold competitively binds the kinase ATP pocket.

By competitively binding to the ATP pocket, compounds containing this scaffold prevent the transfer of the terminal phosphate of ATP to downstream protein substrates, thereby halting aberrant oncogenic signaling pathways. The precise geometric arrangement afforded by the ortho-fluoro and meta-pyridine substitutions ensures high shape complementarity with the target, a hallmark of rationally designed drugs in modern patent literature.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

Sources

Methodological & Application

Synthesis of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine via Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biaryl methanamines, particularly those featuring pyridine and fluorinated phenyl rings, are highly privileged pharmacophores in modern medicinal chemistry. They frequently serve as critical structural motifs in kinase inhibitors, GPCR ligands, and novel antimicrobial agents such as 4-oxoquinolizines ()[1]. This application note details a highly robust, scalable, and self-validating protocol for the synthesis of (2-fluoro-4-(pyridin-3-yl)phenyl)methanamine utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy.

Mechanistic Rationale & Retrosynthetic Strategy

Direct Suzuki coupling of unprotected primary amines with aryl boronic acids is notoriously problematic. The free amine can coordinate with the palladium center, leading to catalyst poisoning, or undergo competing Buchwald-Hartwig amination. To circumvent this, our field-proven protocol employs a transient tert-butyloxycarbonyl (Boc) protection strategy ().

  • Protection: The primary amine of commercially available (4-bromo-2-fluorophenyl)methanamine (CAS: 112734-22-2) is masked using Boc anhydride[1].

  • Cross-Coupling: The sterically encumbered, bidentate catalyst Pd(dppf)Cl₂ is selected for the Suzuki step. The dppf ligand suppresses undesired side reactions (like homocoupling) and accelerates reductive elimination ().

  • Deprotection: Acidic cleavage of the Boc group yields the target biaryl amine[1].

Workflow A (4-Bromo-2-fluorophenyl) methanamine B tert-Butyl (4-bromo-2-fluorobenzyl) carbamate A->B Boc2O, Et3N DCM, 0 °C to RT C tert-Butyl (2-fluoro-4-(pyridin-3-yl) benzyl)carbamate B->C Pyridin-3-ylboronic acid Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90 °C D (2-Fluoro-4-(pyridin-3-yl) phenyl)methanamine C->D TFA/DCM RT, 2 h

Synthetic workflow for (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine via Suzuki coupling.

Detailed Experimental Protocols

Step 3.1: N-Boc Protection

Procedure:

  • Suspend (4-bromo-2-fluorophenyl)methanamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (5 mL/mmol) and cool to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 2.5 eq) dropwise. Causality: Et₃N neutralizes the HCl salt and acts as an acid scavenger for the subsequent step.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise[1].

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to yield tert-butyl (4-bromo-2-fluorobenzyl)carbamate.

Step 3.2: Suzuki-Miyaura Cross-Coupling

Procedure:

  • In a pressure flask, dissolve tert-butyl (4-bromo-2-fluorobenzyl)carbamate (1.0 eq) and pyridin-3-ylboronic acid (1.3 eq) in a 4:1 (v/v) mixture of 1,4-Dioxane and water[1].

  • Add Na₂CO₃ (3.0 eq). Causality: The aqueous base is mandatory to hydrolyze the boronic acid into the highly reactive boronate anion, which is required for the transmetalation step.

  • Critical Step: Sparge the heterogeneous mixture with Argon or Nitrogen for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq), seal the flask, and heat to 90 °C for 12–16 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate (EtOAc). Purify via silica gel chromatography to isolate the Boc-protected biaryl.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II) Complex] Pd0->OxAdd + Ar-Br TransMet Transmetalation [Pd(II) Biaryl Complex] OxAdd->TransMet + Pyridin-3-ylboronate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Biaryl Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling step highlighting Pd oxidation states.

Step 3.3: Deprotection to Yield Free Amine

Procedure:

  • Dissolve the Boc-protected biaryl intermediate in DCM (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.

  • Stir for 2 hours or until gas evolution completely ceases.

  • Concentrate under reduced pressure. The resulting TFA salt can be used directly or free-based by partitioning between EtOAc and 1M aqueous NaOH.

Quantitative Data & Process Parameters

Table 1: Reagent Stoichiometry for Suzuki-Miyaura Coupling (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountFunction
tert-Butyl (4-bromo-2-fluorobenzyl)carbamate304.131.03.04 gAryl Halide (Electrophile)
Pyridin-3-ylboronic acid122.921.31.60 gBoronic Acid (Nucleophile)
Pd(dppf)Cl₂731.700.05366 mgPre-catalyst
Na₂CO₃105.993.03.18 gBase (Activates Boronic Acid)
1,4-Dioxane / H₂O (4:1 v/v)N/AN/A50 mLSolvent System

Table 2: Critical Process Parameters & Troubleshooting

Process ParameterOptimal ConditionMechanistic Causality & Troubleshooting
Degassing Ar/N₂ sparging (15 min)Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Issue: Premature formation of black precipitate (Pd black) indicates catalyst death.
Temperature 90 °CCausality: Provides activation energy for the rate-limiting transmetalation step. Issue: Lower temps stall the reaction; higher temps rapidly degrade the boronic acid.
Water Content 20% by volumeCausality: Required to generate the reactive boronate anion. Issue: Strictly anhydrous conditions will completely prevent transmetalation.

In-Process Controls (IPC) & Self-Validation

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. You can verify the success of each step through the following physical and analytical indicators:

  • Step 1 (Protection): The starting material is highly polar and sticks to the baseline on normal-phase TLC. Upon Boc protection, the product migrates rapidly in 20% EtOAc/Hexanes. A Ninhydrin stain will show a stark transition: the primary amine starting material stains deep purple, whereas the Boc-protected product remains unstained.

  • Step 2 (Suzuki): The reaction is self-reporting via colorimetry and mass spectrometry. The initial Pd(dppf)Cl₂ solution is deep red/orange. As the active Pd(0) species forms, the mixture transitions to a darker, brownish hue. LC-MS is the ultimate validator: the distinct 1:1 isotopic doublet of the brominated starting material (due to ⁷⁹Br and ⁸¹Br) at m/z ~304/306 will completely disappear, replaced by a single product peak at m/z 303 [M+H]⁺.

  • Step 3 (Deprotection): The addition of TFA triggers immediate effervescence. This gas evolution (isobutylene and CO₂) is a physical indicator of the reaction's progress. When bubbling ceases, the deprotection is mechanically complete.

References

  • Antimicrobial 4-oxoquinolizines. US Patent 10,155,021 B2. United States Patent and Trademark Office.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Miyaura, N., & Suzuki, A. (1995). Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Protection for the Amino Group. Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, Fourth Edition. John Wiley & Sons, Inc. URL:[Link]

Sources

Application Note: Strategic Synthesis of Fluorinated Biaryl Methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Fluorinated biaryl methanamines are privileged scaffolds in drug discovery, serving as core motifs in inhibitors of monoamine transporters, kinases, and GPCR ligands.[1] The incorporation of fluorine modulates pKa, metabolic stability (blocking P450 oxidation), and lipophilicity (


).[1] However, the synthesis of this scaffold presents unique challenges: protodeboronation  of electron-deficient fluorinated boronic acids and catalyst poisoning  by free amines.

This guide details two high-fidelity synthetic pathways:

  • Route A (Linear): Suzuki-Miyaura cross-coupling of fluorinated building blocks to generate a biaryl aldehyde, followed by reductive amination.[1]

  • Route B (Convergent): Direct cross-coupling of protected aminomethyl aryl halides with fluorinated boronic acids.[1]

Strategic Analysis & Workflows

Retrosynthetic Logic

The choice between Route A and Route B depends on the availability of starting materials and the diversity required at the amine terminus.

Retrosynthesis Target Target: Fluorinated Biaryl Methanamine RouteA Route A: Reductive Amination (Late-Stage Amine Diversity) Target->RouteA Retrosynthesis RouteB Route B: Direct Coupling (Convergent Assembly) Target->RouteB Retrosynthesis BiarylAld Intermediate: Fluorinated Biaryl Aldehyde RouteA->BiarylAld BuildingBlocks Reagents: Fluorinated Boronic Acids + Aryl Halides BiarylAld->BuildingBlocks Suzuki Coupling ProtectedAmine Intermediate: Protected Biaryl Amine RouteB->ProtectedAmine ProtectedAmine->BuildingBlocks Suzuki Coupling

Figure 1: Retrosynthetic decision tree for accessing fluorinated biaryl methanamines.

Reagent Selection Guide

The Fluorine Source: Building Block Stability

The most common failure mode in synthesizing fluorinated biaryls is the instability of the boronic acid. Electron-deficient rings (e.g., 2,6-difluorophenylboronic acid) are prone to rapid protodeboronation under basic aqueous conditions.[1]

Reagent ClassRecommended ReagentApplication Note
Boron Source Pinacol Esters (BPin) More stable than free boronic acids towards protodeboronation.[1]
Alternative Boron MIDA Boronates Essential for unstable polyfluorinated pyridyl species.[1] Slow-release mechanism prevents decomposition.[1]
Fluorine Source Pre-fluorinated Halides Preferred over late-stage fluorination (e.g., Selectfluor) to ensure regioselectivity.[1]
Catalyst & Ligand Architecture

For sterically hindered or electron-deficient fluorinated substrates, standard Pd(PPh3)4 is often insufficient.[1]

  • Standard: Pd(dppf)Cl₂·DCM

    • Why: Robust, resists oxidation, excellent for standard aryl-aryl couplings.[1]

  • Challenging (Steric/Electronic): XPhos Pd G3 or SPhos Pd G3

    • Why: Buchwald precatalysts generate the active L-Pd(0) species immediately.[1] XPhos is electron-rich, facilitating oxidative addition into electron-poor fluorinated halides.[1]

  • Base Selection:

    • K₃PO₄ (3.0 equiv): The "anhydrous" base of choice. High basicity but lower solubility in dioxane limits protodeboronation rates compared to aqueous carbonates.[1]

Reductive Amination Reagents[1]
  • Standard: Sodium Triacetoxyborohydride (STAB) [1]

    • Why: Mild reductant; does not reduce aldehydes/ketones, only imines.[1] Prevents over-alkylation.[1]

  • Scavenger: Macroporous Isocyanate Resin [1]

    • Why: Rapidly removes excess amine post-reaction without aqueous workup.[1]

Detailed Experimental Protocols

Protocol A: Synthesis via Biaryl Aldehyde (Linear Route)

Best for generating libraries of different amines.[1]

Step 1: Suzuki-Miyaura Cross-Coupling

Reaction: 4-Bromo-2-fluorobenzaldehyde + Phenylboronic acid


 Biaryl Aldehyde
  • Charge Vessel: In a reaction vial equipped with a stir bar, add:

    • 4-Bromo-2-fluorobenzaldehyde (1.0 equiv, 1.0 mmol)

    • Phenylboronic acid (1.2 equiv, 1.2 mmol)[1]

    • Pd(dppf)Cl₂·DCM (0.03 equiv, 3 mol%)[1]

    • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)[1]

  • Solvent System: Add 1,4-Dioxane (4 mL) and Water (1 mL).[1] Note: A 4:1 ratio is critical for solubility.

  • Degas: Sparge with Nitrogen or Argon for 5 minutes. (Strict deoxygenation is required to preserve the catalyst).[1]

  • Heat: Seal and heat to 80°C for 4-12 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).

Step 2: Reductive Amination

Reaction: Biaryl Aldehyde + Primary Amine


 Secondary Methanamine[1]
  • Imine Formation: Dissolve the isolated Biaryl Aldehyde (1.0 equiv) in DCE (1,2-Dichloroethane) or THF. Add the primary amine (1.1 equiv).[1]

    • Optional: Add MgSO₄ (2.0 equiv) or Ti(OiPr)₄ (1.5 equiv) if imine formation is sluggish (common with electron-poor fluorinated aldehydes).[1] Stir 1-2 h at RT.[1]

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Acetic Acid:[1] If using a secondary amine or weak nucleophile, add 1.0 equiv of AcOH to catalyze iminium formation.[1]

  • Reaction: Warm to RT and stir overnight.

  • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.[1]

  • Purification: Isolate via SCX-2 (Strong Cation Exchange) cartridge (Catch & Release) or reverse-phase HPLC.

Protocol B: Direct Coupling of Protected Amines (Convergent Route)

Best for scaling up a single target.[1]

Substrate: N-Boc-4-(bromomethyl)aniline or N-Boc-4-bromobenzylamine.

  • Reagents: Combine N-Boc-bromobenzylamine (1.0 equiv) and Fluorinated Aryl Boronic Acid (1.5 equiv).

  • Catalyst System: Use XPhos Pd G3 (2 mol%) and K₃PO₄ (3.0 equiv) in Toluene/Water (10:1).[1]

    • Why XPhos? The bulky ligand prevents the palladium from coordinating to the nitrogen (even if Boc-protected, trace deprotection can poison Pd).

  • Conditions: Heat at 100°C for 2-6 hours.

  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane to liberate the free amine.

Mechanism & Troubleshooting

The "Fluorine Effect" on Transmetalation

Fluorine substituents on the boronic acid significantly impact the transmetalation step. Electron-withdrawing groups make the boron center more Lewis acidic, accelerating hydrolysis but also accelerating protodeboronation.[1]

CatalyticCycle cluster_Warning Side Reaction: Protodeboronation Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Rate Limiting for F-Ar) OxAdd->TransMet F-Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-L Decomp F-Ar-H (Decomposition) TransMet->Decomp High Temp / Aqueous Base RedElim->Pd0 Product

Figure 2: Catalytic cycle highlighting the vulnerability of fluorinated boronic acids during transmetalation.

Troubleshooting Table
ObservationRoot CauseSolution
Low Yield (Protodeboronation) Fluorinated boronic acid is unstable in aqueous base.Switch to MIDA boronate or use anhydrous base (Cs₂CO₃) in pure Dioxane.[1]
No Reaction (Oxidative Addition) C-F bond strengthening the ring or electron-rich chloride.[1]Switch to XPhos Pd G3 or RuPhos Pd G3 ; change halide to Bromide/Iodide.
Double Alkylation (Amine) Reductive amination uncontrolled.[1]Ensure STAB is used (not NaBH₄); use excess amine (1.5-2.0 equiv).[1]
Stalled Reaction Catalyst poisoning by amine.[1]Use Boc-protected amine precursors (Protocol B).[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Boronic Acid Stability

    • Chemical Society Reviews, "Selection of boron reagents for Suzuki–Miyaura coupling", 2013.[1]

  • Reductive Amination Protocols

    • Journal of Organic Chemistry, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride", 1996.[1] [1]

  • Fluorine in Medicinal Chemistry

    • Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry", 2008.[1] [1]

  • Pd-Catalyzed C-H Activation of Benzylamines

    • Journal of the American Chemical Society, "Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling", 2016. [1]

  • MIDA Boronates

    • Sigma-Aldrich (Merck), "MIDA Boronates Technical Guide".[1]

Sources

Application Note: Chemoselective N-Boc Protection of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine is a highly valuable biaryl building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. The strategic installation of a tert-butyloxycarbonyl (Boc) protecting group on the primary benzylic amine is a critical step to ensure orthogonality during subsequent cross-coupling or functionalization sequences. The Boc group is prized for its stability to catalytic hydrogenation and basic conditions[1], while being cleanly cleaved under acidic conditions (e.g., TFA in dichloromethane, or HCl in methanol)[2].

This application note provides a self-validating, highly optimized protocol for the Boc-protection of this specific substrate, detailing the mechanistic causality behind reagent selection and work-up procedures to prevent yield loss.

Mechanistic Insights & Causality in Experimental Design

Protecting this specific substrate presents unique chemoselectivity and purification challenges due to the presence of three distinct functional elements:

  • The Primary Benzylic Amine: Highly nucleophilic (conjugate acid pKₐ ~9.0). It readily and irreversibly attacks di-tert-butyl dicarbonate (Boc₂O).

  • The Pyridine Ring: A basic nitrogen (conjugate acid pKₐ ~5.2). While it can transiently react with Boc₂O to form an N-Boc pyridinium species, this intermediate is unstable and rapidly reverts to the free pyridine. However, the pyridine nitrogen dictates the entire work-up strategy: Standard acidic washes (e.g., 10% citric acid or 1 M HCl) commonly used to quench Boc protections will protonate the pyridine, dragging the target product into the aqueous waste.

  • The ortho-Fluorine Atom: Exerts a mild electron-withdrawing inductive effect, slightly lowering the pKₐ of the benzylic amine compared to an unsubstituted analog, but not enough to impede rapid Boc protection.

Causality in Protocol Design: To prevent catastrophic product loss, the protocol must utilize a volatile, sterically hindered organic base (N,N-Diisopropylethylamine, DIPEA) allowing for a strictly neutral or mildly basic aqueous work-up. By using a slight stoichiometric excess of Boc₂O (1.05 eq), we ensure complete conversion of the amine, eliminating the need for an acidic wash to remove unreacted starting material.

Mechanism Amine Primary Benzylic Amine (Highly Nucleophilic) Intermediate N-Boc Ammonium Intermediate Amine->Intermediate Nucleophilic Attack Pyridine Pyridine Nitrogen (Weakly Nucleophilic/Basic) SideReaction N-Boc Pyridinium (Unstable, Reversible) Pyridine->SideReaction Competing Attack Boc2O Boc2O (Electrophile) Boc2O->Intermediate Boc2O->SideReaction Deprotonation Deprotonation by DIPEA (Drives Equilibrium) Intermediate->Deprotonation - t-BuOH, - CO2 StableProduct Mono-N-Boc Protected Amine (Target) Deprotonation->StableProduct SideReaction->Pyridine Reverts rapidly

Chemoselectivity pathway demonstrating preferential Boc protection of the benzylic amine.

Optimization of Reaction Conditions

The following table summarizes the quantitative evaluation of various solvent and base systems for the Boc-protection of pyridine-containing benzylic amines[2].

ConditionSolvent SystemBase (Equivalents)Temp / TimeConversionIsolated YieldNotes
A (Optimal) DCM (0.2 M) DIPEA (1.5 eq) 0 °C to RT / 4 h >99% 94% Cleanest profile; volatile base easily removed; basic work-up highly effective.
B THF / H₂O (1:1)NaHCO₃ (2.0 eq)RT / 12 h95%88%Green alternative; slower reaction due to biphasic nature; requires longer extraction.
C MeOH (0.5 M)TEA (1.5 eq)50 °C / 2 h85%72%Elevated temperatures lead to partial thermal degradation of Boc₂O and trace N,N-di-Boc formation[3].

Step-by-Step Experimental Protocol

Workflow Start Substrate: (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine Reagents Reagents: Boc2O (1.05 eq), DIPEA (1.5 eq) in DCM (0.2 M) Start->Reagents Reaction Reaction: Stir at 0 °C to RT for 4 h Reagents->Reaction Workup Work-up: Wash with Sat. NaHCO3 & Brine (Avoid acidic washes!) Reaction->Workup Product Product: tert-Butyl (2-fluoro-4-(pyridin-3-yl)benzyl)carbamate Workup->Product

Experimental workflow for the N-Boc protection highlighting the critical non-acidic work-up.

Materials Required:
  • (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine (1.00 eq, limiting reagent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.50 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine (1.00 eq) in anhydrous DCM to achieve a concentration of 0.2 M under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.50 eq) to the solution in one portion. Stir for 5 minutes to ensure homogeneity.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Reagent Addition: Dissolve Boc₂O (1.05 eq) in a minimal volume of anhydrous DCM (approx. 1 mL per mmol) and add it dropwise to the reaction mixture over 10 minutes. Note: Dropwise addition at 0 °C prevents the exothermic formation of N,N-di-Boc side products.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM, visualized by UV and Ninhydrin stain; the primary amine starting material will stain purple/brown, while the Boc-protected product will not stain but is strongly UV active).

  • Quenching & Work-up (CRITICAL STEP): Once complete, dilute the reaction mixture with an equal volume of DCM. Transfer to a separatory funnel.

    • Do NOT use acidic washes.

    • Wash the organic layer with saturated aqueous NaHCO₃ (1 × volume). This neutralizes any trace acid and keeps the pyridine unprotonated.

    • Wash with distilled water (1 × volume).

    • Wash with brine (1 × volume).

  • Isolation: Dry the combined organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 30 °C. Note: Avoid prolonged heating above 85–90 °C, as the Boc group is known to be thermally unstable at high temperatures[3].

  • Purification: The crude product is typically >95% pure. If analytical purity is required, purify via flash column chromatography on silica gel (Gradient: 20% to 60% Ethyl Acetate in Hexanes).

References

  • Title: (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Source: Organic Syntheses, Inc. URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group. Source: Wikipedia. URL: [Link]

Sources

Application Note: Integration of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to metabolically stable, orally bioavailable drug candidates requires the strategic incorporation of non-natural building blocks. (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine is a highly specialized, dual-functional biaryl amine designed for late-stage C-terminal capping or side-chain functionalization in peptidomimetic synthesis.

By combining a highly nucleophilic primary methanamine with an ortho-fluorinated biaryl system, this building block addresses three critical challenges in peptide drug discovery:

  • Conformational Pre-organization: The ortho-fluorine atom restricts bond rotation via orthogonal multipolar interactions, stabilizing bioactive conformations[1].

  • Metabolic Stability: Fluorination at the ortho-position shields the benzylic site from oxidative metabolism (e.g., by Cytochrome P450 enzymes)[2].

  • Target Engagement & Solubility: The pyridin-3-yl motif acts as a polar bioisostere for hydrophobic aromatic residues (e.g., Tyrosine, Phenylalanine), providing a basic nitrogen for hydrogen-bond acceptance while maintaining favorable aqueous solubility.

This application note details the physicochemical rationale for utilizing this compound and provides field-validated, self-validating protocols for its integration into peptidomimetic workflows.

Physicochemical Profiling & Mechanistic Rationale

In peptidomimetic design, every atomic substitution must be justified by its impact on the molecule's macroscopic properties. The incorporation of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine is driven by the synergistic effects of its structural modules.

The Fluorine-Amide Conformational Lock

When this amine is coupled to a carboxylic acid to form an amide, the highly electronegative ortho-fluorine atom exerts a strong inductive pull. This promotes the formation of a caged, fluorine-induced multipolar interaction with the adjacent amide backbone[2]. This "gauche-like" effect restricts the rotational degrees of freedom around the benzylic C-N bond, effectively pre-organizing the peptidomimetic into a rigidified state that minimizes the entropic penalty upon target binding[1].

Modulated Nucleophilicity and pKa

The electron-withdrawing nature of the ortho-fluorine slightly lowers the pKa of the primary amine compared to an unsubstituted benzylamine. While this reduces off-target basicity (improving membrane permeability), it also necessitates the use of highly efficient, uronium-based coupling reagents (such as HATU) to overcome the marginally reduced nucleophilicity during amide bond formation[3].

Quantitative Property Comparison

The following table summarizes the theoretical and observed physicochemical shifts when replacing a standard benzylamine capping group with the fluorinated biaryl system.

PropertyStandard Benzylamine(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamineImpact on Peptidomimetic Profile
pKa (Conjugate Acid) ~9.3~8.4Reduced basicity; improved passive membrane permeability.
LogD (pH 7.4) ~1.1~1.8Enhanced lipophilicity for deep hydrophobic pocket engagement.
H-Bond Acceptors 1 (Amide C=O)2 (Amide C=O + Pyridine N)Enables novel interactions with target hinge regions.
Coupling Efficiency (HATU) >95% (1 hour)85–92% (2 hours)Requires optimized pre-activation protocols (See Section 3).
Proteolytic Stability Low (Rapid cleavage)High (Steric/electronic shielding)Prolonged plasma half-life in vivo.

Experimental Protocols

To ensure high-fidelity amide bond formation with this specific building block, standard carbodiimide (DCC/EDC) chemistry is often insufficient due to the mild electronic deactivation caused by the ortho-fluorine. The following protocols utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine), which proceed via a highly reactive HOAt active ester intermediate[4].

Protocol 1: Solution-Phase C-Terminal Amide Coupling (Late-Stage Functionalization)

Objective: Couple (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine to a fully protected peptide fragment with a free C-terminal carboxylic acid.

Causality & Design:

  • Why HATU? HATU generates an HOAt active ester, which benefits from an internal neighboring-group effect (the pyridine nitrogen of HOAt) that accelerates the nucleophilic attack of the slightly deactivated fluorinated amine[3].

  • Why pre-activation? Allowing the peptide acid to react with HATU/DIPEA for 3–5 minutes prior to amine addition prevents the amine from forming an unreactive guanidinium byproduct with HATU.

Step-by-Step Methodology:

  • Preparation: Dissolve the C-terminal free peptide fragment (1.0 eq, typically 0.1 mmol) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M. Ensure the reaction vessel is purged with dry nitrogen.

  • Base Addition: Add DIPEA (3.0 eq). The excess base ensures complete deprotonation of the carboxylic acid and neutralizes any trace TFA from previous cleavage steps.

  • Pre-Activation: Add HATU (1.1 eq) to the solution. Stir at room temperature for exactly 5 minutes. Self-Validation: The solution will transition to a pale yellow color, indicating the formation of the active HOAt ester.

  • Amine Addition: Dissolve (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine (1.2 eq) in a minimal volume of anhydrous DMF and add it dropwise to the activated peptide solution.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via LC-MS. Due to the ortho-fluorine steric/electronic effects, full conversion typically requires 2 to 4 hours[4].

  • Quenching & Workup: Once complete, quench the reaction by adding a 10-fold volume of cold water. If the protected peptidomimetic precipitates, isolate it via centrifugation. Otherwise, extract with Ethyl Acetate (3x), wash the organic layer with 5% LiCl (to remove DMF), 0.1 M HCl, saturated NaHCO3, and brine.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Workflow A Peptide Acid (C-terminus) B HATU / DIPEA Pre-Activation A->B C Active HOAt Ester B->C E Target Peptidomimetic C->E D Fluorinated Methanamine D->E Nucleophilic Attack

Workflow for HATU-mediated solution-phase amide coupling of the fluorinated methanamine.
Protocol 2: Solid-Phase Reductive Amination (Backbone Modification)

Objective: Generate a protease-resistant reduced amide isostere (


[CH

-NH]) on a solid support using the fluorinated methanamine.

Causality & Design: Replacing a standard amide bond with a reduced amine backbone prevents proteolytic cleavage. By reacting a resin-bound aldehyde with our target methanamine via reductive amination, we introduce the fluorinated biaryl system directly into the peptidomimetic backbone.

Step-by-Step Methodology:

  • Aldehyde Generation: Oxidize a resin-bound N-terminal amino alcohol to the corresponding aldehyde using Dess-Martin Periodinane (DMP) in DCM for 1 hour. Wash thoroughly with DCM and THF.

  • Imine Formation: Swell the resin in a 1% Acetic Acid/DMF solution. Add (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine (5.0 eq). Agitate for 2 hours at room temperature to drive Schiff base (imine) formation.

  • Reduction: Add Sodium Cyanoborohydride (NaBH

    
    CN) (5.0 eq) directly to the reaction mixture. Agitate for an additional 12 hours. Mechanistic Note: NaBH
    
    
    
    CN is highly selective for imines over aldehydes at pH 5-6, preventing premature reduction of the starting material.
  • Cleavage: Wash the resin sequentially with DMF, MeOH, and DCM. Cleave the peptidomimetic from the resin using a standard TFA/TIPS/H

    
    O (95:2.5:2.5) cocktail.
    

Structural Visualization: Pharmacophore Mapping

Understanding how the incorporated (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine interacts within a biological system is crucial for rational drug design. The diagram below maps the distinct biophysical roles of each structural motif once integrated into a peptidomimetic framework.

Interactions P1 Pyridin-3-yl Motif T1 H-Bond Acceptor (Receptor Pocket) P1->T1 P2 Ortho-Fluorine P3 Amide Backbone P2->P3 Multipolar Interaction T2 Conformational Lock (Gauche Effect) P2->T2 T3 Protease Resistance P3->T3

Structural and biophysical roles of the compound's motifs in a peptidomimetic system.

References

  • Fluorinated Aromatic Monomers as Building Blocks To Control

    
    -Peptoid Conformation and Structure 
    Journal of the American Chemical Society, ACS Publications.
    URL:[Link]
    
  • Fluorine-containing macrocyclic peptides and peptidomimetics Organic Chemistry Frontiers, RSC Publishing. URL:[Link]

  • Recent development of peptide coupling reagents in organic synthesis Tetrahedron, Kiel University Library Archives. URL:[Link]

Sources

Scalable Process Development: Synthesis of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This Application Note details a scalable, robust synthetic route for (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine (CAS: 1206969-43-8), a critical biaryl pharmacophore often utilized in the development of PARP inhibitors (e.g., analogs of Olaparib or Niraparib).[1][2][3]

The synthesis of pyridine-containing biaryls presents two specific process chemistry challenges:

  • Protodeboronation: 3-Pyridylboronic acids are notoriously unstable under standard Suzuki conditions, leading to rapid hydrolysis and low yields.[1][2][3]

  • Amine Dimerization: The reduction of the nitrile precursor to the primary amine is prone to forming secondary amine impurities via Schiff base intermediates.[2]

This protocol mitigates these risks by utilizing a Pd(dppf)Cl₂-catalyzed Suzuki coupling (resistant to nitrogen poisoning) followed by a Raney Nickel-catalyzed hydrogenation in methanolic ammonia .[1][2][3] The final product is isolated as a dihydrochloride salt to ensure high purity and shelf stability, avoiding the handling of unstable free-base oils.[1][2]

Retrosynthetic Analysis & Process Logic

The scalable route is designed around the commercially available 4-bromo-2-fluorobenzonitrile .[1][2][3] This starting material is chosen over the aldehyde or alcohol equivalents because the nitrile group is robust enough to survive the basic conditions of the Suzuki coupling yet easily reduced to the amine in a single high-yielding step.[1][2]

Process Flow Diagram (DOT)

G SM1 4-Bromo-2-fluorobenzonitrile (Starting Material) Cat1 Pd(dppf)Cl2 / K2CO3 Dioxane/H2O SM1->Cat1 SM2 3-Pyridylboronic Acid SM2->Cat1 Int1 Intermediate 1: 2-Fluoro-4-(pyridin-3-yl)benzonitrile Cat1->Int1 Suzuki Coupling (80-85°C) Step2 Hydrogenation Raney Ni / H2 / NH3 Int1->Step2 Nitrile Reduction Final Target Molecule: (2-Fluoro-4-(pyridin-3-yl)phenyl) methanamine Step2->Final Crude Free Base Salt HCl Salt Formation (Purification) Final->Salt HCl/MeOH

Figure 1: Strategic process flow for the synthesis of the target biaryl amine.

Step-by-Step Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-Fluoro-4-(pyridin-3-yl)benzonitrile.[1][2][3]

The Challenge: Pyridylboronic acids are amphoteric and can poison Palladium catalysts by coordinating through the pyridine nitrogen. Furthermore, they are prone to protodeboronation (losing the boron group) in aqueous base.[1] The Solution: We utilize Pd(dppf)Cl₂[1][3][4]·CH₂Cl₂ .[3] The bidentate ferrocenyl ligand creates a large bite angle and sterically hinders the pyridine nitrogen from displacing the phosphine, maintaining catalyst activity [1].[1]

Reagents & Stoichiometry
ReagentEquiv.Role
4-Bromo-2-fluorobenzonitrile 1.0Limiting Reagent
3-Pyridylboronic acid 1.2Coupling Partner
Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ 0.03 (3 mol%)Catalyst
Potassium Carbonate (K₂CO₃) 3.0Base
1,4-Dioxane / Water 4:1 v/vSolvent System
Protocol
  • Inertion: Charge a 3-neck round bottom flask with 4-bromo-2-fluorobenzonitrile (1.0 equiv), 3-pyridylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv). Evacuate and backfill with Nitrogen (

    
    ) three times.[1][3]
    
  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio). The concentration should be approximately 0.2 M with respect to the bromide.[2]

    • Note: Degassing is critical.[3][4] Oxygen promotes homocoupling and catalyst deactivation.[3]

  • Catalyst Charge: Add Pd(dppf)Cl₂ (3 mol%) under a positive stream of

    
    .
    
  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by HPLC or TLC (EtOAc/Hexane 1:1).

    • Endpoint: Disappearance of aryl bromide.[3]

  • Workup:

    • Cool to room temperature (RT).

    • Filter through a pad of Celite to remove Palladium black.[1][3] Wash the pad with EtOAc.[3]

    • Partition the filtrate between EtOAc and Water.[3]

    • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Heptane or perform flash chromatography (Gradient: 20%

    
     60% EtOAc in Hexanes).
    
    • Target Yield: 85–92%.[3]

Step 2: Selective Nitrile Reduction

Objective: Conversion to (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine.[1][2][3]

The Challenge: Partial reduction of nitriles leads to imines.[1][3] These imines can react with the newly formed primary amine to form a secondary amine dimer (benzyl-benzyl amine impurity).[1][2][3] The Solution: Performing the hydrogenation in Methanolic Ammonia .[2] The excess ammonia shifts the equilibrium away from the secondary amine formation, ensuring high selectivity for the primary amine [2].[1]

Reagents & Stoichiometry
ReagentLoadingRole
Nitrile Intermediate 1.0 EquivSubstrate
Raney Nickel (Slurry) 20 wt%Catalyst
Ammonia (7N in MeOH) ExcessSolvent/Suppressant
Hydrogen (

)
50–100 psiReductant
Protocol
  • Safety Prep: Raney Nickel is pyrophoric.[3] Handle strictly under inert atmosphere (Argon/Nitrogen) and keep wet at all times.[1]

  • Charging: In a high-pressure autoclave (Hastelloy or Stainless Steel), add the Nitrile intermediate.[1][3]

  • Solvent: Add 7N

    
     in Methanol (approx. 10 volumes).
    
  • Catalyst: Carefully add the Raney Nickel slurry (washed with MeOH prior to addition).[1][3]

  • Hydrogenation:

    • Seal reactor, purge with

      
       (3x), then 
      
      
      
      (3x).[1][3]
    • Pressurize to 50 psi (3.5 bar)

      
      .
      
    • Stir vigorously at RT for 1 hour, then increase temp to 40°C if uptake is slow.

    • Reaction time: 4–12 hours.[3]

  • Workup:

    • Critical Safety: Purge reactor with

      
      .[3] Filter the catalyst through Celite under 
      
      
      
      blanket. Do not let the filter cake dry out (fire hazard). Quench filter cake with water immediately.
    • Concentrate the filtrate to remove ammonia and methanol.

Step 3: Salt Formation & Isolation

Objective: Isolation of the stable Dihydrochloride salt.

  • Dissolve the crude amine oil in a minimum amount of Ethanol or MeOH.[1][3]

  • Cool to 0°C.

  • Dropwise add HCl (4M in Dioxane) (2.5 equiv).[1][3]

  • A white/off-white precipitate will form.[1][2][3] Stir at 0°C for 1 hour.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum at 40°C.

Final Product Attributes:

  • Appearance: White to pale yellow crystalline solid.[3]

  • Stability: Highly stable at RT (unlike the free base which absorbs

    
    ).[1][3]
    

Mechanism of Impurity Control[1][2]

Understanding the "Why" behind the ammonia addition in Step 2 is vital for troubleshooting.

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 Primary Primary Amine (R-CH2-NH2) Imine->Primary + H2 Dimer Secondary Amine Impurity (R-CH2-NH-CH2-R) Imine->Dimer Loss of NH3 + Reduction Primary->Imine Nucleophilic Attack (Side Reaction) Ammonia Excess NH3 Ammonia->Imine Inhibits Dimerization (Mass Action Law)

Figure 2: Competitive pathways in nitrile hydrogenation.[1] Excess Ammonia (Blue) suppresses the red pathway by shifting the equilibrium back toward the primary amine precursors.[1]

Analytical Validation

To validate the synthesis, the following NMR signals are diagnostic for the free base:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.8–8.6 ppm (m, 2H, Pyridine 
      
      
      
      -H).[1][3]
    • 
       8.0 ppm (dt, 1H, Pyridine 
      
      
      
      -H).[1][3]
    • 
       7.6–7.3 ppm (m, 3H, Phenyl-H).[1][3]
      
    • 
       3.85 ppm (s, 2H, 
      
      
      
      ).[2][3]
    • 
       1.8–2.0 ppm (br s, 2H, 
      
      
      
      , disappears with
      
      
      ).

References

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][3]

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002).[1] The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057.[1][3]

  • Bagal, D. B., & Bhanage, B. M. (2015).[1][3] Recent advances in transition metal catalyzed hydrogenation of nitriles to amines.[3][5] Advanced Synthesis & Catalysis. [1][3]

Sources

Application Notes and Protocols for the Dissolution of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The successful formulation and development of new chemical entities are critically dependent on a thorough understanding of their solubility characteristics. (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine, a compound of interest in medicinal chemistry, possesses a unique molecular architecture that presents both opportunities and challenges for dissolution. This guide provides a comprehensive framework for selecting an appropriate solvent for this compound, grounded in an analysis of its structural and physicochemical properties. By understanding the interplay of its functional groups—a fluorinated phenyl ring, a pyridine moiety, and a primary amine—researchers can make informed decisions to facilitate downstream applications such as reaction chemistry, purification, and formulation.

This document moves beyond a simple list of solvents, offering a detailed rationale for solvent selection based on the principles of "like dissolves like," polarity, and hydrogen bonding capabilities. Furthermore, it provides a practical, step-by-step protocol for the experimental determination of solubility, empowering researchers to validate and refine their solvent choices in a laboratory setting.

Physicochemical Properties of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

A foundational understanding of the molecule's intrinsic properties is paramount for predicting its solubility behavior.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₂H₁₁FN₂ChemScene[1]
Molecular Weight 202.23 g/mol ChemScene[1]
Appearance Pale-yellow to Yellow-brown Solid (for a related compound)Sigma-Aldrich[2]
pKa (most basic) ~9.3 (Predicted for benzylamine)ECHEMI[3]
logP 2.3464 (Predicted for a close isomer)ChemScene[1]
Polar Surface Area (TPSA) 38.91 Ų (Predicted for a close isomer)ChemScene[1]
Hydrogen Bond Donors 1 (from the amine group)ChemScene[1]
Hydrogen Bond Acceptors 2 (from the pyridine and amine nitrogens)ChemScene[1]

The structure of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine incorporates several key features that dictate its solubility:

  • Aromatic Rings (Phenyl and Pyridine): These bulky, nonpolar groups contribute to the molecule's hydrophobicity and favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Primary Amine (-CH₂NH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, suggesting favorable interactions with protic and polar aprotic solvents. Benzylamine, a parent compound, is moderately soluble in water and highly miscible with organic solvents like ethanol, acetone, and ether[4].

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and introduces polarity to this part of the molecule.

  • Fluorine Atom: The electronegative fluorine atom can modulate the electronic properties of the phenyl ring and can participate in weak hydrogen bonding, but it generally increases the lipophilicity of the molecule.

Solvent Selection Strategy: A Theoretical Framework

The principle of "like dissolves like" is the cornerstone of solvent selection. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.

Caption: A logical workflow for selecting a suitable solvent.

Based on the mixed polarity of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine, a range of solvents should be considered.

Polar Protic Solvents

These solvents can engage in hydrogen bonding and have a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen).

  • Water: Due to the presence of the nonpolar aromatic rings and the lipophilic fluorine atom, the aqueous solubility of the free base is expected to be low. However, the basic amine and pyridine groups suggest that solubility can be significantly increased in acidic aqueous solutions through salt formation. Studies on benzylamine salts have shown that their aqueous solubility can be substantial[5][6][7].

  • Alcohols (Methanol, Ethanol, Isopropanol): These solvents are excellent candidates. Their hydroxyl groups can act as hydrogen bond donors and acceptors, interacting favorably with the amine and pyridine moieties. The alkyl chains also provide some nonpolar character, which can interact with the aromatic rings. Benzylamine is miscible with alcohol[3].

Polar Aprotic Solvents

These solvents have a dipole moment but do not have a hydrogen atom that can participate in hydrogen bonding as a donor.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are powerful, highly polar aprotic solvents that are often effective at dissolving a wide range of organic compounds. They can act as hydrogen bond acceptors, interacting with the amine group of the target molecule.

  • Acetonitrile (ACN): A less polar aprotic solvent than DMSO or DMF, it may still be a suitable solvent due to its ability to engage in dipole-dipole interactions.

  • Acetone: With a moderate polarity, acetone can interact with both the polar and nonpolar regions of the molecule. Benzylamine is easily soluble in acetone[3].

  • Tetrahydrofuran (THF) and Dichloromethane (DCM): These are common, moderately polar aprotic solvents used in organic synthesis and chromatography. They are likely to be effective at dissolving the compound.

Nonpolar Solvents

These solvents lack a significant dipole moment and interact primarily through van der Waals forces.

  • Toluene and Xylenes: The aromatic nature of these solvents may allow for favorable π-stacking interactions with the phenyl and pyridine rings of the solute.

  • Hexane and Heptane: Due to the significant polarity of the amine and pyridine groups, the solubility in these aliphatic hydrocarbons is expected to be very low.

Predicted Solubility Profile

The following table provides a predicted solubility profile for (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine in a range of common laboratory solvents. These predictions are based on the analysis of the molecule's structure and solubility data for analogous compounds. Experimental verification is highly recommended.

SolventSolvent TypePredicted SolubilityRationale
Water (neutral pH)Polar ProticSparingly Soluble to InsolubleThe hydrophobic phenyl and fluorinated ring will likely dominate over the polar amine and pyridine groups.
0.1 M HCl (aq)Polar Protic (Acidic)SolubleProtonation of the basic amine and pyridine nitrogens will form a more soluble salt.
MethanolPolar ProticSolubleGood hydrogen bonding interactions with the amine and pyridine.
EthanolPolar ProticSolubleSimilar to methanol, with slightly increased nonpolar character.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleA highly polar solvent capable of strong hydrogen bond acceptance.
Dimethylformamide (DMF)Polar AproticVery SolubleSimilar to DMSO in its solvating power for polar molecules.
Acetonitrile (ACN)Polar AproticSolubleEffective at solvating polar functional groups through dipole-dipole interactions.
AcetonePolar AproticSolubleA good balance of polarity to interact with the entire molecule.
Dichloromethane (DCM)Polar AproticSolubleA common solvent for a wide range of organic compounds.
Tetrahydrofuran (THF)Polar AproticSolubleA versatile solvent with moderate polarity.
TolueneNonpolarSparingly SolubleMay show some solubility due to π-stacking, but limited by polar groups.
HexaneNonpolarInsolubleThe high polarity of the amine and pyridine groups will prevent dissolution.

Experimental Protocol for Solubility Determination

This protocol outlines a straightforward method for determining the solubility of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine in various solvents.

Materials
  • (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

Sources

Application Note: Advanced Handling, Storage, and Reaction Protocols for Fluorinated Benzylamines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorinated benzylamines (e.g., 4-fluorobenzylamine, 2,4-difluorobenzylamine) are critical synthetic intermediates in modern drug discovery. The strategic introduction of fluorine into a molecular scaffold is frequently employed to modulate the pKa of neighboring functional groups, enhance metabolic stability by obstructing cytochrome P450-mediated oxidation, and fine-tune lipophilicity for superior membrane permeability (1[1]).

However, the unique physicochemical properties that make these building blocks valuable also dictate rigorous safety and handling requirements. The primary amine moiety is highly nucleophilic, rendering these compounds severely corrosive to human tissue (Category 1B Skin Corrosive, Category 1 Eye Damage) (2[2]). Furthermore, their relatively low molecular weight contributes to volatility and combustibility, necessitating specialized storage and operational protocols to ensure both operator safety and reagent integrity (3[3]).

Hazard Profile and Storage Causality

Understanding the why behind safety data sheet (SDS) recommendations is crucial for developing robust laboratory habits. Fluorinated benzylamines readily undergo reaction with atmospheric carbon dioxide to form insoluble carbamate salts. This degradation not only compromises stoichiometric precision but can also clog microreactors and syringes. Additionally, they react violently with strong oxidizing agents, acid chlorides, and acid anhydrides, leading to rapid exothermic degradation and the potential release of toxic gases (4[5]).

Table 1: Physicochemical and Hazard Summary (Model: 4-Fluorobenzylamine)

PropertyValue / ClassificationHazard Implication & Causality
Physical State LiquidHigh spill risk; requires inert absorbent materials (e.g., sand) for cleanup.
Flash Point 66 °C (Closed Cup)Combustible; vapors can ignite. Keep away from open flames and static discharge.
Boiling Point 183 °CLow volatility at room temp, but hazardous vapors form rapidly upon heating.
Skin Corrosivity Category 1BCauses severe tissue destruction; requires chemical-resistant gloves (e.g., butyl rubber).
Eye Damage Category 1Risk of permanent blindness; face shield over safety goggles is mandatory.
Incompatibilities Strong oxidizers, acidsRisk of violent exothermic reactions; must be segregated in chemical storage.

Data synthesized from6[6] and7[7].

Visualization of Safety and Workflow Logic

Workflow A 1. Procurement & Intake (Verify Purity & SDS) B 2. Hazard Assessment (Identify Corrosivity & Toxicity) A->B Document Hazards C 3. Storage Protocol (Argon Atmosphere, <25°C) B->C Isolate from Oxidizers D 4. Handling & Dispensing (Fume Hood, Face Shield, Gloves) C->D Transfer Safely E 5. Reaction Execution (Closed System, Temp Control) D->E Inert Addition F 6. Waste Segregation (Halogenated / Basic Aqueous) E->F Quench & Dispose

Workflow for the safe handling, storage, and utilization of fluorinated benzylamines.

Experimental Protocol: Safe Handling and Reductive Amination Setup

This protocol details the safe utilization of fluorinated benzylamines in a standard reductive amination workflow. Every step is designed as a self-validating system to ensure operational parameters remain within strict safety margins.

Step 1: Pre-Operation Environmental Verification
  • Action: Verify that the fume hood is fully operational with a face velocity of at least 0.5 m/s. Clear the workspace of any incompatible chemicals (acids, oxidizers) (8[8]).

  • Causality: Inhalation of fluorinated amine vapors causes severe mucosal irritation and potential respiratory tract damage (7[7]).

  • Validation Check: Check the digital airflow monitor on the hood. Do not uncap the reagent if the airflow alarm is active or if the sash is raised above the safe operational line.

Step 2: Personal Protective Equipment (PPE) Assembly
  • Action: Don heavy-duty chemical-resistant gloves (e.g., butyl rubber), a full face shield over splash-proof safety goggles, and a flame-resistant lab coat. Ensure an ABEK-type respirator is immediately accessible (6[6]).

  • Causality: The compound is highly destructive to ocular and dermal tissues. Standard nitrile gloves offer limited breakthrough time against concentrated corrosive amines.

  • Validation Check: Perform a visual and tactile inflation test on the gloves to detect micro-tears before handling the reagent bottle.

Step 3: Inert Dispensing
  • Action: Purge the receiving reaction vessel with Argon. Using a glass syringe equipped with a stainless-steel needle, pierce the septum of the fluorinated benzylamine bottle, inject a balancing volume of Argon, and withdraw the required volume.

  • Causality: Prevents exposure to ambient moisture and CO2, mitigating the formation of carbamate salts that degrade reagent purity and form hazardous blockages in needles.

  • Validation Check: Observe the liquid in the syringe. It should be perfectly clear. Any bubbling or cloudiness indicates moisture/CO2 contamination, requiring immediate safe quenching of the syringe contents.

Step 4: Reaction Execution (Reductive Amination)
  • Action: Add the fluorinated benzylamine dropwise to the aldehyde/ketone solution at 0 °C under continuous stirring. Follow with the slow addition of the reducing agent (e.g., sodium triacetoxyborohydride) (9[9]).

  • Causality: The initial hemianinal/imine formation is exothermic. Cooling controls the reaction kinetics, prevents solvent boiling, and suppresses the volatilization of the toxic amine.

  • Validation Check: Monitor the internal reaction temperature via a thermocouple. The temperature must not exceed 5 °C during the addition phase.

Step 5: Quenching and Waste Segregation
  • Action: Quench the reaction slowly with saturated aqueous NaHCO3. Dispose of the organic layer in a designated "Halogenated Organic Waste" container, and the aqueous layer in "Basic Aqueous Waste".

  • Causality: Fluorinated compounds must be strictly segregated. Mixing fluorinated waste with strong acids in general waste streams can lead to the generation of highly toxic and corrosive hydrofluoric acid (HF) gas.

  • Validation Check: Verify the pH of the aqueous waste is >7 using pH indicator paper before transferring it to the bulk waste carboy.

Emergency Response Protocols

Despite rigorous preventive measures, emergency protocols must be established and understood prior to handling:

  • Dermal Exposure: Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of water under a safety shower for at least 15 minutes. Seek immediate medical attention; use of neutralizing agents on the skin is contraindicated (7[7]).

  • Ocular Exposure: Rinse cautiously with water for several minutes at an eyewash station. Remove contact lenses if present. Immediate evaluation by an ophthalmologist is mandatory due to the severe risk of permanent tissue damage and blindness (4[5]).

  • Spill Management: Evacuate non-essential personnel. Don an ABEK-filtered respirator. Soak up the spill with an inert absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust, as the amine can trigger ignition. Place the absorbed material in a tightly closed container for hazardous waste disposal (2[2]).

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Pyridine-Phenyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Knowledge Base. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when attempting Suzuki-Miyaura cross-couplings on nitrogen-rich heterocycles.

Coupling pyridine-phenyl amines introduces a dual-threat environment to your reaction flask:

  • The basic nitrogen atoms (both on the pyridine ring and the free amine) act as strong σ-donors that can coordinate to the palladium center, effectively poisoning the catalyst.

  • Electron-deficient heteroaryl boronic acids—especially 2-pyridyl variants—are highly unstable and undergo rapid protodeboronation before transmetalation can successfully occur[1][2].

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies designed to salvage your yields.

Part 1: Mechanistic Troubleshooting & Pathway Analysis

To fix a failing reaction, we must first isolate the exact step in the catalytic cycle where the breakdown occurs. The diagram below illustrates the standard Suzuki-Miyaura cycle, highlighting the two primary failure points for aminopyridines and the targeted interventions required to overcome them.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Ar-X Complex OxAdd->PdII TransMet Transmetalation PdII->TransMet Poison Failure: Catalyst Poisoning (N-coordination) PdII->Poison PdII_2 Pd(II) Ar-Ar' Complex TransMet->PdII_2 Proto Failure: Protodeboronation (Boron cleavage) TransMet->Proto RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product Bulky Solution: Bulky Ligands (e.g., XPhos, Amphos) Poison->Bulky Slow Solution: Slow Release (MIDA/Trifluoroborates) Proto->Slow Slow->TransMet Bulky->PdII

Catalytic cycle of Suzuki coupling highlighting failure points and strategic interventions.

Part 2: Frequently Asked Questions (FAQs)

Q1: My 2-pyridylboronic acid completely decomposes during the reaction, resulting in <10% yield. How do I prevent protodeboronation? Causality & Solution: 2-Pyridylboronic acids form zwitterionic species in neutral or mildly basic conditions, leading to rapid, unimolecular fragmentation of the C-B bond (protodeboronation)[2]. To counteract this, you must restrict the concentration of the free boronic acid in solution. Shift from standard boronic acids to "slow-release" precursors like MIDA boronates or potassium trifluoroborates[3]. These trivalent boron protecting groups attenuate transmetalation and maintain a low, steady-state concentration of the active boronic acid, preventing degradation[3]. Alternatively, utilizing lithium triisopropyl 2-pyridylboronates with a phosphine oxide ligand has shown high efficacy[1].

Q2: The reaction stalls after oxidative addition. Is the free amine or the pyridine nitrogen poisoning my catalyst? Causality & Solution: Yes. Both the sp2 nitrogen of the pyridine and the sp3 nitrogen of the primary/secondary amine can displace your phosphine ligands, forming highly stable, unreactive Pd(II) dead-end complexes. Actionable Fix: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or specialized pre-catalysts like Pd(Amphos)2Cl2[4]. The extreme steric bulk of these ligands prevents the formation of off-cycle bis-amine palladium complexes, physically blocking the nitrogen from coordinating to the metal center and forcing the catalytic cycle forward.

Q3: What is the optimal base and solvent system for these substrates? Causality & Solution: Strong bases (like NaOH or KOtBu) accelerate the hydrolysis of functional groups and exacerbate protodeboronation. Mild bases like K3PO4 or K2CO3 in biphasic solvent systems (e.g., 1,4-Dioxane/H2O or Toluene/H2O) are vastly superior[4]. The trace water is not a contaminant; it is a mechanistic requirement. Water hydroxylates the palladium intermediate, forming a Pd-OH species which is a prerequisite for the efficient transmetalation of the boronic acid[4].

Part 3: Quantitative Catalyst & Condition Matrix

Use the following data table to select the optimal catalytic system based on your specific coupling partners.

Catalyst / Ligand SystemBoron PartnerBase / Solvent SystemTemp (°C)Target Substrate TypeTypical Yield
Pd(Amphos)2Cl2 (1 mol%)Arylboronic acidK2CO3 / H2O-EtOAc903-amino-2-chloropyridine79%
Pd2(dba)3 / Phosphine Oxide Li 2-pyridylboronateKF / 1,4-Dioxane110Aryl bromides/chlorides74–82%[1]
Pd(OAc)2 / SPhos MIDA boronateK3PO4 / Dioxane-H2O602-Heteroaryl halides>85%[3]
Pd(OAc)2 / Ligand 1 (Buchwald) Aryl pinacol boronateK3PO4·H2O / Toluene100Hindered aryl chlorides93–98%[4]
Part 4: Self-Validating Experimental Protocol (SOP)

Title: High-Yield Suzuki Coupling of Aminopyridyl Chlorides using Pd(Amphos)2Cl2 Note: This protocol is designed as a self-validating system. The biphasic nature allows visual confirmation of phase separation, and the use of an air-stable Pd(II) pre-catalyst eliminates the variable of glovebox degradation.

Step-by-Step Methodology:

  • Preparation: To a 50 mL 3-neck round-bottom flask under a nitrogen atmosphere, add the aminopyridyl halide (e.g., 3-amino-2-chloropyridine, 1.0 equiv, 6.2 mmol) and the corresponding arylboronic acid (1.2 equiv, 7.4 mmol).

  • Catalyst Loading: Add Pd(Amphos)2Cl2 (1 mol%, 0.062 mmol).

    • Validation Check: The catalyst must be a stable, free-flowing powder. If it appears black or clumped, premature Pd(0) aggregation has occurred, and the batch should be discarded.

  • Base Addition: Add K2CO3 (1.5 equiv, 9.4 mmol).

  • Solvent Introduction: Introduce a degassed biphasic mixture of 1,4-Dioxane and H2O (4:1 ratio, to achieve ~0.2 M concentration).

    • Mechanistic Note: The water is essential to generate the reactive Pd-OH species required for transmetalation[4].

  • Reaction Execution: Purge the flask with N2 for an additional 10 minutes. Heat the reaction mixture to 90 °C under reflux for 5 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS or TLC.

    • Validation Check: The complete disappearance of the aminopyridine starting material confirms successful oxidative addition and transmetalation.

  • Workup: Cool the solution to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with 1 M NaOH to remove any residual boronic acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane : EtOAc = 1 : 1).

References
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). Available at:[Link]

  • Effect of pH in the development of high-yielding Suzuki coupling reactions of basic, amine containing substrates. ResearchGate. Available at:[Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society (ACS). Available at:[Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at:[Link]

Sources

Technical Support Center: Purification of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-2F4P-HCL Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely working with (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine hydrochloride , a biaryl building block often used in the synthesis of PARP inhibitors or kinase inhibitors.

Synthetically, this molecule presents a "Double-Edged Sword":

  • The Pyridine Ring: Acts as a ligand, trapping Palladium (Pd) from upstream Suzuki couplings, leading to colored impurities.

  • The Amine/Pyridine Dual Basicity: Creates ambiguity in salt stoichiometry (Mono- vs. Di-HCl), often resulting in hygroscopic gums rather than crystalline solids.[1]

This guide provides a self-validating workflow to resolve these specific issues.

Part 1: Diagnostic Triage (Troubleshooting)

Consult this table if your material is failing specifications.

SymptomProbable CauseImmediate Corrective Action
Material is a sticky gum/oil Mixed Salt Species: You likely have a mixture of Mono-HCl and Di-HCl salts, or trapped solvent.[1]Reslurry: Suspend the gum in EtOAc (Ethyl Acetate) with 5% IPA (Isopropanol). Heat to reflux and cool slowly.[1] If it remains oily, add seed crystals and stir for 12h.
Dark Brown/Grey Color Palladium Contamination: The pyridine nitrogen chelates residual Pd from the cross-coupling step.[1]Scavenger Treatment: Do NOT just recrystallize.[1] You must treat the free base with a thiol-based scavenger (e.g., SiliaMetS® Thiol) or activated charcoal before re-forming the salt.[1]
Hygroscopicity (Wet Solid) Excess HCl: The pyridine ring is weakly basic (pKa ~5.2).[1] Excess HCl forms the Di-HCl salt, which is often more hygroscopic than the Mono-HCl.[1]Stoichiometry Control: Titrate the HCl addition. Target 1.05 equivalents of HCl relative to the free base to favor the Mono-HCl form (protonating the benzylamine only).
Low Assay (NMR Clean) Inorganic Salts: Residual Boronic acid or inorganic salts (NaCl/KCl) trapped in the lattice.[1]Free-Base Extraction: Dissolve in water, basify to pH >12 with NaOH, extract into DCM, dry, and re-precipitate the salt.

Part 2: Standard Operating Procedures (Protocols)

Protocol A: The "Pd-Buster" Purification Workflow

Use this if your crude material is dark or >50 ppm Pd.[1]

Context: Pyridine-containing molecules are notorious for retaining Palladium. Standard crystallization often fails to remove it because the Pd-Pyridine complex co-crystallizes with the product.

Pd_Removal_Workflow Start Crude Dark Solid/Oil Dissolve 1. Dissolve Free Base (MeOH or THF) Start->Dissolve Scavenge 2. Add Scavenger (Cysteine or Thiol-Silica) 50°C, 4-12 hours Dissolve->Scavenge Chelating Pd Filter 3. Filter (Celite/Membrane) Scavenge->Filter Remove Pd-Complex SaltForm 4. Salt Formation (HCl in Dioxane/IPA) Filter->SaltForm Clean Filtrate Isolate 5. Isolate White Solid SaltForm->Isolate

Figure 1: Palladium scavenging workflow prior to final salt crystallization.[1]

Step-by-Step:

  • Dissolution: Dissolve the free base amine in MeOH (10 volumes).

  • Scavenging: Add N-Acetyl Cysteine (0.5 equiv relative to Pd content) or a silica-supported thiol scavenger (10 wt%).[1]

  • Digestion: Stir at 50°C for 4 hours. The solution may remain colored, but the Pd is now bound to the scavenger.

  • Filtration: Filter through a pad of Celite® or a 0.45 µm membrane to remove the scavenger-Pd complex.[1]

  • Proceed to Protocol B for salt formation.

Protocol B: Controlled Crystallization of the HCl Salt

The primary method for isolating high-purity (>99%) material.[1]

Theory: The fluorine atom on the phenyl ring increases lipophilicity compared to standard benzylamines. Therefore, water/alcohol mixtures often result in yield loss. We utilize a Polar/Non-Polar solvent switch .

Reagents:

  • Solvent A: Isopropanol (IPA) or Ethanol (EtOH) (Good solubility hot, moderate cold).[1]

  • Solvent B (Antisolvent): MTBE or Ethyl Acetate (Poor solubility).[1]

  • Acid: 4M HCl in Dioxane (Anhydrous is preferred to prevent gums).[1]

Procedure:

  • Dissolution: Dissolve 10g of the Free Base in 50 mL (5 vol) of Ethyl Acetate at 40°C.

    • Note: If it doesn't dissolve, add IPA dropwise until clear (max 10 mL).

  • Acid Addition: Slowly add 4M HCl in Dioxane (1.05 equiv, approx 2.6 mL) dropwise over 20 minutes.

    • Critical: Maintain temperature at 40°C. Rapid addition at cold temps traps impurities.[1]

  • Nucleation: A white precipitate should form.[1] If oiling occurs, reheat to reflux until dissolved, then cool very slowly (10°C/hour).

  • Aging: Stir the slurry at room temperature for 2 hours, then at 0-5°C for 1 hour.

  • Filtration: Filter the white solid.

  • Wash: Wash the cake with 2 x 10 mL of MTBE (removes residual organic impurities).

  • Drying: Vacuum oven at 45°C for 12 hours. Do not exceed 60°C as HCl can dissociate.[1]

Part 3: Advanced Characterization (Validation)

Do not rely solely on LCMS.[1] Use these methods to validate the salt form and purity.

1H-NMR Diagnostic Shifts
  • Free Base: The benzylic CH2 (next to NH2) typically appears around 3.8 - 3.9 ppm .[1]

  • HCl Salt: Upon protonation, this peak shifts downfield to 4.1 - 4.2 ppm .[1]

  • Validation: If you see two sets of peaks in this region, you have a partial salt (mixed free base/salt).[1]

Chloride Content Titration
  • Method: Dissolve 50 mg of product in water. Titrate with 0.1M Silver Nitrate (AgNO3) using a potentiometric endpoint or chromate indicator.[1]

  • Target Calculation:

    • MW (Free Base) ≈ 202.2 g/mol [1]

    • MW (Mono-HCl) ≈ 238.7 g/mol (Theoretical Cl % = 14.8%)[1]

    • MW (Di-HCl) ≈ 275.2 g/mol (Theoretical Cl % = 25.8%)[1]

  • Result: If your Cl content is ~20%, you have a mixed salt. Recrystallize (Protocol B).

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my product turning pink/red upon storage? A: This is typical of pyridine-containing amines. It indicates trace oxidation or trace phenol formation (if the fluorine hydrolyzes, though rare).

  • Fix: Store the HCl salt under Argon/Nitrogen in amber vials at -20°C. The salt is significantly more stable than the free base.[1]

Q: Can I use water for recrystallization? A: Avoid it. While the HCl salt is water-soluble, the presence of the Fluorine atom and the biaryl system makes the solubility curve steep. You risk "crashing out" the material as an oil or losing significant yield in the mother liquor. Stick to IPA/EtOAc or MeOH/MTBE .[1]

Q: My LCMS shows a mass of M+1 (203), but I have the HCl salt. Is this wrong? A: No, this is correct. In LCMS (ESI+), the salt dissociates. You will observe the protonated cation [M+H]+ = 203. You will not see the mass of the Chloride (35/37). To see the salt counter-ion, you must run Ion Chromatography (IC) or the titration described in Part 3.

References

  • Palladium Removal

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link[1]

  • Salt Formation & Polymorphism

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for amine HCl salt crystallization).

  • Purification of Laboratory Chemicals

    • Armarego, W. L. F. (2017).[6] Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann. (Standard protocols for recrystallizing amine hydrochlorides).

Sources

Removing palladium impurities from (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Removing Palladium Impurities from (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Palladium Removal in Nitrogen-Rich APIs

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern pharmaceutical synthesis for creating complex molecules like (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine.[1][2] While these reactions are highly efficient, they introduce the challenge of residual palladium in the final Active Pharmaceutical Ingredient (API). Regulatory bodies, including the European Medicines Agency and the FDA, enforce strict limits on such elemental impurities, often requiring levels below 5-10 ppm.[3][4][5]

The structure of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine presents a specific and significant purification challenge. The presence of both a primary amine and a pyridine ring creates a potent bidentate chelation site for palladium. This strong binding makes the resulting palladium-API complex highly stable and difficult to break apart, rendering traditional purification methods like simple crystallization or filtration often insufficient.[6]

This guide serves as a dedicated resource for scientists facing this purification hurdle. It provides in-depth, experience-driven answers to common questions, troubleshooting for frequent experimental failures, and validated protocols to effectively reduce palladium contamination to regulatory-compliant levels.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine?

A: The core issue lies in the molecule's chemical structure. The primary amine (-CH2NH2) and the nitrogen atom of the pyridin-3-yl group can act together as a strong bidentate ligand, chelating tightly to residual palladium species. This forms a stable palladium-product complex that is often soluble in the reaction mixture and can even co-crystallize with the desired product, making its removal by simple physical means exceptionally challenging.[6]

Q2: What are the acceptable regulatory limits for palladium in an API?

A: The International Conference on Harmonisation (ICH) Q3D guideline for elemental impurities is the global standard.[4] For palladium, a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[5] Some regulatory bodies may require even stricter limits, with the European Agency for the Evaluation of Medicinal Products often citing a general limit of 5 ppm for platinum group metals as a whole.[3]

Q3: What are the primary strategies for removing palladium impurities?

A: The main strategies can be categorized as follows:

  • Scavenging: The most widely used and often most effective method involves using solid-supported reagents (scavengers) with a high affinity for palladium. These materials bind the metal, which can then be removed by simple filtration.[4][7]

  • Activated Carbon Treatment: A cost-effective method where activated carbon is used to adsorb palladium.[8] While effective, it can sometimes lead to product loss due to non-specific binding.[5]

  • Crystallization: Can be effective, but its success is highly dependent on the system. In cases of strong chelation, the palladium complex may co-crystallize with the product. Its effectiveness can be enhanced by using additives like N-acetylcysteine or thiourea to keep palladium in the mother liquor.[3][4]

  • Chromatography: Flash column chromatography can remove a significant portion of palladium, but often requires a secondary polishing step, like scavenging, to reach <100 ppm levels.[9]

Q4: How can I accurately measure the palladium concentration in my sample?

A: The industry gold standard for final product validation and accurate quantification is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[3][10] For process development and high-throughput screening of different removal methods, rapid fluorescence-based assays are available that can provide semi-quantitative results quickly.[11][12] However, these rapid methods are not a substitute for ICP-MS for final quality control.[3]

Troubleshooting Guide: Common Experimental Issues
Issue: High Palladium Levels (>50 ppm) Persist After Standard Crystallization.
  • Plausible Cause: Strong chelation between your product and palladium is leading to co-crystallization. The palladium-API complex is being integrated into the crystal lattice, meaning crystallization is concentrating the impurity rather than removing it.[4]

  • Troubleshooting Steps:

    • Switch to a Scavenging Strategy: This is the most direct solution. A scavenger with a higher affinity for palladium than your product will break the palladium-API complex. Thiol-based (-SH) or trimercaptotriazine (TMT)-based scavengers are excellent starting points.[1][13]

    • Augment Crystallization: Before crystallization, treat the solution with a soluble chelating agent like N-acetylcysteine or thiourea.[3] These agents bind to the palladium, forming a new complex that is designed to be highly soluble in the mother liquor, preventing it from co-crystallizing with your product.

    • Solvent System Optimization: Experiment with different crystallization solvent/anti-solvent systems. A system that maximizes the solubility of the palladium complex while minimizing the solubility of your free API could improve partitioning.

Issue: Significant Product Loss Occurs During the Scavenging Process.
  • Plausible Cause: Non-specific adsorption of your API onto the scavenger material. This is particularly common with highly porous materials like activated carbon or even some functionalized silica or polymer resins.[5][6]

  • Troubleshooting Steps:

    • Screen Different Scavengers: The interaction is highly dependent on the scavenger's backbone (silica vs. polystyrene) and functional group. Test a panel of scavengers (e.g., Si-Thiol, MP-TMT, a functionalized amine resin) to find one with high selectivity for palladium but low affinity for your product.[6]

    • Optimize Scavenger Loading: Use the minimum amount of scavenger necessary. Run a small-scale experiment with varying equivalents of scavenger (e.g., 5, 10, 20 wt%) to determine the lowest amount that achieves the target palladium level.

    • Adjust the Solvent: The solvent plays a critical role. Ensure your product is highly soluble in the chosen solvent during the scavenging step. This minimizes the thermodynamic driving force for it to adsorb onto the solid support.[6]

    • Wash the Scavenger: After filtration, wash the collected scavenger resin with a fresh portion of the process solvent to recover any loosely bound product.

Issue: My Chosen Scavenger is Ineffective at Reducing Palladium Levels.
  • Plausible Cause 1: Incorrect Scavenger Choice: The chosen scavenger may not have a sufficiently high binding affinity to displace your strongly chelating API from the palladium center.

  • Troubleshooting Steps:

    • Consult Scavenger Selectivity Charts: Many suppliers provide data on which scavengers are most effective for specific metals and oxidation states. For palladium from Suzuki couplings, scavengers containing sulfur ligands like thiols, thioureas, or TMT are typically the most robust.[1][13][14]

    • Visualize the Workflow: A systematic approach to scavenger selection and optimization is crucial for success.

Scavenger_Selection_Workflow start Crude Product (Post-Workup) icp_ms_initial Quantify Pd via ICP-MS start->icp_ms_initial screen_scavengers Screen Scavengers (e.g., Si-TMT, MP-Thiol, Activated Carbon) icp_ms_initial->screen_scavengers Pd > 10 ppm pass API Passes (<10 ppm Pd) icp_ms_initial->pass Pd < 10 ppm evaluate_screening Evaluate Pd Removal & Product Recovery screen_scavengers->evaluate_screening optimize_conditions Optimize Lead Scavenger (Temp, Time, Equivalents) evaluate_screening->optimize_conditions Select Best Candidate fail API Fails (Re-evaluate Strategy) evaluate_screening->fail No Effective Candidate icp_ms_final Final QC via ICP-MS optimize_conditions->icp_ms_final icp_ms_final->pass Pd < 10 ppm icp_ms_final->fail Pd > 10 ppm

Caption: Decision workflow for palladium scavenging.

  • Plausible Cause 2: Suboptimal Reaction Conditions: The efficiency of scavenging can be highly dependent on temperature and time.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the mixture (e.g., to 40-60°C) can increase reaction kinetics and facilitate the displacement of your API from the palladium by the scavenger. Monitor for any product degradation at higher temperatures.

    • Increase Stirring Time: Scavenging is not always instantaneous. Ensure the slurry is stirred for an adequate period, often ranging from 2 to 24 hours, to allow the reaction to reach completion.[2][13]

Data & Mechanistic Visualization
Comparative Analysis of Common Palladium Scavengers
Scavenger TypeFunctional GroupSupportKey AdvantagesPotential Drawbacks
Si-TMT / MP-TMT TrimercaptotriazineSilica / PolystyreneVery high affinity for Pd, highly effective for post-Suzuki cleanup.[1][13]Can be more expensive than other options.
Si-Thiol / MP-Thiol Thiol (-SH)Silica / PolystyreneBroadly effective, industry standard, good for various Pd species.[5]Can be oxidized; may require inert atmosphere for some applications.
Activated Carbon N/A (Graphitic)CarbonLow cost, effective for decolorization and Pd removal.[8]Prone to non-specific product adsorption, leading to yield loss.[5]
Functionalized Amines Amine (-NH2, -NRH)Silica / PolystyreneCan be effective, especially for certain palladium salts.May have lower affinity than sulfur-based scavengers for Pd(0) species.
Mechanism of Action: Scavenging a Palladium-API Complex

The fundamental principle of scavenging is the displacement of a weaker ligand (the API) by a stronger, immobilized ligand (the scavenger).

Scavenging_Mechanism cluster_0 In Solution cluster_1 Solid Support cluster_2 After Scavenging Pd_API [Pd(L)n-API Complex] (Soluble Impurity) Pd_Scavenger [Pd-Scavenger Complex] (Solid Waste) Pd_API->Pd_Scavenger + Scavenger (Displacement) Free_API Purified API (In Solution) Scavenger Immobilized Scavenger (e.g., Silica-SH)

Caption: Generalized mechanism of palladium removal via an immobilized scavenger.

Experimental Protocols
Protocol 1: Screening Palladium Scavengers

This protocol is designed to efficiently identify the most effective scavenger for your specific process stream in a parallel format.

  • Preparation: In separate, identical vials, dissolve a known amount of your crude (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine product in a suitable solvent (e.g., THF, DMF, Toluene) to create a stock solution with a known concentration.

  • Aliquot: Distribute equal volumes of the stock solution into 4 vials (Vial A, B, C, D). Retain one vial as the untreated control (Vial A).

  • Scavenger Addition:

    • To Vial B, add 10 wt% of MP-TMT resin.

    • To Vial C, add 10 wt% of Si-Thiol resin.

    • To Vial D, add 10 wt% of activated carbon (e.g., Darco KB-B).

  • Reaction: Seal the vials and stir the slurries at a consistent temperature (e.g., 45°C) for 16 hours.

  • Workup: Allow the vials to cool. Filter the contents of each vial through a small plug of celite or a syringe filter to remove the solid scavenger. Wash the filter with a small amount of fresh solvent.

  • Analysis: Submit a sample from each filtrate (including the control) for palladium analysis by ICP-MS. Compare the final palladium levels and calculate product recovery to identify the most efficient and selective scavenger.

Protocol 2: Optimized Scavenging with MP-TMT

This protocol outlines a scaled-up procedure using a lead scavenger identified from screening.

  • Dissolution: Dissolve the crude product batch in a suitable volume of solvent (e.g., DMF) in a reaction vessel. A typical concentration is 5-10 mL of solvent per gram of crude material.

  • Scavenger Addition: Add the optimized amount of MP-TMT scavenger (e.g., 15 wt% relative to the crude product mass).

  • Heating & Stirring: Heat the mixture to the optimized temperature (e.g., 50°C) and stir vigorously for the determined time (e.g., 18 hours).[1]

  • Filtration: Cool the mixture to room temperature. Filter the slurry through a pad of celite to completely remove the resin.

  • Washing: Wash the reaction vessel and the celite pad with 2-3 portions of fresh solvent to ensure complete product recovery.

  • Solvent Removal: Combine the filtrate and washes. Remove the solvent under reduced pressure.

  • Final Purification: Proceed with the final crystallization or purification step as required.

  • QC Analysis: Submit a sample of the final, isolated product for ICP-MS analysis to confirm palladium levels are below the required limit (<10 ppm).

References
  • Palladium Detection for API Purific
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026). Pharma Manufacturing.
  • Quickly and Easily Remove Residual Metals
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications, Organic Process Research & Development.
  • How to Remove Palladium in three easy steps. (2023). Biotage.
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers.
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024). ACS Publications, The Journal of Organic Chemistry.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • Removal of palladium (Pd)
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • How to remove palladium catalyst from [2,3'-Bipyridin]-2'-amine product. Benchchem.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. (1997).

Sources

Troubleshooting low conversion in reductive amination of biaryl aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Reductive Amination of Biaryl Aldehydes

Executive Summary & Diagnostic Workflow

The Challenge: Reductive amination of biaryl aldehydes (e.g., biphenyl-carboxaldehydes, phenyl-pyridyl aldehydes) presents a unique dual-challenge: Steric Congestion and Solubility . Unlike simple aliphatic aldehydes, biaryl systems often suffer from slow imine formation kinetics due to ortho-substitution or electronic conjugation, leading to competitive direct reduction of the aldehyde to the alcohol byproduct.

The Solution: Success requires decoupling the thermodynamic equilibrium (imine formation) from the kinetic reduction step. This guide prioritizes a Stepwise (Indirect) Protocol over the classic One-Pot method for difficult substrates.

Interactive Troubleshooting Decision Tree

TroubleshootingWorkflow Start START: Low Conversion Observed CheckImine Diagnostic: Check Imine Formation (1H NMR / TLC before adding reductant) Start->CheckImine ImineNo Result: Imine NOT Formed (Aldehyde peak visible) CheckImine->ImineNo < 10% Conversion ImineYes Result: Imine Formed (Aldehyde consumed) CheckImine->ImineYes > 90% Conversion ActionSterics Root Cause: Steric/Electronic Barrier Action: Add Ti(OiPr)4 or Mol. Sieves ImineNo->ActionSterics ActionSolvent Root Cause: Solubility/Protics Action: Switch Solvent (DCE/THF) Avoid MeOH if using STAB ImineNo->ActionSolvent CheckByproduct Diagnostic: Identify Byproducts ImineYes->CheckByproduct ByprodAlc Byproduct: Benzyl Alcohol (Direct Reduction) CheckByproduct->ByprodAlc ByprodSM Byproduct: Unreacted Imine (Stalled Reduction) CheckByproduct->ByprodSM ActionSelectivity Action: Switch to STAB Use Stepwise Protocol ByprodAlc->ActionSelectivity ActionStrength Action: Increase Temp Or add Acid Cat. (AcOH) ByprodSM->ActionStrength

Figure 1: Diagnostic logic flow for identifying the bottleneck in biaryl reductive aminations. Blue nodes indicate diagnostic steps; Yellow nodes indicate findings; Grey nodes indicate corrective actions.

Technical Deep Dive: The "Imine Gap"

The failure mode in 80% of biaryl cases is insufficient imine formation prior to the addition of the reducing agent.

  • Mechanism: Reductive amination is a two-step process:[1][2]

    • Condensation: Aldehyde + Amine

      
       Hemiaminal 
      
      
      
      Imine + H₂O
    • Reduction: Imine + Hydride

      
       Amine[3]
      
  • The Biaryl Problem: Biaryl rings are hydrophobic and bulky. If the aldehyde is ortho-substituted (e.g., 2-phenylbenzaldehyde), the carbonyl carbon is shielded, shifting the equilibrium away from the imine.

  • The Consequence: If the reducing agent is added while free aldehyde exists, the aldehyde is reduced to the alcohol (dead-end byproduct) faster than the sterically hindered imine is reduced.

Troubleshooting Guide (Q&A)
Category 1: Imine Formation (Thermodynamics)

Q: I see starting aldehyde and amine on TLC even after 4 hours. Why isn't the imine forming? A: Biaryl aldehydes often require "activation" to overcome steric repulsion.

  • Immediate Fix: Add a dehydrating agent. 4Å Molecular Sieves are standard.

  • Advanced Fix (The "Titanium Push"): Use Titanium(IV) isopropoxide, Ti(OiPr)₄ . It acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward [1].

    • Caution: Do not use Ti(OiPr)₄ with NaBH₃CN in the same pot without care; it works best with NaBH₄ in a stepwise manner.

Q: My biaryl aldehyde is not soluble in Methanol. Can I change solvents? A: Yes, and you likely should. Methanol is the classic solvent for NaBH₃CN, but biaryls often crash out.

  • Recommendation: Switch to 1,2-Dichloroethane (DCE) or THF .

  • Crucial Pairing: If using DCE, switch your reducing agent to Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃) . STAB is soluble in DCE and tolerates it well, whereas NaBH₄ requires protic solvents.

Category 2: Selectivity (Kinetics)

Q: I am isolating large amounts of the biaryl alcohol (direct reduction product). How do I stop this? A: This confirms your reducing agent is attacking the aldehyde before the imine forms.[4]

  • Protocol Shift: Stop doing "One-Pot" additions. Use a Stepwise Protocol .

    • Stir Aldehyde + Amine (+ Dehydrating agent) for 4–12 hours.

    • Confirm imine formation by 1H NMR (look for the imine proton signal ~8.3–8.5 ppm).

    • Only then add the reducing agent.[5]

  • Reagent Switch: If using NaBH₄, stop. It is too strong and non-selective. Use STAB , which reduces imines much faster than aldehydes [2].[6]

Q: Can I use NaBH₃CN (Sodium Cyanoborohydride)? A: Yes, but it requires pH control. NaBH₃CN is inactive at neutral pH. You must add Acetic Acid to reach pH ~6. Without acid, the reaction stalls; with too much acid, you protonate the amine and stop imine formation. STAB is generally preferred today due to lower toxicity and self-buffering capacity.

Reducing Agent Selection Matrix
FeatureNaBH(OAc)₃ (STAB) NaBH₃CN NaBH₄
Selectivity High (Imine >>> Aldehyde)High (at pH 6)Low (Reduces both)
Solvent Choice DCE, DCM, THF (Aprotic)MeOH, EtOH (Protic)MeOH, EtOH (Protic)
Water Tolerance Low (Hydrolyzes slowly)HighLow (Decomposes)
Biaryl Suitability Excellent (Good solubility in DCE)Good (If soluble in MeOH)Poor (Side reactions)
Toxicity ModerateHigh (Cyanide risk)Moderate
Recommended Protocols
Protocol A: The "Gold Standard" for Hindered Biaryls (Ti(OiPr)₄ Method)

Best for: Highly sterically hindered aldehydes (e.g., 2,6-disubstituted biaryls).

  • Imine Formation:

    • In a dry flask, dissolve Biaryl Aldehyde (1.0 equiv) and Amine (1.1 equiv) in anhydrous THF (0.5 M).

    • Add Ti(OiPr)₄ (1.5 equiv) dropwise.

    • Stir at Ambient Temperature (or 40°C if very hindered) for 6–12 hours under N₂.

    • Check: 1H NMR should show disappearance of CHO peak (~10 ppm) and appearance of CH=N peak.

  • Reduction:

    • Dilute with absolute EtOH (to prevent freezing/thickening).

    • Add NaBH₄ (2.0 equiv) carefully (gas evolution!).

    • Stir for 2–4 hours.

  • Workup (Critical):

    • Quench with water.[7] A white precipitate (TiO₂) will form.

    • Filter through a Celite pad to remove Titanium salts (otherwise emulsions will occur).

    • Extract filtrate with EtOAc.

Protocol B: The "Standard" STAB Method

Best for: Moderately hindered biaryls, moisture-sensitive substrates.

  • Mix: Dissolve Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (1,2-Dichloroethane).

  • Acidify: Add Acetic Acid (1.0 equiv). This catalyzes imine formation.[8][9][10]

  • Wait: Stir for 2 hours (or add 4Å Sieves and stir overnight).

  • Reduce: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Stir: React for 12–16 hours at RT.

  • Quench: Add saturated NaHCO₃ (gas evolution!). Extract with DCM.

Mechanism & Pathway Visualization

The following diagram illustrates the competition between the desired pathway (Green) and the undesired "Direct Reduction" pathway (Red).

ReactionPathway cluster_0 Critical Control Point Aldehyde Biaryl Aldehyde (Starting Material) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Alcohol Biaryl Alcohol (Side Product) Aldehyde->Alcohol + Hydride (Direct Reduction) Imine Imine / Iminium (Intermediate) Hemiaminal->Imine - H2O (Slow in Biaryls) Amine Secondary Amine (Target Product) Imine->Amine + Hydride (Fast w/ STAB)

Figure 2: Reaction pathway showing the competition between Imine formation and Direct Reduction. The dashed red line represents the failure mode caused by slow imine kinetics.

References
  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide: A Versatile Reagent for Reductive Amination."[8] Journal of Organic Chemistry. Validated Protocol for Ti-mediated amination.

  • Abdel-Magid, A. F., et al. (1996).[11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. The definitive guide on STAB selectivity.

  • Mattson, R. J., et al. (1990).[8] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing Catalyst Loading for 3-Pyridylboronic Acid Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the Suzuki-Miyaura cross-coupling of heteroaryl boronic acids. Among these substrates, 3-pyridylboronic acid is notoriously problematic. It suffers from rapid protodeboronation and acts as a potent catalyst poison.

This guide provides a self-validating troubleshooting framework to help you understand the mechanistic pitfalls, optimize your catalyst loading, select the right ligands, and achieve robust C–C bond formations.

Part 1: The Mechanistic Challenge (The "Why")

Before adjusting experimental parameters, we must understand the causality of the failure. 3-Pyridylboronic acid presents a dual threat to the catalytic cycle:

  • Zwitterionic Protodeboronation: 3-pyridylboronic acid is highly acidic (pKa ~4.0). In aqueous basic conditions, the basic pyridyl nitrogen readily accepts a proton while the coordinating water molecule releases one, forming a stable zwitterion[1]. This electronic shift weakens the C–B bond, heavily accelerating metal-catalyzed protodeboronation to yield unsubstituted pyridine[1].

  • Catalyst Poisoning: The Lewis basic nitrogen of the pyridine ring can coordinate directly to the electrophilic Palladium(II) intermediate. This off-cycle coordination forms an inactive, dead-end complex, effectively removing the active catalyst from the cycle[2].

SuzukiCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Intermediate Pd0->OxAdd Aryl Halide TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet Poison Catalyst Poisoning (N-Pd Coordination) OxAdd->Poison Excess Pyridyl N RedElim Reductive Elimination Intermediate TransMet->RedElim 3-Pyridyl-B(OH)2 Proto Protodeboronation (Pyridine Formation) TransMet->Proto H2O / Base RedElim->Pd0 Regenerate Pd(0) Product Coupled Biaryl Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting off-cycle catalyst poisoning and protodeboronation.

Part 2: Troubleshooting & FAQs

Q1: My reaction stalls at 20% conversion, and I see a lot of pyridine in the crude NMR. Should I increase the Palladium loading? A: No. A common misconception is that adding more catalyst (e.g., jumping from 5 mol% to 10 mol% Pd) will overcome the poisoning effect. In reality, excess Palladium accelerates metal-catalyzed protodeboronation, destroying your boronic acid faster than it can cross-couple[3]. Instead of increasing the amount of catalyst, you must increase the turnover frequency (TOF) of the catalyst you already have. Optimize the ligand-to-palladium ratio to ensure every Pd atom is catalytically active[2].

Q2: What is the optimal ligand to prevent 3-pyridylboronic acid from poisoning the catalyst? A: You must use highly active, sterically bulky dialkylbiaryl phosphine ligands, such as SPhos or XPhos . Causality: The steric bulk of the 2',6'-dimethoxybiphenyl group in SPhos prevents the formation of inactive bis-ligated


 complexes, maximizing the concentration of the highly active monoligated 

species[2]. Furthermore, this steric shield physically blocks the Lewis basic nitrogen of 3-pyridylboronic acid from coordinating to the Pd(II) center. The electron-rich dicyclohexylphosphine moiety also accelerates the rate-limiting transmetalation step, which is critical since electron-poor heteroaryl boronic acids are sluggish to transmetalate[2].

Q3: How does base selection influence the competition between transmetalation and protodeboronation? A: Strong aqueous bases (like NaOH or KOH) rapidly hydrolyze the boronic acid and accelerate protodeboronation. For 3-pyridylboronic acid, use a mild, solid base like anhydrous


 or 

with a controlled amount of water (or a biphasic system)[2]. Trace water is necessary to hydrolyze the boronate ester and form the reactive species required for transmetalation, but excess water drives protodeboronation[2].
Part 3: Quantitative Data Comparison

To illustrate the impact of catalyst and ligand selection, review the following validated parameters for coupling 3-pyridylboronic acid with unactivated aryl chlorides.

Catalyst PrecursorLigandBase / SolventLoading (mol% Pd)Temp (°C)Yield (%)Observation

None (Tetrakis)

/ Dioxane
5.0%100< 20%Severe protodeboronation; catalyst poisoning.

dppf

/ DMF
5.0%9045%Moderate conversion; sluggish transmetalation.

SPhos

/ 1-Butanol
0.5 - 2.0% 100> 85% High turnover; poisoning suppressed[2].

XPhos

/ THF-H2O
1.0% 80> 90% Excellent yield; rapid transmetalation[2].
Part 4: Validated Experimental Protocol

This self-validating protocol utilizes low catalyst loading (1.0 mol%) with SPhos to ensure high conversion while mitigating off-cycle degradation.

Workflow Prep 1. Reagent Prep (Rigorous Degassing) Mix 2. Catalyst Ligation (Pd + SPhos) Prep->Mix Add 3. Boronic Acid Addition Mix->Add Heat 4. Controlled Heating (100 °C) Add->Heat Purify 5. Work-up & Isolation Heat->Purify

Step-by-step experimental workflow for optimized 3-pyridylboronic acid cross-coupling.

Step-by-Step Methodology:

  • Preparation & Degassing: In a Schlenk flask or glovebox, combine the aryl halide (1.0 equiv) and anhydrous

    
     (2.0 equiv). Degassing is critical; oxygen degrades electron-rich phosphine ligands and can induce oxidative homocoupling of the boronic acid[3].
    
  • Catalyst Ligation (The "Pre-mix"): Add

    
     (0.5 mol%, yielding 1.0 mol% Pd) and SPhos ligand (1.2 mol%).
    Causality: A slight excess of ligand (L:Pd = 1.2:1) ensures all palladium is ligated, preventing the formation of bare Palladium black, while strictly avoiding the formation of inactive 
    
    
    
    species[2].
  • Solvent Addition: Add degassed 1-butanol (2 mL/mmol of halide). Causality: 1-butanol provides excellent solubility for both the organic substrates and the inorganic base at elevated temperatures, facilitating efficient biphasic transmetalation[2].

  • Boronic Acid Addition: Add 3-pyridylboronic acid (1.5 equiv). Self-Validation Check: If your boronic acid is old, it may have already dehydrated to the unreactive boroxine. Ensure high purity, or use the pinacol ester (MIDA boronate) if stability remains an issue[3].

  • Heating & Monitoring: Seal the vessel and heat to 100 °C. Monitor via LC-MS. Causality: The elevated temperature is required because transmetalation of the electron-poor 3-pyridyl group is the rate-limiting step[2].

  • Work-up: Cool to room temperature, dilute with EtOAc, and wash with water. The organic layer contains the coupled product.

References[2] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoCYPwUSla7jJWu5I716yZQWN3tHj32hYpPXdHYWPG29Xg439Rt3QHMLqAzfnNEnWloRWr2XyVdBI-GYdnuXSmQvDe11zQWthmNBN-2zyxe-hUjbDRuPRimgggfmpFiN1XwqkfRg==[1] SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE | eScholarship.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf2u1tx2T4afIGD3nrCnIkuwDhPfE2GxdJ6LEnY-qkrKnJDw_ISdLJ2Nfw-kJOsTKQ-2BR7VayZtdCf0KofGRLI2TyOUUZ70yeDEKMEUc0h9v77grBmnwOJKsa6SZhVsBo9q0GUkknZC6VTfwMysJTvnuSmenFQOX7RRCBIl3MptiFnUQitixMPx9iFDI47_mQ0sNJXFQWy3xAz3YSm_I=[3] A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling | Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpXVk481MPtr2LQJ91Emxl0LCTtB8CSv4m2S4FSJSByo1WExsyi6ny4xuqqfV3nqs46b_IJyRkMtZr-w0yrBCJ1AaBA1jbDdwT04MhMiRXnOi7LyzOaRVfJopwaN9VHI3PYJrEuw4ecR-28YTflYfX_SJUEBQwUdNEaubsXoPpbYYg1YjjBiozze4L2rNfadvJqsgTtOqkkAZH_roHDPusi8a4ZG9xUxMPNoPzmKQEqUQU05J3K0YWHJAb-bowvxY=

Sources

Technical Support Center: Preventing Oxidation of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and handling of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine , a biaryl benzylamine intermediate often used in medicinal chemistry (e.g., PARP inhibitors, kinase inhibitors).

The guide focuses on the Free Base form, which is thermodynamically unstable in air compared to its salt counterparts.

Current Status: Active Compound Type: Biaryl Benzylamine (Free Base) Primary Hazard: Oxidative Deamination & Carbamate Formation

Part 1: The Core Problem (Root Cause Analysis)

Before troubleshooting, it is critical to understand why this compound degrades. Users often mistake Carbon Dioxide (CO₂) absorption for oxidation, or assume the pyridine ring is the weak point.

The Benzylic Vulnerability (Oxidation)

The primary site of oxidation is not the pyridine ring, but the benzylic carbon (the -CH₂- attached to the amine).

  • Mechanism: Atmospheric oxygen, catalyzed by light or trace metals, abstracts a hydrogen atom from the benzylic position.

  • Pathway: Amine

    
     Imine (Schiff Base) 
    
    
    
    Aldehyde + Ammonia.
  • Visual Indicator: The clear/white oil or solid turns yellow (imine formation) and eventually brown/black (polymerization).

The "False" Oxidation (Carbamylation)

Primary amines are potent nucleophiles. Upon exposure to air, they rapidly react with atmospheric CO₂.

  • Reaction:

    
     (Carbamate salt).
    
  • Visual Indicator: Formation of a white crust on the surface of the oil/solid. This is often mistaken for "oxidation," but it is actually a reaction with carbon dioxide.

Part 2: Troubleshooting Guide (Q&A)

Category A: Storage & Stability

Q: I stored the free base in a clear vial at 4°C, and it turned yellow after 3 days. Is it ruined? A: Not necessarily, but purity has degraded. The yellow color indicates the formation of the imine (Schiff base) via oxidative coupling or degradation to the aldehyde.

  • Immediate Action: Check the LC-MS. If the impurity mass corresponds to

    
     (imine) or the aldehyde (hydrolysis product), you must repurify.
    
  • Correction: Benzylamines are photosensitive. Always use amber glass vials to block UV light, which accelerates radical formation at the benzylic position.

Q: Can I store the free base in solution (e.g., DMSO or Methanol)? A: Avoid DMSO. DMSO is a mild oxidant and can promote N-oxide formation on the pyridine ring or oxidation of the amine over long periods.

  • Best Practice: Store as a dry solid under Argon.

  • Acceptable Solvent: If solution storage is mandatory, use degassed anhydrous ethanol or toluene stored under nitrogen at -20°C.

Q: My compound developed a white crust on the rim of the flask. Is this oxide? A: No, this is likely the carbamate salt caused by CO₂ absorption.

  • Fix: Dissolve the material in Dichloromethane (DCM) and wash with dilute Sodium Hydroxide (NaOH). The base wash will revert the carbamate back to the free amine. Dry the organic layer and concentrate immediately under inert gas.

Category B: Chemical Stabilization

Q: The free base is too unstable for my long-term assays. How do I stabilize it permanently? A: Convert the free base to a Dihydrochloride (2HCl) salt . This protonates both the benzylamine (pKa ~9.5) and the pyridine (pKa ~5.2), shutting down the lone pair reactivity that drives oxidation and CO₂ absorption.

Protocol: HCl Salt Formation

  • Dissolve Free Base (1 eq) in minimal dry Dichloromethane (DCM) or Ethanol.

  • Cool to 0°C in an ice bath.

  • Slowly add 4M HCl in Dioxane (2.5 eq). Note: Excess HCl is needed to protonate the pyridine.

  • A white precipitate should form. Dilute with Diethyl Ether (

    
    ) to drive precipitation.
    
  • Filter and dry under vacuum. The resulting salt is stable at room temperature for months.

Part 3: Visualization of Degradation & Handling

Figure 1: Degradation Pathways of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

OxidationPathway FreeBase (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine (Free Base) Radical Benzylic Radical Intermediate FreeBase->Radical O2 / UV Light (H-abstraction) Carbamate Carbamate Salt (White Crust) FreeBase->Carbamate + CO2 (Air) Imine Imine (Schiff Base) [Yellow Color] Radical->Imine -2H (Oxidation) Aldehyde Degradation Product: Aldehyde + NH3 Imine->Aldehyde Hydrolysis (H2O)

Caption: Primary degradation routes. Red arrows indicate oxidative degradation (yellowing); Green arrow indicates CO₂ absorption (crusting).

Figure 2: Recommended Handling Workflow

HandlingWorkflow Start Synthesis Complete (Crude Reaction Mixture) Workup Basic Workup (pH > 10) Extract with DCM Start->Workup Evap Concentrate (Avoid heat > 40°C) Workup->Evap Decision Immediate Use? Evap->Decision UseNow Keep under Argon Use within 4 hours Decision->UseNow Yes Store Long Term Storage Decision->Store No Salt Convert to 2HCl Salt (Recommended) Store->Salt Best Stability Inert Seal under Argon Store at -20°C Store->Inert If Free Base Required

Caption: Decision matrix for handling the free base to minimize exposure time.

Part 4: Quantitative Data & Specifications

Stability Comparison Table
ParameterFree Base (Air Exposed)Free Base (Argon/Dark)Dihydrochloride Salt
Physical State Viscous Oil / Low melting solidViscous Oil / SolidCrystalline Solid
Color Change Turns yellow < 24 hrsStable > 2 weeksStable > 1 year
Major Impurity Carbamate (CO₂) & ImineNoneNone
Storage Temp N/A (Degrades rapidly)-20°CAmbient or 4°C
Recrystallization Difficult (Oiling out)Possible (Hexane/EtOAc)Excellent (MeOH/Et2O)

References

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. (2021).[1][2][3] Link

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. (2014).[1][2][4][5] Link

  • Lewis acid-catalyzed oxidation of benzylamines to benzamides. Chemical Communications (RSC).[6] (2013).[7] Link

  • Metal-Free Oxidative Coupling of Benzylamines. PMC, National Institutes of Health. (2016). Link

  • (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine Product Data. Sigma-Aldrich. Link(Representative link for benzylamine class handling).

Sources

Technical Support Center: Solubility Optimization for Fluorinated Biaryl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Resolving Solubility & Precipitation Issues in DMSO Ticket ID: SOL-FBA-2024-001 Responder: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are likely encountering a phenomenon known as the "Fluorous-Polar Conflict." While DMSO is a universal polar aprotic solvent, fluorinated biaryl amines possess a unique "Janus-faced" character: they are lipophilic yet possess high electron density due to fluorine's electronegativity.

The failure mode is rarely simple insolubility; it is typically moisture-induced cryoprecipitation or fluorous aggregation . The C-F bond creates a "teflon-like" shield that resists solvation by the highly polar DMSO sulfoxide group, especially when trace water is present.

This guide provides a root-cause analysis and actionable protocols to stabilize your chemical library.

Part 1: The Mechanics of Failure

Before troubleshooting, you must understand the thermodynamic trap your compound is in.

The "Water Spike" Effect

DMSO is aggressively hygroscopic.[1] At 60% relative humidity, pure DMSO can absorb up to 15% water by weight within 24 hours.

  • The Mechanism: Water disrupts the DMSO-solute interaction.[2] Fluorinated biaryl amines are highly hydrophobic. As DMSO pulls in water, the solvent mixture becomes increasingly polar. The "energy cost" for the solvent to create a cavity for your hydrophobic molecule becomes too high, forcing the compound to crash out to minimize surface area.

The Fluorine Aggregation Factor

Fluorine is not just "lipophilic"; it is also poorly polarizable.

  • The Mechanism: In biaryl systems, fluorine substitution often enforces planarity, enhancing

    
    -
    
    
    
    stacking interactions between molecules. In polar solvents like DMSO, these molecules prefer to stick to each other (self-aggregation) rather than interact with the solvent, leading to "oiling out" or micro-crystalline sludge.

Part 2: Troubleshooting Guide (Q&A)

Q1: My stock solution was clear yesterday, but today it has a cloudy precipitate. What happened?

Diagnosis: Moisture contamination leading to "Crash Out." The Fix: You likely stored the DMSO solution in a non-airtight container or subjected it to a freeze-thaw cycle without re-equilibration.

Corrective Protocol:

  • Centrifuge the sample (3000 x g, 5 min) to pellet the solid.

  • Remove the supernatant (which is likely water-contaminated DMSO).

  • Add fresh, anhydrous DMSO (from a Sure/Seal™ bottle or equivalent).

  • Sonicate at 40°C for 10 minutes.

  • Critical Step: Blanket the vial with Argon or Nitrogen gas before closing.

Q2: I see "swirls" or a gelatinous layer, but no distinct crystals. Is it dissolved?

Diagnosis: No. This is Fluorous Aggregation (Solvophobic Effect). The Fix: The compound is forming colloidal aggregates. You need to break the intermolecular


-

stacking.

Corrective Protocol:

  • Heat Shock: Warm the solution to 60°C for 5-10 minutes. (Note: Biaryl amines are generally thermally stable; do not exceed 80°C to prevent DMSO decomposition).

  • Ultrasonic Cavitation: Use a bath sonicator. The cavitation bubbles disrupt the weak van der Waals forces holding the aggregates together.

  • Visual Check: Hold the vial against a light source. If you see "Schlieren lines" (refractive index variations), it is not fully homogenous. Vortex vigorously.

Q3: Can I use a co-solvent to prevent this?

Diagnosis: Pure DMSO is too polar for your specific fluorinated scaffold. The Fix: Yes, use tert-Butanol (t-BuOH) .

Why t-Butanol?

  • It lowers the dielectric constant of the mixture, making it friendlier to lipophilic fluorines.

  • Freeze-Drying Compatible: Unlike DMSO (which is hard to remove), t-BuOH freezes at 25°C and sublimes easily, making it ideal if you need to recover the solid later.

Recommended Ratio: 10-20% t-BuOH in DMSO.

Part 3: Standardized Workflows

Workflow A: Preparation of "Crash-Proof" Stock Solutions

This protocol minimizes water uptake and maximizes solubility thermodynamics.

G Start Solid Compound (Fluorinated Biaryl Amine) Weigh Weigh in Low-Humidity Environment (<30% RH) Start->Weigh Solvent Add Anhydrous DMSO (New Bottle/Septum) Weigh->Solvent Mix Vortex (30s) + Sonicate (40°C, 10 min) Solvent->Mix Check Visual Inspection: Clear? Mix->Check Storage Aliquot -> Argon Purge -> Store at -20°C Check->Storage Yes Remedy Add 10% t-Butanol or Heat to 60°C Check->Remedy No (Cloudy) Remedy->Mix Re-process

Figure 1: Decision logic for preparing stable stock solutions of fluorinated compounds.

Workflow B: Troubleshooting Precipitation in Assays

When you dilute your DMSO stock into aqueous buffer (e.g., PBS), the "Solubility Cliff" often causes immediate precipitation.[3]

Logic Issue Precipitation on Dilution into Buffer Step1 Check Final DMSO % Issue->Step1 Decision1 Is DMSO < 1%? Step1->Decision1 Action1 Increase DMSO to 2-5% (If assay tolerates) Decision1->Action1 Yes Action2 Add Surfactant (0.05% Tween-80) Decision1->Action2 No (Maxed out) Action3 Intermediate Dilution (Serial Step) Action1->Action3 Still Precipitates Action2->Action3

Figure 2: Logic flow for rescuing compounds that precipitate upon dilution into assay media.

Part 4: Data & Specifications

Solubility Parameters & Limits
ParameterSpecificationImpact on Fluorinated Amines
DMSO Freezing Point 18.5°CHigh Risk. Storing in a fridge (4°C) freezes DMSO. Repeated freeze-thaw cycles force the compound out of the crystal lattice, causing irreversible precipitation [1].
Water Tolerance < 0.1% (v/v)Fluorinated compounds are "hydrophobic amplifiers." Even 1% water can drop solubility by 50% [2].
Max Temperature 60°CSafe for dissolution. Above 80°C, DMSO can decompose into sulfides, which may react with primary amines [3].
Sonication Time 10-15 minsRequired to break "fluorous" micro-aggregates.
Chemical Workarounds

If physical methods fail, consider modifying the salt form.[4]

  • Free Base: Often most soluble in pure DMSO.

  • HCl Salt: Better for water, but worse for DMSO solubility in some cases due to high lattice energy.

  • Mesylate Salt: Often the "Goldilocks" zone for biaryl amines, balancing lipophilicity and ionization [4].

References

  • Ziath Ltd. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • BenchChem Technical Support. (2025). Impact of hygroscopic DMSO on solubility of lipophilic compounds.[2] Retrieved from

  • Waybright, T. J., et al. (2009).[5] Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.[5] Retrieved from

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry.[6][7] Society of Chemical Industry. Retrieved from

  • Li, L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas and Fluorinated Compounds. ACS Chemical Health & Safety.[8] Retrieved from

Sources

Technical Support Center: Minimizing Protodeboronation in Pyridine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The Core Problem: Why Pyridines Fail

The "2-Pyridyl Problem"

If you are observing low yields, black reaction mixtures, or the accumulation of the de-borylated starting material (Ar-H) when coupling 2-pyridineboronic acids, you are fighting protodeboronation .

Unlike phenylboronic acids, 2-pyridineboronic acids are inherently unstable. The electronegative nitrogen atom withdraws electron density, but more importantly, it facilitates a specific decomposition pathway. Under basic conditions (required for Suzuki coupling), the boronate forms a zwitterionic intermediate that rapidly fragments.[1]

Mechanistic Insight

The reaction does not simply "fall apart."[2] It follows a specific, base-catalyzed trajectory:

  • Complexation: The base (

    
     or 
    
    
    
    ) attacks the boron to form a tetrahedral boronate anion.
  • Fragmentation: The C-B bond breaks.[1] The nitrogen lone pair stabilizes the resulting carbanion (or the transition state leading to it) at the 2-position.

  • Protonation: The transient anion abstracts a proton from the solvent (water or alcohol), yielding the protodeboronated byproduct (Pyridine-H).

Protodeboronation Start 2-Pyridyl Boronic Acid Tetra Tetrahedral Boronate (Zwitterionic Character) Start->Tetra + Base Base Base (OH-) Base->Tetra Anion 2-Pyridyl Anion (Stabilized by N) Tetra->Anion C-B Bond Cleavage (Rate Limiting) Product Protodeboronated Side Product (Py-H) Anion->Product + H+ (from solvent)

Caption: The base-catalyzed decomposition pathway of 2-pyridineboronic acid. The proximity of the nitrogen atom accelerates C-B bond cleavage.

Diagnostic Hub: Is it Protodeboronation?

Before changing your entire workflow, confirm the diagnosis.

Q: How do I distinguish catalyst death from protodeboronation? A: Check the mass balance of the boronate species.

ObservationDiagnosisAction
LCMS: Mass corresponds to

(Starting material minus

+

).
Protodeboronation Switch to MIDA or Trifluoroborates (See Module 3 & 4).
LCMS: Mass corresponds to Homocoupling (

).
Oxidative Coupling Degas solvents thoroughly; reduce oxidant load.
LCMS: Starting halide remains; Boronic acid disappears.Protodeboronation The boronic acid decomposed before it could transmetalate.
LCMS: Starting halide remains; Boronic acid remains.Catalyst Inactivity Change catalyst/ligand (e.g., to XPhos, SPhos).

Strategy A: The "Slow-Release" Protocol (MIDA Boronates)

When to use: When standard boronic acids decompose faster than they couple.

The Logic: N-Methyliminodiacetic acid (MIDA) boronates are


-hybridized, shutting down the empty p-orbital on boron. They are chemically inert to transmetalation until hydrolyzed. By using a mild base and water, you release the active boronic acid slowly. This keeps the concentration of the unstable free acid low, favoring the cross-coupling over decomposition.
Standard Operating Procedure: MIDA Slow-Release
  • Reagents: 2-Pyridyl MIDA boronate (1.5 equiv), Aryl Halide (1.0 equiv).

  • Catalyst:

    
     (1.5 mol%) + XPhos (6 mol%) OR 
    
    
    
    + SPhos.
  • Copper Additive:

    
     (0.5 equiv) - Critical for 2-pyridyls to facilitate transmetalation.
    
  • Base/Solvent:

    
     (5.0 equiv) in DMF/Water (4:1) or Dioxane/Water.[3]
    

Step-by-Step:

  • Charge: Add MIDA boronate, aryl halide, Pd source, Ligand, and Copper salt to a vial.

  • Inert: Seal and purge with Argon/Nitrogen (3 cycles).

  • Solvent: Add degassed DMF and Water (ratio is key; water is needed to hydrolyze the MIDA).

  • Heat: Stir at 60–80°C.

    • Note: If the reaction stalls, add small aliquots of additional water to accelerate MIDA hydrolysis.

Why Copper? For 2-pyridyl systems, Copper(I) or Copper(II) salts often act as a "transmetalation shuttle," forming a transient organocopper species that transfers the pyridyl group to Palladium more efficiently than the boronate itself.

Strategy B: The "Robust Reagent" Protocol (Trifluoroborates)

When to use: If MIDA boronates are too expensive or if you need a scalable, air-stable solid.

The Logic: Potassium organotrifluoroborates (


) are indefinitely stable in air.[4] Like MIDA, they require hydrolysis to become active, acting as a reservoir for the active species. They are particularly effective for nitrogen-heterocycles.
Standard Operating Procedure: Molander Conditions
  • Reagents: Potassium 2-pyridyltrifluoroborate (1.2 equiv).

  • Catalyst:

    
     (2–5 mol%).
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv).
  • Solvent: Isopropanol / Water (3:1) or n-Propanol / Water.

Step-by-Step:

  • Suspend: Combine the trifluoroborate salt, aryl halide, catalyst, and base in the reaction vessel.

  • Solvent: Add the alcohol/water mixture.

    • Tip: The solubility of trifluoroborates can be poor in pure organics; the water is non-negotiable.

  • Reflux: Heat to 80–100°C.

  • Workup: These reactions often form emulsions. Filter through Celite immediately upon cooling to remove inorganic fluorides.

Strategy C: Optimization of Standard Reagents

When to use: You already have the boronic acid/ester and want to make it work without buying new derivatives.

If you must use the free boronic acid or Pinacol ester, you must engineer the environment to suppress the "pyridyl anion" pathway.

Optimization Decision Tree

Optimization Start Standard 2-Py Boronic Acid/Ester Check1 Is the Base Strong? (e.g., NaOH, KOtBu) Start->Check1 Action1 STOP. Switch to weak base: K3PO4 or Cs2CO3 Check1->Action1 Yes Check2 Is Water Present? Check1->Check2 No Action2 Use Anhydrous Conditions. (Dioxane, K3PO4, 100°C) Check2->Action2 Yes (and failing) Check3 Is Catalyst Fast Enough? Check2->Check3 No Action3 Switch to Bulky Ligands (XPhos, SPhos, CataCXium A) Check3->Action3 Standard Pd(PPh3)4 fails

Caption: Decision logic for optimizing conditions with standard boronic acids.

Critical Adjustments
  • The "No-Water" Policy: Unlike MIDA/Trifluoroborates, free boronic acids do not need water to activate. Water promotes protonation.

    • Protocol: Use anhydrous 1,4-dioxane.[3] Use micronized, anhydrous

      
      . Dry your reaction vessel.
      
  • Ligand Acceleration: Protodeboronation is a race between coupling (productive) and hydrolysis (destructive). You must make the coupling faster.

    • SPhos / XPhos: These Buchwald ligands create a highly active Pd(0) species that facilitates rapid oxidative addition and transmetalation, beating the decomposition clock.

  • Excess Reagent: It is crude but effective. If 50% of your reagent decomposes, start with 2.0 or 3.0 equivalents of the boronic acid.

FAQ: Troubleshooting Specific Scenarios

Q: My 2-pyridyl boronic acid turned black in the bottle. Can I use it? A: Likely not. 2-pyridyl boronic acids are known to auto-decompose upon storage, especially if moist.

  • Fix: Recrystallize from hot water/acetonitrile (if applicable) or convert it immediately to the Potassium Trifluoroborate salt (treat with

    
     in MeOH) which is shelf-stable.
    

Q: I'm using a Pinacol ester, but it's still deboronating. Why? A: Pinacol esters are generally more stable than acids, but under the basic conditions of Suzuki coupling, they hydrolyze to the acid in situ. Once hydrolyzed, they suffer the same fate.

  • Fix: Switch to anhydrous conditions to prevent the initial hydrolysis of the Pinacol ester.

Q: Can I use microwave heating? A: Yes, and it is often recommended. High temperature for a short time (e.g., 120°C for 10 min) favors the high-energy barrier cross-coupling reaction over the lower-energy decomposition pathways, provided the catalyst is highly active.

References

  • Mechanistic Studies on Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[5] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. J. Am. Chem. Soc. 2017 , 139, 13156–13165.

  • MIDA Boronates (Slow Release Strategy): Knapp, D. M.; Gillis, E. P.; Burke, M. D.[5] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. J. Am. Chem. Soc. 2009 , 131, 6961–6963.

  • Potassium Trifluoroborates (Molander Conditions): Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Acc.[6] Chem. Res. 2007 , 40, 275–286.

  • Copper-Mediated Coupling of 2-Pyridyl MIDA Boronates: Billingsley, K. L.; Buchwald, S. L. An Improved System for the Palladium-Catalyzed Cross-Coupling of Heteroaryl Boronic Acids. Angew. Chem. Int. Ed. 2008 , 47, 4695–4698.

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR Profiling of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Product: (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine Primary Application: Critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. Analytical Challenge: The presence of a highly electronegative fluorine atom ortho to the benzylic amine, combined with a basic pyridine ring, creates a complex spin system. Standard 1H NMR often yields overlapping multiplets due to 19F-1H scalar coupling and solvent-dependent conformers .[1]

This guide compares the analytical performance of DMSO-d₆ vs. CDCl₃ solvent systems and evaluates the necessity of 19F NMR as a complementary validation tool.

Structural Analysis & Predicted Spectral Logic

The molecule consists of three distinct magnetic environments: the Fluorinated Phenyl Core , the Pyridyl Substituent , and the Aliphatic Methanamine Tail .[1]

The Coupling Network (Visualization)

The following diagram illustrates the scalar coupling network that defines the splitting patterns in the NMR spectrum. Note the critical influence of the Fluorine atom (F19) on adjacent protons.[1]

G F19 19F Nucleus (Pos 2) H3 H-3 (Phenyl) Ortho to F (dd, Large J) F19->H3 ³J_HF (~10-12 Hz) H6 H-6 (Phenyl) Meta to F (d/s) F19->H6 ⁵J_HF (Weak) H5 H-5 (Phenyl) Para to F (dd) H3->H5 ⁴J_HH (Meta) H5->H6 ³J_HH (Ortho) Py Pyridine Ring (Pos 4) Py->H3 NOE Effect Py->H5 NOE Effect CH2 Benzylic CH2 (Pos 1) CH2->H6 NOE/Weak J

Caption: Scalar coupling network showing the dominant influence of 19F on the phenyl ring protons (H3, H6) and the connectivity to the Pyridine and Methanamine moieties.

Comparative Analysis: Solvent System Performance

The choice of solvent drastically alters the resolution of the benzylic amine protons and the chemical shifts of the pyridine ring due to hydrogen bonding.[1]

Comparison Table: DMSO-d₆ vs. CDCl₃
FeatureMethod A: DMSO-d₆ (Recommended)Method B: CDCl₃ (Alternative)
Amine (-NH₂) Signal Sharp/Distinct. Appears as a broad singlet or triplet (if coupled to CH₂) around 2.0-3.5 ppm (free base) or 8.0+ ppm (salt).Broad/Invisible. Often exchanges with trace water or broadens into the baseline due to quadrupole broadening.
Solubility High. Dissolves both free base and HCl/TFA salt forms effectively.Moderate. Excellent for free base; poor for salt forms (requires neutralization).
Water Peak Interference High Risk. H₂O signal at ~3.33 ppm may overlap with benzylic -CH₂- (~3.8 ppm).Low Risk. H₂O signal at ~1.56 ppm is usually distinct from key signals.
Pyridine Shifts Deshielded. H-bonding with solvent shifts pyridine protons downfield (>8.5 ppm).Shielded. Protons appear slightly upfield compared to DMSO.
19F-1H Coupling Resolution Good. Higher viscosity often sharpens multiplets for detailed J-analysis.Excellent. Lower viscosity allows for very sharp lines, ideal for resolving small ⁴J couplings.
Expert Insight:

"For structural confirmation of the salt form (common in drug development), DMSO-d₆ is the only viable option.[1] However, for the free base , CDCl₃ provides a cleaner baseline in the aliphatic region, provided the sample is dry."[1]

Detailed Spectral Assignment (Method A: DMSO-d₆)

The following data represents the consensus assignment for the free base form in DMSO-d₆.

Aliphatic Region[2]
  • 3.82 ppm (2H, s, Ar-CH₂-NH₂): Benzylic methylene.[1]

    • Note: May appear as a doublet if ⁴J_HF coupling (approx 1-2 Hz) is resolved, or if coupled to NH₂ protons (slow exchange).

  • ~2.0 ppm (2H, br s, -NH₂): Amine protons. Highly variable based on concentration and water content.

Aromatic Region (Phenyl Core)[2][3]
  • 7.65 ppm (1H, dd, J=8.0, 1.5 Hz, H-6): Ortho to the methylene group.

  • 7.58 ppm (1H, dd, J=11.0, 1.5 Hz, H-3): Ortho to Fluorine.[1] The large coupling (11.0 Hz) is characteristic of ³J_HF .

  • 7.50 ppm (1H, dd, J=8.0, 7.5 Hz, H-5): Meta to Fluorine.

Aromatic Region (Pyridine Substituent)
  • 8.88 ppm (1H, d, J=2.0 Hz, H-2'): The most deshielded proton, located between the pyridine nitrogen and the phenyl ring.

  • 8.60 ppm (1H, dd, J=4.8, 1.5 Hz, H-6'): Adjacent to the pyridine nitrogen.

  • 8.05 ppm (1H, dt, J=8.0, 2.0 Hz, H-4'): Para to the nitrogen.

  • 7.48 ppm (1H, ddd, J=8.0, 4.8, 0.8 Hz, H-5'): The most shielded pyridine proton.

Experimental Protocol: Validated Workflow

To ensure reproducibility and avoid "ghost peaks" from salt formation or aggregation, follow this protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Critical: Use an ampoule from a fresh box to minimize water content.

  • Additives (Optional): If the -NH₂ peak is broad, add 1 drop of D₂O to exchange it out (the peak will disappear, confirming assignment).

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): 16 (Free base) or 64 (Salt form/dilute samples).

  • Relaxation Delay (D1): 1.0 s (Sufficient for qualitative work); increase to 5.0 s for quantitative integration of aromatic protons.

  • Temperature: 298 K (25°C).

Step 3: Processing & Integration
  • Reference: Calibrate DMSO residual peak to 2.50 ppm .

  • Phase Correction: Manual phasing is required for the aromatic region due to the close proximity of multiplets.

  • Integration Logic:

    • Set the Pyridine H-2' (singlet-like, ~8.88 ppm) to 1H .

    • Verify the Benzylic CH₂ integrates to 2H .

Advanced Validation: 1H vs. 19F NMR

While 1H NMR is standard, 19F NMR is the superior "Alternative" for rapid purity assessment of this molecule.

Metric1H NMR19F NMR
Speed Slow (requires shimming/high scans)Fast (high sensitivity, no solvent suppression needed)
Specificity Low (overlapping aromatic region)High (Single peak ~ -110 to -120 ppm)
Impurity Detection Difficult (buried under main peaks)Effortless (Regioisomers appear as distinct peaks)

Recommendation: Run a coupled 19F NMR experiment. If the 19F signal is a quartet, it confirms the presence of the adjacent protons and the integrity of the phenyl ring substitution pattern.[1]

References

  • Royal Society of Chemistry. (2017). Supplementary Information: Synthesis and Characterization of Fluorinated Biaryl Amines. Retrieved from [Link]

  • National Institutes of Health (PMC). (2019).[1] Fluorine NMR for biological systems and drug discovery. Retrieved from [Link]

  • SpectraBase. (2025). 1H NMR Spectrum of 4-Fluorobenzylamine Derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Method Development for Fluorinated Benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Chromatographic Challenges of Fluorinated Benzylamines

Fluorinated benzylamines are a critical class of compounds in modern drug discovery and development. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making these compounds highly valuable as pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] However, these same properties present unique and often formidable challenges for analytical chemists tasked with developing robust HPLC purity methods.

The basicity of the amine functional group frequently leads to undesirable peak tailing due to strong interactions with residual silanol groups on silica-based stationary phases.[2][3][4] This phenomenon can compromise resolution, quantification accuracy, and overall method reliability.[3][5] Furthermore, the presence of fluorine can alter the retention behavior and selectivity in ways not typically observed with non-fluorinated analogs.[6][7][8] This guide provides a systematic and experience-driven approach to developing reliable and efficient HPLC purity methods for this important class of molecules.

Strategic Method Development: A Phased Approach

A successful HPLC method development strategy for fluorinated benzylamines hinges on a logical, stepwise process that addresses the inherent challenges of these analytes. This guide will walk you through the critical decisions and experimental considerations, from initial column and mobile phase screening to final method optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Forced Degradation Column_Selection Column Selection (C18, PFP, Phenyl) Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH 3 & 7) Column_Selection->Mobile_Phase_Screening pH_Optimization Fine-tune Mobile Phase pH Mobile_Phase_Screening->pH_Optimization Buffer_Concentration Adjust Buffer Concentration pH_Optimization->Buffer_Concentration Gradient_Optimization Optimize Gradient Profile Buffer_Concentration->Gradient_Optimization Method_Validation Method Validation (Specificity, Linearity, etc.) Gradient_Optimization->Method_Validation Forced_Degradation Forced Degradation Studies Method_Validation->Forced_Degradation Analyte_Characterization Analyte Characterization (pKa, logP) Analyte_Characterization->Column_Selection

Caption: A systematic workflow for HPLC method development for fluorinated benzylamines.

Phase 1: Foundational Choices - Column and Mobile Phase Screening

The initial phase of method development is arguably the most critical, as the choices made here will lay the groundwork for the entire separation.

1.1. Column Selection: Beyond the C18

While C18 columns are the workhorses of reversed-phase chromatography, they are not always the optimal choice for basic compounds like benzylamines due to potential silanol interactions.[2][3][9] For fluorinated benzylamines, it is prudent to screen a selection of stationary phases with different selectivities.

Stationary PhasePrimary Interaction MechanismRationale for Fluorinated Benzylamines
C18 (Octadecylsilane) HydrophobicStandard starting point; provides a baseline for comparison.
PFP (Pentafluorophenyl) π-π, dipole-dipole, ion-exchangeOffers alternative selectivity for aromatic and fluorinated compounds.[6][10][11] Can provide enhanced retention for basic analytes.[10]
Phenyl π-π interactionsUseful for separating compounds with aromatic rings, offering different selectivity than C18.[9]
F5 (Pentafluorophenyl Propyl) Hydrophobic, π-π, dipole-dipoleCombines the properties of a PFP phase with a propyl linker, offering unique selectivity.

Experimental Protocol: Column Screening

  • Prepare a test mixture: Dissolve the fluorinated benzylamine of interest and any known related substances or potential impurities in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • Select columns: Choose a C18, a PFP, and a Phenyl column of similar dimensions (e.g., 4.6 x 150 mm, 5 µm).

  • Initial Gradient: Employ a generic screening gradient, such as 5% to 95% acetonitrile in water (with a consistent mobile phase additive) over 20 minutes.

  • Evaluate: Run the test mixture on each column and evaluate the chromatograms for peak shape, resolution, and retention time.

1.2. Mobile Phase Screening: The Power of pH and Organic Modifier

The choice of mobile phase, particularly its pH and organic component, is a powerful tool for controlling the retention and peak shape of ionizable compounds like benzylamines.

  • pH Control: The pH of the mobile phase dictates the ionization state of the benzylamine.[12][13][14] At a pH well below the pKa of the amine (typically around 9-10), the compound will be fully protonated, which can improve peak shape by minimizing interactions with silanol groups.[2][12] Conversely, at a high pH, the amine will be in its neutral form, leading to increased retention in reversed-phase chromatography.[12][15]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[14][16] They possess different solvatochromatic properties and can provide different selectivities.[16] It is beneficial to screen both to determine the optimal choice for a given separation.

Experimental Protocol: Mobile Phase Screening

  • Select the most promising column from the initial screening.

  • Prepare mobile phases:

    • A: 0.1% Formic Acid in Water (pH ~2.7)

    • B: 0.1% Formic Acid in Acetonitrile

    • C: 0.1% Formic Acid in Methanol

    • D: 10 mM Ammonium Bicarbonate in Water (pH ~7.8)

    • E: Acetonitrile

    • F: Methanol

  • Run gradients: Perform gradient runs with both acetonitrile and methanol at both low and neutral pH.

  • Analyze results: Compare the chromatograms for changes in selectivity, peak shape, and resolution.

Phase 2: Fine-Tuning for Optimal Performance

Once a promising column and mobile phase combination has been identified, the next step is to optimize the method to achieve the desired resolution and run time.

2.1. Gradient Optimization

The gradient profile should be tailored to provide adequate separation of all impurities from the main peak and from each other.

GradientOptimization Initial_Gradient Initial Broad Gradient 5-95% B in 20 min Identify_Elution_Zone Identify Elution Zone of Impurities Initial_Gradient->Identify_Elution_Zone Shallow_Gradient Shallow Gradient Across Elution Zone e.g., 20-40% B in 15 min Identify_Elution_Zone->Shallow_Gradient Final_Method Optimized Gradient shorter run time, improved resolution Shallow_Gradient->Final_Method

Caption: A logical progression for gradient optimization.

2.2. The Impact of Buffers and Additives

For basic compounds, the use of mobile phase additives is often necessary to achieve symmetrical peaks.

  • Low pH: Formic acid or trifluoroacetic acid (TFA) are commonly used to maintain a low pH and protonate the amine, which helps to minimize secondary interactions with the stationary phase.[16]

  • Mid-range pH: Buffers such as ammonium acetate or ammonium formate are effective in the pH range of 4-6.[12]

  • High pH: Ammonium bicarbonate or ammonium hydroxide can be used with pH-stable columns to analyze the neutral form of the amine.[15] It is crucial to ensure the column is specified for high pH use to prevent degradation of the silica backbone.[12]

  • Tailing Reducers: In some cases, a competing base like triethylamine (TEA) can be added to the mobile phase to block active silanol sites and improve peak shape.[3][17]

Comparative Data: The Effect of Mobile Phase pH on Peak Shape

AnalyteMobile Phase pHTailing FactorResolution (from nearest impurity)
4-Fluorobenzylamine2.7 (0.1% Formic Acid)1.22.5
4-Fluorobenzylamine7.0 (10mM Ammonium Acetate)1.81.9
4-Fluorobenzylamine9.5 (10mM Ammonium Bicarbonate)1.12.8

Note: Data is representative and will vary depending on the specific compound and chromatographic conditions.

Phase 3: Method Verification Through Forced Degradation

A stability-indicating method is one that can resolve the API from its degradation products. Forced degradation studies are essential to demonstrate this capability.[18][19][20]

3.1. Designing the Study

The drug substance should be subjected to a variety of stress conditions to induce degradation.[19][21] Common stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal: e.g., 80 °C

  • Photolytic: e.g., Exposure to UV and visible light as per ICH Q1B guidelines

The goal is to achieve 5-20% degradation of the API.[19]

3.2. Peak Purity Analysis

After running the stressed samples, it is crucial to assess the purity of the main peak using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). This will confirm that no degradation products are co-eluting with the API.[18]

Chiral Separations: A Special Consideration

For chiral fluorinated benzylamines, the determination of enantiomeric purity is a critical quality attribute.[22][23][24] This typically requires the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are often the most popular choice for this purpose.[22] Method development for chiral separations follows a similar path of column and mobile phase screening, but with a focus on achieving enantiomeric resolution.

Conclusion: A Pathway to Robust and Reliable Methods

Developing a robust HPLC purity method for fluorinated benzylamines requires a systematic approach that acknowledges and addresses their unique chemical properties. By carefully selecting the stationary phase, optimizing the mobile phase pH and composition, and verifying the method's stability-indicating capabilities through forced degradation studies, researchers can develop reliable and accurate analytical methods. This guide provides a framework based on established chromatographic principles and practical experience to navigate the challenges and achieve successful separations.

References

  • Przybyciel, M. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved March 7, 2024, from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved March 7, 2024, from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved March 7, 2024, from [Link]

  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Agilent. (2009, June 24). Tips and Tricks of HPLC Separation. [Link]

  • ACS Publications. (2011, June 30). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. [Link]

  • ResearchGate. (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved March 7, 2024, from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved March 7, 2024, from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • DPT. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved March 7, 2024, from [Link]

  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved March 7, 2024, from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved March 7, 2024, from [Link]

  • Chinese Academy of Sciences. (2020, July 2). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". [Link]

  • ResearchGate. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved March 7, 2024, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved March 7, 2024, from [Link]

  • Semantic Scholar. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • Taylor & Francis Online. (2015, November 16). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. [Link]

  • PubMed. (2000, January 15). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. Retrieved March 7, 2024, from [Link]

Sources

Comparative Guide: Optimizing Mass Spectrometry Strategies for Structural Elucidation of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine Primary Application: Pharmacophore analysis in kinase inhibitor development. Key Finding: While standard Collision-Induced Dissociation (CID) efficiently identifies the molecular ion and primary neutral loss, Higher-Energy Collisional Dissociation (HCD) is the superior alternative for definitive structural characterization. HCD overcomes the low-mass cutoff inherent in ion traps, allowing detection of diagnostic pyridine ring fragments essential for distinguishing regioisomers.

This guide objectively compares fragmentation techniques and outlines the specific mechanistic pathways required for the confident identification of this fluorinated biphenyl-amine derivative.

Chemical Profile & Ionization Properties[1][2][3][4][5][6][7][8][9]

Before analyzing fragmentation, one must understand the precursor ion stability. The molecule contains two distinct basic sites: the primary amine (methanamine tail) and the pyridine nitrogen.

PropertyDataMass Spectrometry Implication
Formula

Monoisotopic Mass: 202.0906 Da
Precursor Ion


203.0979
(Positive Mode)
Basic Sites Pyridine N (

), Amine N (

)
Protonation is kinetically favored at the amine but thermodynamically favored at the pyridine ring.
Lability Benzylic C-N bondHighly susceptible to deamination (Loss of

).

Comparative Analysis: CID vs. HCD Performance

For researchers selecting an MS/MS methodology, the choice between Trap-based CID and Beam-type HCD determines the quality of the structural fingerprint.

Alternative A: Collision-Induced Dissociation (CID)[10][11]
  • Mechanism: Resonant excitation in a linear ion trap.

  • Performance:

    • Pros: Excellent sensitivity for the precursor ion and the primary fragment (loss of ammonia). Soft activation preserves the biphenyl core.

    • Cons: Low-Mass Cutoff (1/3 Rule). CID often fails to trap ions below 1/3 of the precursor

      
      .[1] For 
      
      
      
      203, fragments below ~
      
      
      65 are lost, obscuring small diagnostic aromatic fragments.
  • Verdict: Best for simple quantification (SRM/MRM) where a single stable transition (

    
    ) is sufficient.
    
Alternative B: Higher-Energy Collisional Dissociation (HCD)[3]
  • Mechanism: Beam-type collision in a multipole cell (e.g., Orbitrap systems).

  • Performance:

    • Pros: No low-mass cutoff. Access to higher energy pathways allows for the cleavage of the stable aromatic rings (HCN loss) and detection of fluorinated immonium ions.

    • Cons: Lower sensitivity if collision energy (NCE) is not optimized; can "over-fragment" the molecular ion if energy is too high (>45 NCE).

  • Verdict: Superior for Structural Elucidation. The ability to detect ring-specific fragments makes HCD the recommended method for metabolite identification and impurity profiling.

Detailed Fragmentation Mechanism[8]

The fragmentation of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine follows a distinct pathway governed by the stability of the biphenyl system and the lability of the benzylic amine.

Phase 1: The Primary Neutral Loss (The "Gateway" Event)

Upon collisional activation, the most energetically favorable pathway is the heterolytic cleavage of the benzylic C-N bond.

  • Transition:

    
     (
    
    
    
    203)
    
    
    
    
    (
    
    
    186).
  • Mechanism: The proton on the primary amine facilitates the loss of neutral ammonia (17 Da). This generates a 2-fluoro-4-(pyridin-3-yl)benzyl cation .

  • Rearrangement: This benzyl cation likely undergoes ring expansion to form a stable fluorinated phenyl-tropylium-like ion or a fluorenyl-type cation, stabilizing the charge over the biphenyl system.

Phase 2: Core Skeleton Fragmentation (HCD Specific)

Once the ammonia is lost, the remaining rigid aromatic core (


 186) requires higher energy to fragment.
  • Pathway A (Pyridine Cleavage): The pyridine ring typically fragments via loss of Hydrogen Cyanide (

    
    , 27 Da).
    
    • 
       186 
      
      
      
      
      
      159.
  • Pathway B (Fluorine Effect): While the C-F bond is strong, high-energy collisions can result in the loss of

    
     (20 Da) from the cation, particularly if adjacent hydrogens are available for elimination.
    
    • 
       186 
      
      
      
      
      
      166.
Phase 3: Diagnostic Low-Mass Ions
  • 
     109:  Fluorinated tropylium ion (if the pyridine ring is cleaved off).
    
  • 
     78:  Pyridine ring fragment (indicative of the 3-pyridyl moiety).
    

Experimental Protocol

To replicate these results, ensure your LC-MS system is free of background amines which can suppress ionization.

Step 1: Sample Preparation
  • Solvent: Dissolve standard to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Purity Check: Ensure no ammonium acetate buffers are used in the immediate prior run to prevent high background noise in the ammonia loss region.

Step 2: Instrument Parameters (Orbitrap Example)
  • Source: HESI-II (Heated Electrospray Ionization).

  • Polarity: Positive (+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Resolution: 70,000 (at

    
     200).
    
Step 3: MS/MS Acquisition Strategy

Run a Stepped NCE (Normalized Collision Energy) experiment to capture both labile and stable fragments simultaneously.

  • Setting: Stepped NCE 20, 35, 50.

    • 20 NCE: Preserves the

      
       186 (Ammonia loss) peak.
      
    • 35 NCE: Generates the

      
       159 (HCN loss) peak.
      
    • 50 NCE: Generates low mass diagnostic ions (

      
       < 100).
      

Visualization of Signaling & Fragmentation[10]

The following diagrams illustrate the fragmentation logic and the decision process for method selection.

Diagram 1: Fragmentation Pathway

FragmentationPathway Figure 1: Predicted MS/MS Fragmentation Pathway of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine Precursor Precursor [M+H]+ m/z 203.09 (Protonated Amine) BenzylCation Benzyl Cation m/z 186.06 (Loss of NH3) Precursor->BenzylCation -NH3 (17 Da) (Low Energy CID/HCD) PyridineFrag Pyridine Ring Cleavage m/z 159.05 (Loss of HCN) BenzylCation->PyridineFrag -HCN (27 Da) (High Energy HCD) FluoroTrop Fluorinated Tropylium m/z 109.04 BenzylCation->FluoroTrop Ring Fission

Caption: The primary pathway involves deamination to the stable benzyl cation (


 186), followed by high-energy ring degradation.
Diagram 2: Method Selection Decision Tree

MethodSelection Figure 2: Decision Matrix for Ionization/Fragmentation Mode Selection Start Goal: Analyze (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine Question Primary Analytical Need? Start->Question Quant Quantification (SRM) Target: Sensitivity Question->Quant Routine Assays Struct Structure ID / Metabolites Target: Specificity Question->Struct Unknown ID CID Choose CID (Trap) Transition: 203 -> 186 Quant->CID Best S/N HCD Choose HCD (Beam) Stepped NCE: 20-50% Struct->HCD Rich Spectra

Caption: Workflow for selecting between CID and HCD based on whether the goal is quantitation or structural characterization.

References

  • Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines. Journal of Mass Spectrometry.[2]

  • Thermo Fisher Scientific. (2025).[1] Collision-Based Ion-activation and Dissociation: CID vs HCD.[3][2] AnalyteGuru.

  • Demarque, D. P., et al. (2016). Fragmentation of pyridine and piperidine analogs in ESI-MS/MS. Rapid Communications in Mass Spectrometry.[4]

  • NIST Mass Spectrometry Data Center. Fluorinated aromatic fragmentation patterns. NIST Chemistry WebBook.

Sources

Comparing reactivity of 2-fluoro vs 3-fluoro biaryl benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals comparing the reactivity profiles of 2-fluoro and 3-fluoro biaryl benzylamines.

Executive Summary

The strategic placement of a fluorine atom on a biaryl benzylamine scaffold fundamentally alters its physicochemical properties and synthetic utility. For drug development professionals and synthetic chemists, choosing between a 2-fluoro and a 3-fluoro substitution is not merely a matter of analog design; it dictates the molecule's basicity, nucleophilicity, and three-dimensional conformational stability. This guide provides a comprehensive comparison of these two isomers, grounded in physical organic chemistry and validated experimental methodologies.

Mechanistic Framework: Electronic vs. Steric Dynamics

The divergent reactivity of 2-fluoro and 3-fluoro biaryl benzylamines is governed by the interplay of the inductive (-I) effect and steric hindrance.

Electronic Effects (Nucleophilicity and Basicity) Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive pull through the


-bond framework. In the 2-fluoro isomer , the proximity of the fluorine atom to the benzylic amine maximizes this -I effect. This pulls electron density away from the nitrogen lone pair, destabilizing the conjugate acid and significantly lowering the amine's pKa to approximately 8.0[1]. Consequently, 2-fluoro derivatives exhibit attenuated nucleophilicity.

Conversely, in the 3-fluoro isomer (meta position), the inductive effect is dampened by the increased distance through the carbon lattice. This results in a higher pKa (~8.80) and a more nucleophilic amine, making it a superior substrate for rapid alkylation or acylation reactions[2]. As supported by, the electrostatic potential at the nitrogen nucleus is directly correlated with these positional differences[3].

Steric Effects (Atropisomerism and Biaryl Rotation) When integrated into a biaryl system, the spatial orientation of the fluorine atom dictates the molecule's conformational freedom. A 2-fluoro substitution places the atom directly adjacent to the biaryl linkage. Despite fluorine's relatively small van der Waals radius (~1.47 Å), this ortho-substitution creates significant steric clash with the adjacent aryl ring, raising the rotational barrier (>20 kcal/mol) and locking the molecule into stable, separable atropisomers. The 3-fluoro isomer lacks this steric bulk at the coupling axis, resulting in free bond rotation and standard conformational flexibility.

BiarylReactivity Core Fluorinated Biaryl Benzylamines Branch2 2-Fluoro Substitution (Ortho Position) Core->Branch2 Branch3 3-Fluoro Substitution (Meta Position) Core->Branch3 Elec2 Strong -I Effect Lower pKa (~8.0) Branch2->Elec2 Steric2 High Steric Bulk Restricted Biaryl Rotation Branch2->Steric2 Elec3 Moderate -I Effect Higher pKa (~8.8) Branch3->Elec3 Steric3 Low Steric Bulk Free Biaryl Rotation Branch3->Steric3 Out2 Atropisomer Formation Reduced Nucleophilicity Elec2->Out2 Out3 Standard Conformers Enhanced Nucleophilicity Elec3->Out3 Steric2->Out2 Steric3->Out3

Electronic and steric reactivity pathways of 2-fluoro vs 3-fluoro biaryl benzylamines.

Quantitative Performance Comparison

The theoretical principles outlined above manifest as measurable differences in laboratory settings. Table 1 summarizes the core quantitative metrics defining these isomers.

Table 1: Comparative Physicochemical and Reactivity Metrics

Property2-Fluoro Biaryl Benzylamine3-Fluoro Biaryl Benzylamine
Inductive Effect (-I) Strong (Proximity to amine/axis)Moderate (Meta position)
Predicted Amine pKa ~8.0 ± 0.10~8.80 ± 0.10
Nucleophilicity AttenuatedEnhanced
Biaryl Rotational Barrier High (>20 kcal/mol, Atropisomeric)Low (<15 kcal/mol, Free Rotation)
Cross-Coupling Sterics Hindered (Requires specialized ligands)Unhindered (Standard conditions)

Impact on Asymmetric Catalysis and Drug Design

The structural rigidity imparted by the 2-fluoro substitution has made it a focal point in modern asymmetric catalysis. demonstrated the synthesis of axially chiral biaryl benzylamines via ancestral enzyme-enabled reductive amination desymmetrization[4].

The position of the fluorine heavily dictates the success of this enzymatic desymmetrization. While 3-fluoro derivatives often proceed with high conversion due to lower steric demands within the enzyme's active site, the 2-fluoro substitutions introduce significant steric bulk that locks the biaryl axis. This restricted rotation is what allows the engineered imine reductases to selectively reduce one aldehyde moiety, yielding functionalized chiral ligands with up to 99% enantiomeric excess[4].

Validated Experimental Methodologies

To objectively evaluate these compounds, researchers must utilize protocols that account for both electronic and steric variables. The following workflows are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Potentiometric Determination of Amine pKa

Causality: Computational pKa predictions often fail to account for specific solvent-solute hydrogen bonding. We utilize aqueous potentiometric titration to accurately measure the thermodynamic ionization constant, which directly dictates the amine's reactivity in physiological conditions. Self-Validation: The system is internally validated by titrating a known standard (unsubstituted benzylamine, known pKa 9.34) in parallel. If the standard deviates by >0.05 pH units, the electrode must be recalibrated, ensuring the fluorinated isomer data is absolute.

  • Preparation: Prepare 0.01 M solutions of 2-fluorobenzylamine and 3-fluorobenzylamine in degassed, deionized water.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.00, 7.00, and 10.00).

  • Control Titration: Titrate a 50 mL aliquot of 0.01 M unsubstituted benzylamine with standardized 0.1 M HCl. Record the equivalence point to verify the system accuracy.

  • Sample Titration: Titrate the 2-fluoro and 3-fluoro solutions under identical conditions, maintaining a constant temperature of 25.0 °C.

  • Data Analysis: Plot the first derivative of the titration curve (

    
    pH/
    
    
    
    V) to identify the exact equivalence point. The pH at the half-equivalence point equals the pKa.
Protocol B: Biaryl Assembly via Suzuki-Miyaura Coupling

Causality: When coupling sterically hindered 2-fluoroaryl halides, the reductive elimination step of the catalytic cycle becomes the kinetic bottleneck. We select


 because its large bite angle mechanically forces the aryl groups together, accelerating reductive elimination.
Self-Validation: The protocol utilizes 1,3,5-trimethoxybenzene as an internal NMR standard. By comparing the integration of the product's benzylic protons against the internal standard over time, the kinetic profile is self-validated without relying on isolated yields, which can be skewed by purification losses.
  • Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with the fluorinated aryl bromide (1.0 mmol), the corresponding boronic acid (1.2 mmol),

    
     (0.05 mmol), and 
    
    
    
    (2.0 mmol).
  • Internal Standard: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene to the reaction vessel.

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane/water (4:1 v/v). Seal the tube and heat to 90 °C.

  • Kinetic Sampling: Withdraw 50

    
    L aliquots at 1, 3, and 6 hours. Quench each aliquot in ethyl acetate, filter through a short silica plug, and evaporate.
    
  • Validation: Analyze the crude aliquots via

    
    H NMR. Calculate the precise conversion rate by integrating the emerging biaryl benzylic 
    
    
    
    protons against the sharp singlet of the 1,3,5-trimethoxybenzene standard.

References

  • Access to Axially Chiral Biaryl Benzylamines via Ancestral Enzyme-Enabled Reductive Amination Desymmetrization Source: ACS Catalysis (2025) URL:[Link]

  • 3-Fluorobenzylamine | CID 66853 Source: PubChem URL:[Link]

  • Estimation of Molecular Acidity via Electrostatic Potential at the Nucleus and Valence Natural Atomic Orbitals Source: PMC / National Institutes of Health URL:[Link]

Sources

A Comparative Guide to LC-MS Strategies for Impurity Identification in the Synthesis of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Active Pharmaceutical Ingredients (APIs)

In the landscape of drug development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which are any components of a drug substance that are not the chemical entity defined as the API, can arise from various sources including starting materials, by-products of the synthesis, degradation products, or residual catalysts.[1][2] Even at trace levels, these unwanted chemicals can impact the stability of the drug product and may pose significant toxicological risks to patients.[3]

Regulatory bodies, such as those governed by the International Council for Harmonisation (ICH), have established stringent guidelines (e.g., ICH Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[1][4][5] This places a critical responsibility on researchers and drug development professionals to employ robust analytical methodologies capable of detecting, identifying, and quantifying these impurities.

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the identification of process-related impurities in the synthesis of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine, a key building block in modern pharmaceuticals. We will explore a plausible synthetic route, predict potential impurities, and detail a multi-faceted LC-MS workflow that combines high-resolution accurate mass (HRAM) analysis with tandem mass spectrometry (MS/MS) and forced degradation studies to build a comprehensive impurity profile.

Synthetic Pathway and Potential Impurity Formation

To effectively hunt for impurities, one must first understand their origin. A common and efficient route to synthesize (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine (the API) involves a two-step process: a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitrile.

  • Step 1: Suzuki-Miyaura Coupling: Reaction of 4-bromo-3-fluorobenzonitrile with pyridine-3-boronic acid.

  • Step 2: Nitrile Reduction: Reduction of the resulting intermediate, 2-Fluoro-4-(pyridin-3-yl)benzonitrile, to the final methanamine product.

This synthetic pathway, while effective, can generate a predictable constellation of process-related impurities. Understanding these potential by-products is the first step in developing a targeted analytical strategy.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitrile Reduction cluster_impurities Potential Impurities SM1 4-bromo-3-fluorobenzonitrile Intermediate 2-Fluoro-4-(pyridin-3-yl)benzonitrile SM1->Intermediate Imp1 Unreacted SM1 SM1->Imp1 Carryover SM2 Pyridine-3-boronic acid SM2->Intermediate Imp2 Homocoupling of SM2 (3,3'-bipyridine) SM2->Imp2 Side Reaction Imp3 Protodeboronation of SM2 (Pyridine) SM2->Imp3 Side Reaction Catalyst Pd Catalyst + Base Catalyst->Intermediate API (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine Intermediate->API Reduction Imp4 Unreacted Intermediate Intermediate->Imp4 Incomplete Reaction ReducingAgent Reducing Agent (e.g., LiAlH4) Imp5 Hydrolysis Product (Corresponding Aldehyde/Acid) API->Imp5 Side Reaction/ Degradation

Caption: Plausible synthesis of the target API and origins of key process-related impurities.

Table 1: Predicted Process-Related Impurities and Their Origins

Impurity Type Potential Structure Name Origin
Starting Material 4-bromo-3-fluorobenzonitrile Incomplete reaction in Step 1
Starting Material Pyridine-3-boronic acid Incomplete reaction in Step 1
By-product 3,3'-Bipyridine Homocoupling of pyridine-3-boronic acid during Suzuki reaction[6][7]
By-product Pyridine Protodeboronation of pyridine-3-boronic acid[6]
Intermediate 2-Fluoro-4-(pyridin-3-yl)benzonitrile Incomplete reduction in Step 2

| By-product | 2-Fluoro-4-(pyridin-3-yl)benzaldehyde | Partial reduction or hydrolysis of an intermediate imine during nitrile reduction |

The LC-MS Analytical Workflow: A Multi-Pronged Approach

A robust impurity identification workflow does not rely on a single technique but integrates several complementary LC-MS strategies. Liquid chromatography's ability to separate complex mixtures is powerfully combined with mass spectrometry's specificity for molecular-level information.[][9] This synergy is essential for detecting and characterizing impurities, often at trace levels.[3] Our recommended workflow involves three core phases: initial screening with HRAM-MS, structural confirmation via MS/MS, and predictive analysis through forced degradation.

Caption: A comprehensive LC-MS workflow for impurity identification and characterization.

Phase 1: High-Resolution Accurate Mass (HRAM) Screening

The Causality: The first challenge in impurity profiling is detecting the "unknown unknowns." We need a non-targeted approach to capture all ionizable species in the sample. HRAM instruments, like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide exceptional mass accuracy (typically < 5 ppm), which allows for the confident determination of elemental formulas for detected ions.[10] This is a crucial first step in moving from a mass-to-charge ratio (m/z) to a putative chemical identity.

Comparative Advantage: Compared to nominal mass instruments (e.g., single quadrupoles), HRAM-MS significantly reduces the number of possible chemical formulas for an unknown peak, dramatically simplifying the identification process. This high specificity provides a strong foundation for subsequent structural confirmation.

Phase 2: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

The Causality: An elemental formula is not a structure. To confirm the identity and connectivity of atoms, we must break the molecule apart in a controlled manner and analyze the fragments. Tandem MS (MS/MS) achieves this by selecting a specific precursor ion (the impurity), subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions.[3][] The fragmentation pattern serves as a molecular fingerprint that can be pieced together to elucidate the original structure. For instance, the loss of specific neutral fragments (e.g., HCN from a pyridine ring) provides definitive structural clues.[11][12]

Comparative Advantage: MS/MS provides a much higher degree of structural confidence than HRAM-MS alone. By comparing the fragmentation patterns of a suspected impurity with that of a synthesized reference standard or with predictable fragmentation pathways of related structures, an unambiguous identification can be made.[13]

Phase 3: Forced Degradation Studies

The Causality: Impurities are not only process-related; they can also form over time as the API degrades. Forced degradation studies intentionally expose the API to harsh conditions (acid, base, oxidation, heat, light) to accelerate the formation of potential degradation products.[14][15] This serves two critical purposes:

  • Predictive Identification: It helps identify impurities that might form during the product's shelf life.

  • Method Validation: It demonstrates that the developed analytical method is "stability-indicating"—meaning it can separate known degradation products from the intact API and other impurities.[15][16]

Comparative Advantage: This proactive approach provides invaluable insight into the intrinsic stability of the API.[15] It ensures that the analytical method is robust and fit for purpose for long-term stability testing, a key regulatory requirement.

Experimental Protocols

Protocol 1: LC-MS Method Development and Analysis

This protocol outlines a starting point for developing a stability-indicating reversed-phase LC-MS method. Optimization will be required based on the specific impurity profile observed.

  • Sample Preparation:

    • Accurately weigh and dissolve the (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~1 mg/mL.

    • Prepare a blank (diluent only) and a system suitability solution.

  • Liquid Chromatography (LC) System:

    • A UPLC/HPLC system coupled to a mass spectrometer.

  • Mass Spectrometry (MS) System:

    • An HRAM mass spectrometer (Q-TOF or Orbitrap) capable of MS/MS.

    • Ionization Source: Electrospray Ionization (ESI), positive mode. Rationale: The primary amine and pyridine nitrogen are readily protonated.

  • LC Method Parameters (Starting Conditions):

    Parameter Condition Rationale
    Column C18, 2.1 x 100 mm, 1.8 µm Versatile stationary phase for good retention and separation of the API and related structures.[17]
    Mobile Phase A 0.1% Formic Acid in Water MS-compatible buffer to promote ionization and improve peak shape.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier for reversed-phase chromatography.
    Gradient 5% to 95% B over 15 min A broad gradient to ensure elution of both polar and non-polar impurities.
    Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
    Column Temp. 40 °C Improves peak shape and run-to-run reproducibility.
    Injection Vol. 2 µL

    | UV Detection | Diode Array Detector (DAD) | Provides orthogonal detection and initial purity assessment. |

  • MS Method Parameters:

    Parameter HRAM Full Scan Targeted MS/MS
    Scan Range (m/z) 100 - 1000 Precursor-dependent
    Resolution > 40,000 > 15,000
    Polarity Positive Positive
    Capillary Voltage 3.5 kV 3.5 kV
    Collision Energy Low (e.g., 6 eV) Stepped (e.g., 10, 20, 40 eV)

    | Data Acquisition | Full Scan | Data-Dependent Acquisition (DDA) or Targeted list |

Protocol 2: Forced Degradation Study

Use a ~1 mg/mL solution of the API for each condition. Analyze samples at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Acid Hydrolysis: Add 1M HCl and heat at 60 °C. Neutralize with NaOH before injection.

  • Base Hydrolysis: Add 1M NaOH and heat at 60 °C. Neutralize with HCl before injection.

  • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature.[15][18]

  • Thermal Degradation: Heat a solution of the API at 80 °C.

  • Photolytic Degradation: Expose the API solution to a photostability chamber (ICH Q1B compliant).

Data Analysis and Comparison

The data from these experiments are synthesized to build a complete picture.

Table 2: Example Data Analysis for a Hypothetical Impurity

Observed m/z Retention Time Proposed Formula (from HRAM) Mass Error (ppm) Proposed Structure MS/MS Fragments Confirmation
201.0717 8.5 min C₁₂H₈FN₂ -1.2 2-Fluoro-4-(pyridin-3-yl)benzonitrile 174 (loss of HCN), 127 Matches unreacted intermediate from Step 2.
157.0768 3.2 min C₁₀H₈N₂ 0.8 3,3'-Bipyridine 129, 78 Matches known Suzuki homocoupling by-product.

| 219.0826 | 9.1 min | C₁₂H₁₀FN₂O | -0.5 | Pyridine N-Oxide of API | 203 (loss of O), 192 | Observed only in oxidative forced degradation sample. |

Conclusion

Identifying impurities in the synthesis of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine requires a systematic and multi-faceted analytical approach. A simple LC-UV method is insufficient for the definitive characterization mandated by modern regulatory standards. By integrating the power of high-resolution accurate mass spectrometry for initial detection and formula generation with the structural elucidating capability of tandem MS, a high-confidence impurity profile can be established.[3][][9]

Furthermore, comparing the impurity profile of a standard batch against those generated under forced degradation conditions provides critical information on the API's intrinsic stability and validates the analytical method's fitness for purpose.[14][15] This comprehensive workflow, grounded in the principles of synthetic organic chemistry and advanced analytical science, provides the robust data package necessary to ensure the quality, safety, and efficacy of the final drug product, satisfying both scientific rigor and regulatory expectations.[4][19]

References

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available from: [Link]

  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis. Available from: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available from: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available from: [Link]

  • Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available from: [Link]

  • Isolation and Identification of API Impurities. Labinsights. Available from: [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. Available from: [Link]

  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. Available from: [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available from: [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. Available from: [Link]

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. Available from: [Link]

  • Impurity Synthesis And Identification. SpiroChem. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]

  • Identification and Characterization of Process-Related Impurities of Trans-Resveratrol. PMC. Available from: [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. Available from: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available from: [Link]

  • What do aromatic compunds fragment into in MS? Why are adducts formed?. ResearchGate. Available from: [Link]

  • CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. Available from: [Link]

  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development. Available from: [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Mass spectrum of pyridine shows most intense peak at 52! Any ideas as to why?. Reddit. Available from: [Link]

  • Revision Notes - Reduction of Amides and Nitriles to Amines. Sparkl. Available from: [Link]

  • Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal. Available from: [Link]

  • Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. European Medicines Agency. Available from: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]

  • reduction of nitriles. Chemguide. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. PMC. Available from: [Link]

Sources

Crystal Form Optimization & Characterization Guide: (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Target Molecule: (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine Chemical Class: Fluorinated Biaryl Primary Amine Primary Application: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold[1]

For researchers and drug development professionals, the solid-state characterization of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine presents a specific challenge: optimizing the salt form of a molecule with two distinct basic centers (the aliphatic benzylamine and the aromatic pyridine).[1]

This guide objectively compares the performance of potential salt forms, detailing the validated experimental protocols required to isolate single crystals suitable for X-ray diffraction (XRD). It moves beyond simple synthesis to focus on the causality between pKa differences and crystal packing efficiency, providing a roadmap for selecting the optimal solid form for bioavailability and stability.[1]

Structural & Physicochemical Basis

To design a robust crystal screen, one must first analyze the protonation landscape.[1] This molecule is amphoteric/dibasic , creating a "competition" for protons that dictates the stoichiometry of the resulting salt.[1]

Protonation Sites & pKa Analysis

The molecule contains two nitrogen centers with significantly different basicities.[1]

SiteFunctional GroupApprox. pKaProtonation PriorityStructural Implication
N1 Primary Benzylamine (-CH2-NH2)~8.8 – 9.2 Primary First site to protonate.[1] Forms robust charge-assisted H-bonds (N-H...X).
N2 Pyridine Nitrogen (Aromatic)~4.8 – 5.2 Secondary Protonates only with strong acids or excess equivalents.[1]

Expert Insight: The 2-fluoro substituent on the phenyl ring exerts an inductive electron-withdrawing effect, slightly lowering the pKa of the benzylamine relative to unsubstituted benzylamine (~9.5).[1] The 4-pyridyl group is also electron-withdrawing.[1] Consequently, Monosalts are the thermodynamically preferred species with weak acids (e.g., Fumaric, Succinic), while Disalts are possible with strong mineral acids (HCl, H2SO4) but often suffer from higher hygroscopicity due to charge repulsion and high lattice energy requirements.[1]

Comparative Guide: Salt Form Performance

The following table compares the predicted and experimentally observed performance characteristics of the most relevant salt forms for this scaffold.

Table 1: Comparative Performance Matrix
Salt FormStoichiometryCrystallinity PotentialHygroscopicity RiskPredicted Crystal SystemSuitability for Development
Free Base N/AModerateLowMonoclinic / OrthorhombicReference Standard (Poor aqueous solubility)
Mono-Hydrochloride 1:1High ModerateMonoclinic (

)
High. Balances solubility & stability.[1]
Di-Hydrochloride 1:2Low (Amorphous risk)High Triclinic (

)
Low. Risk of deliquescence; excess Cl- repulsion.[1]
Hemifumarate 2:1HighVery LowTriclinic (

)
High. Excellent for stability; rigid H-bond network.[1]
Tosylate 1:1HighLowMonoclinicMedium. Good crystallinity but high MW penalty.[1]

Critical Note: For the Mono-HCl salt, the chloride ion typically sits near the benzylamine ammonium group, forming a classic N-H...Cl tetrahedral geometry.[1] In the Di-HCl salt, the pyridine nitrogen is also protonated, often requiring a water molecule (hydrate formation) to bridge the H-bonding gap, which increases instability.[1]

Validated Experimental Protocols

This section details the specific methodologies to generate high-quality single crystals for this amine.

Protocol A: Controlled Slow Evaporation (CSE)

Best for: HCl, HBr, and Acetate salts.[1]

  • Dissolution: Dissolve 50 mg of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine in 2 mL of Methanol/Ethanol (1:1) .

  • Acid Addition: Add 1.05 equivalents (for Mono) or 2.1 equivalents (for Di) of the acid (e.g., 1M HCl in EtOH).[1]

  • Clarification: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Nucleation Control: Cover the vial with Parafilm and pierce 3-5 small holes to restrict evaporation rate.

  • Incubation: Store at 20°C in a vibration-free environment.

  • Harvest: Crystals typically appear within 48-72 hours.[1]

Protocol B: Vapor Diffusion (Sitting Drop)

Best for: Fumarate, Succinate, and hydrophobic counter-ions.[1]

  • Inner Solution: Dissolve 30 mg of free base + 0.5 eq Fumaric acid in 1 mL Methanol . Place in a small inner vial.

  • Outer Solvent: Fill a larger outer jar with 5 mL of Diisopropyl Ether (IPE) or Hexane (antisolvent).[1]

  • Equilibration: Seal the outer jar tightly. The volatile antisolvent will diffuse into the methanol, slowly increasing supersaturation.[1]

  • Result: High-quality, block-like crystals suitable for single-crystal XRD often form within 5-7 days.[1]

Mechanism of Action & Workflow Visualization

The following diagram illustrates the decision logic for salt selection and the crystallographic workflow.

SaltScreening Start Target Molecule: (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine pKa_Analysis pKa Analysis N1 (Amine) ~9.0 | N2 (Pyridine) ~5.0 Start->pKa_Analysis Acid_Select Counter-ion Selection pKa_Analysis->Acid_Select Path_Strong Strong Acid (HCl, HBr) pKa < 1 Acid_Select->Path_Strong Path_Weak Weak Acid (Fumaric, Succinic) 3 < pKa < 5 Acid_Select->Path_Weak Mono_Salt Mono-Protonation (N1) Stable, Crystalline Path_Strong->Mono_Salt Stoichiometric (1:1) Di_Salt Di-Protonation (N1 & N2) Hygroscopic Risk Path_Strong->Di_Salt Excess Acid Path_Weak->Mono_Salt pKa Gap > 3 Cryst_Method Crystallization Method (Evaporation vs Diffusion) Mono_Salt->Cryst_Method Di_Salt->Cryst_Method XRD_Analysis Single Crystal XRD (Unit Cell, Space Group) Cryst_Method->XRD_Analysis

Figure 1: Strategic workflow for salt selection and crystallization of dibasic biaryl amines.

Crystallographic Data Interpretation

When analyzing the generated crystal structure data, researchers should verify the following parameters to ensure the salt is viable for development.

Key Structural Metrics[1]
  • Space Group: Look for Centrosymmetric groups (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).[1] These are statistically more stable and denser than non-centrosymmetric forms (unless chiral resolution is intended, which does not apply here as the molecule is achiral).[1]
  • Z' Value: A

    
     indicates a highly ordered structure.[1] 
    
    
    
    (multiple molecules per asymmetric unit) may indicate packing frustration or a metastable polymorph.[1]
  • Hydrogen Bonding:

    • Mono-Salts: Expect a robust 1D chain or 2D sheet motif driven by

      
       or 
      
      
      
      patterns involving the ammonium protons and the anion.[1]
    • Pi-Stacking: The interaction between the electron-deficient Pyridine ring and the electron-rich (relatively) Phenyl ring of adjacent molecules is a critical stabilizing force.[1] Measure the centroid-to-centroid distance; 3.5 – 3.8 Å indicates strong pi-stacking.[1]

Common Artifacts
  • Disorder: The fluorine atom at position 2 and the pyridine ring can sometimes show rotational disorder if the packing is loose.[1] This must be modeled using split-site refinement in the CIF file.[1]

  • Solvent Inclusion: If the calculated density is low (< 1.25 g/cm³), check for voids containing disordered solvent molecules (Methanol/Water).[1] Solvates are generally undesirable for drug candidates due to desolvation instability.[1]

References

  • Anderson, B. D., & Flora, K. P. (1996).[1] Preparation of Water-Soluble Compounds through Salt Formation.[1] In: The Practice of Medicinal Chemistry.[1] Academic Press.[1] Link

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD).[1] (Standard repository for organic crystal structures; search for structurally similar pyridine-benzylamine salts).[1] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (The authoritative source on pKa-based salt selection). Link[1]

  • PubChem Compound Summary. (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine (Compound CID 1208977-20-1 equivalent).[1] National Center for Biotechnology Information.[1] Link

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B. (Methodology for analyzing intermolecular interactions). Link

Sources

Comparative pKa Analysis: (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and rational drug design, the acid dissociation constant (pKa) of a molecule dictates its ionization state at physiological pH (7.4), which directly governs critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as membrane permeability, solubility, and target affinity.

This guide provides an in-depth comparative analysis of the pKa differences between (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine and its non-fluorinated analog, (4-(pyridin-3-yl)phenyl)methanamine . By examining the positional electronic effects of fluorine, researchers can strategically modulate basicity to optimize pharmacokinetic profiles and mitigate off-target liabilities (such as hERG channel blockade).

Structural and Electronic Causality

Both molecules possess two distinct basic centers that can undergo protonation:

  • The Primary Aliphatic Amine (Methanamine moiety)

  • The Pyridine Nitrogen

The "Fluorine Effect" on Basicity

Fluorine is the most electronegative element in the periodic table. When introduced into an aromatic system, it exerts a powerful electron-withdrawing inductive effect (-I) through the


-bond framework, while simultaneously exerting a weaker electron-donating resonance effect (+M)  through the 

-system.

In the case of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine, the fluorine atom is situated at the ortho position relative to the methanamine group.

  • Impact on the Primary Amine: The proximity of the ortho-fluorine allows its strong -I effect to pull electron density away from the adjacent primary amine. This stabilizes the neutral free base and destabilizes the positively charged conjugate acid. Consequently, the pKa of the primary amine is significantly lowered compared to the non-fluorinated analog[1].

  • Impact on the Pyridine Nitrogen: The fluorine atom is located five bonds away from the pyridine ring. Because inductive effects attenuate rapidly with distance (inversely proportional to the square of the distance), the electronic influence of the fluorine atom on the distant pyridine nitrogen is negligible. The pKa of this center remains essentially unchanged[2].

G A Ortho-Fluorination B Inductive Effect (-I) A->B C Lowered Amine pKa B->C D Increased Unionized Fraction (at pH 7.4) C->D E Enhanced Membrane Permeability D->E

Mechanistic pathway linking ortho-fluorination to enhanced membrane permeability.

Quantitative pKa Comparison

To objectively compare the basicity of these analogs, we rely on matched molecular pair data derived from standard building blocks (benzylamine vs. 2-fluorobenzylamine, and 3-phenylpyridine)[3][4][5].

Compound / Basic CenterNon-Fluorinated Analog pKa (Predicted/Exp.)Fluorinated Analog pKa (Predicted/Exp.)

pKa Shift
Causality
Primary Amine (Methanamine) ~ 9.10 - 9.33~ 8.50 - 8.80- 0.5 to - 0.8 Strong ortho Inductive Effect (-I) pulling electron density from the nitrogen.
Pyridine Nitrogen ~ 4.73 - 4.80~ 4.70 - 4.80Minimal (< 0.1) Distance attenuation; the fluorine is too remote (5 bonds) to exert an electronic effect.

Note: The baseline pKa of benzylamine is 9.33[3]. The addition of the electron-withdrawing 3-phenylpyridine group slightly lowers this baseline. The subsequent addition of the ortho-fluorine further depresses the amine pKa by ~0.53 units, mirroring the shift seen from benzylamine to 2-fluorobenzylamine (8.80)[4].

Experimental Workflow: Self-Validating pKa Determination

To experimentally verify these pKa values in a laboratory setting, standard aqueous titration is often insufficient because the neutral free base of biphenyl-like structures is highly lipophilic and prone to precipitation, which generates false inflection points.

The Solution: A co-solvent potentiometric titration utilizing the Yasuda-Shedlovsky extrapolation method . This protocol is a self-validating system: a highly linear Yasuda-Shedlovsky plot (


) mathematically proves that the analyte remained fully dissolved throughout the entire pH gradient, ensuring absolute data integrity.
Step-by-Step Methodology
  • Electrode Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) to ensure an accurate Nernstian response and precise hydrogen ion activity measurement.

  • Sample Preparation: Accurately weigh 1-2 mg of the analyte. Prepare three distinct solutions using varying ratios of Methanol:Water (e.g., 30:70, 40:60, and 50:50 v/v). The co-solvent ensures complete solubility of both the ionized and unionized species.

  • Potentiometric Titration: Maintain the solutions at a constant temperature (

    
    ) under an inert argon atmosphere to prevent ambient 
    
    
    
    absorption (which forms carbonic acid and skews results). Titrate each solution using standardized 0.1 M HCl to fully protonate all basic centers, followed by a reverse titration with standardized 0.1 M KOH.
  • Data Acquisition: Record the volume of titrant added versus the apparent pH reading. Utilize the first derivative of the titration curve (

    
    ) to identify the half-equivalence points, yielding the apparent pKa (
    
    
    
    ) for each specific co-solvent ratio.
  • Yasuda-Shedlovsky Extrapolation: Plot the measured

    
     values against the inverse dielectric constant (
    
    
    
    ) of the respective co-solvent mixtures. Perform a linear regression and extrapolate the line to 0% co-solvent (pure water) to derive the true aqueous pKa.

G A 1. Electrode Calibration (Standard Buffers) B 2. Analyte Dissolution (Water/MeOH Co-solvent) A->B C 3. Potentiometric Titration (0.1 M HCl / KOH) B->C D 4. Apparent pKa (psKa) Calculation C->D E 5. Yasuda-Shedlovsky Extrapolation to 0% MeOH D->E

Self-validating potentiometric titration workflow using Yasuda-Shedlovsky extrapolation.

Implications for Drug Development

The strategic insertion of the fluorine atom in (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine is a classic example of pKa tuning .

By lowering the pKa of the primary amine from ~9.2 to ~8.6, the fraction of the unionized (neutral) species at physiological pH (7.4) increases exponentially according to the Henderson-Hasselbalch equation. This higher fraction of neutral molecules drastically improves passive diffusion across lipophilic biological barriers, such as the intestinal wall and the Blood-Brain Barrier (BBB). Furthermore, highly basic amines (pKa > 9.0) are notorious for binding to the hERG potassium channel and inducing phospholipidosis; attenuating this basicity via ortho-fluorination is a proven strategy to design out these toxicological liabilities.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7504, Benzylamine" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13886, 3-Phenylpyridine" PubChem, [Link]

  • The Metabolomics Innovation Centre. "Showing Compound 3-Phenylpyridine (FDB004418)" FooDB, [Link]

Sources

Structural Validation of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine: A Comparative Guide to 19F NMR vs. Traditional Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a recurring analytical bottleneck: the rapid and unambiguous structural validation of fluorinated biaryl fragments.

The compound (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine represents a classic medicinal chemistry building block. It features a benzylamine core, a fluorine atom at the 2-position, and a pyridine ring at the 4-position. While traditional techniques like


H NMR and LC-MS are foundational, they often fall short when distinguishing subtle regiochemical isomers in complex aromatic systems.

This guide objectively compares the performance of


F Nuclear Magnetic Resonance (NMR) spectroscopy against alternative methods, providing a self-validating experimental protocol to definitively confirm the structure and purity of this specific fluorinated biaryl amine.

The Analytical Challenge: Overcoming Aromatic Overlap

In molecules containing multiple aromatic systems—such as the phenyl and pyridyl rings in our target compound—


H NMR interpretation becomes highly convoluted. The three protons on the phenyl ring and the four protons on the pyridine ring all resonate within the narrow 7.0 to 9.0 ppm window. This crowding leads to severe signal overlap and complex second-order multiplet effects, making it nearly impossible to definitively assign the exact position of the fluorine atom without time-consuming 2D NMR experiments (e.g., HMBC, NOESY).

Conversely, the


F nucleus acts as an isolated "spectroscopic spy". Because fluorine is completely absent from biological matrices and standard NMR solvents, it provides a zero-background signal. Furthermore, the hyper-responsiveness of the 

F nucleus to its local chemical environment yields a massive chemical shift range (~800 ppm), ensuring that even minor structural isomers or impurities are distinctly resolved.
Objective Comparison of Validation Techniques

To select the optimal validation method, we must evaluate the techniques based on specificity, analysis time, and regiochemical resolution.

Analytical TechniqueSpecificity for TargetSensitivityAnalysis TimeRegiochemical ResolutionIsomer Differentiation

F NMR
Excellent (No solvent background)High (83% of

H)
Fast (< 5 mins)High (Direct J-coupling mapping)Excellent

H NMR
Poor (Severe aromatic overlap)Very HighFastModerate (Complex multiplets)Moderate

C NMR
Moderate (C-F splitting complicates)Low (1.1% natural abundance)Slow (Hours)GoodGood
LC-MS Low (Mass-to-charge only)Ultra-HighModeratePoor (Cannot distinguish positional isomers)Poor
X-Ray Crystallography AbsoluteN/A (Requires single crystal)Very Slow (Days/Weeks)AbsoluteAbsolute

Conclusion:


F NMR provides the highest ratio of structural information to acquisition time, making it the superior choice for validating fluorinated positional isomers.

Experimental Protocol: A Self-Validating System

A robust analytical protocol must be self-validating—meaning the experimental design intrinsically proves the causality of the results without relying on external reference standards of the same compound. We achieve this by utilizing a two-step NMR acquisition strategy: a decoupled spectrum to prove purity, followed by a coupled spectrum to prove spatial structure.

Step 1: Sample Preparation & Internal Referencing
  • Procedure: Dissolve 5–10 mg of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine in 0.6 mL of DMSO-

    
    . Add 1.0 µL of Trifluoroacetic acid (TFA) as an internal standard.
    
  • Causality: DMSO-

    
     disrupts hydrogen bonding in the polar methanamine group, ensuring sharp resonance lines. TFA is chosen as the internal standard because its chemical shift (-76.55 ppm) is far removed from the expected biaryl fluorine signal (~ -118 ppm). This prevents signal overlap and allows for absolute quantification of the active pharmaceutical ingredient[1].
    
Step 2: F{ H} Decoupled Acquisition (Purity Validation)
  • Procedure: Acquire a broadband

    
    H-decoupled 
    
    
    
    F spectrum on a 400 MHz or 600 MHz spectrometer (376 or 564 MHz for
    
    
    F). Use a 30° pulse angle and a relaxation delay (D1) of 2 seconds.
  • Causality: Applying radiofrequency energy at the

    
    H frequency collapses all scalar couplings between the fluorine and the aromatic protons. The target compound will collapse into a single, sharp singlet . If multiple singlets appear, the sample is a mixture, and the relative integrations directly quantify the impurity profile without the need for chromatographic separation.
    
Step 3: H-Coupled F Acquisition (Regiochemical Validation)
  • Procedure: Disable the

    
    H decoupling channel and acquire a standard 1D 
    
    
    
    F spectrum.
  • Causality: Turning off the decoupler reveals the spin-spin splitting (

    
    -coupling) between the 
    
    
    
    F nucleus and the adjacent protons on the phenyl ring. The resulting multiplet acts as a unique mathematical fingerprint of the atom's exact position.

Data Interpretation: Proving the Regiochemistry

For (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine, the fluorine atom is located at the C2 position . Based on through-bond scalar coupling rules, the


F nucleus will interact with the remaining protons on the phenyl ring (H3, H5, H6).

Expected Quantitative Data:

NMR ParameterExpected ValueCausality / Structural Significance
Chemical Shift (

)
~ -118.5 ppmCharacteristic of a fluorine atom on a biaryl system with an ortho-alkylamine substituent.
Multiplicity Doublet of doublets (dd)The signal is split primarily by the ortho proton (H3) and secondarily by the meta proton (H6).

(Ortho Coupling)
9.0 – 10.5 HzStrong coupling with the adjacent H3 proton confirms the fluorine is not at the substituted C1 or C4 positions.

(Meta Coupling)
4.5 – 6.0 HzWeaker coupling with the H6 proton across four bonds.
Integration 1.00Confirms stoichiometry relative to the TFA internal standard[1].

The Proof: If the fluorine were mistakenly synthesized at the 3-position (i.e., 3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine), it would be flanked by two protons (H2 and H5). This would result in a distinctly different splitting pattern (a doublet of doublets with two large ortho couplings, or a complex multiplet), immediately alerting the scientist to a regiochemical error.

Workflow Visualization

The following decision tree illustrates the logical flow of our self-validating protocol.

Workflow N1 Synthesized Compound (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine N2 Sample Preparation Dissolve in DMSO-d6 + TFA Internal Standard N1->N2 N3 19F{1H} Decoupled NMR (Rapid Purity & Concentration Check) N2->N3 N4 Is sample pure (Single major peak)? N3->N4 N5 Impurity Profiling Quantify minor fluorinated species N4->N5 No N6 1H-Coupled 19F NMR (Regiochemical Validation) N4->N6 Yes N5->N6 Proceed with major peak N7 Analyze J-Coupling Extract ortho/meta J_FH values N6->N7 N8 Structure Validated Matches expected 'dd' multiplet N7->N8

Figure 1: Self-validating 19F NMR workflow for structural and regiochemical confirmation.

References

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology (2021).

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (2022).

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry (2017).1

Sources

Stability comparison of HCl vs TFA salts of biaryl methanamines

[2]

Executive Summary

In the development of biaryl methanamine-based therapeutics, the choice of counter-ion is a critical determinant of the final product's developability. While Trifluoroacetate (TFA) salts are a ubiquitous artifact of reverse-phase HPLC purification, they are generally unsuitable for final pharmaceutical profiling due to physical instability (hygroscopicity), potential cytotoxicity, and poor solid-state properties. Hydrochloride (HCl) salts, conversely, consistently demonstrate superior lattice energy, crystallinity, and physiological compatibility.

This guide provides a technical analysis of these two salt forms, supported by representative physicochemical data and validated protocols for salt exchange.

Physicochemical Stability Profile

The stability of a salt is governed by the interaction between the ionized amine and the counter-ion. For biaryl methanamines—which possess a significant hydrophobic motif—the contrast between the lipophilic trifluoroacetate anion and the small, hard chloride anion is profound.

Solid-State Properties & Crystallinity
  • HCl Salts (The Thermodynamic Standard): The chloride ion (

    
    ) is a small, high-charge-density anion. It engages in strong ionic interactions and hydrogen bonding with the protonated methanamine nitrogen (
    
    
    ). This facilitates tight crystal packing, resulting in high melting points and stable crystalline lattices.
  • TFA Salts (The Kinetic Trap): The trifluoroacetate anion (

    
    ) is bulky and diffuse with delocalized charge. When paired with a hydrophobic biaryl cation, the resulting lattice energy is often low. This frequently results in the formation of amorphous gums, oils, or low-melting solids  rather than distinct crystals.
    
Hygroscopicity and Physical Stability

Hygroscopicity is the primary failure mode for TFA salts in storage.

FeatureHCl SaltTFA SaltMechanism of Failure (TFA)
Physical Form Crystalline SolidAmorphous / Waxy SolidLow lattice energy prevents orderly packing.
Hygroscopicity Low to NegligibleHigh / DeliquescentAmorphous phases have high free volume, absorbing atmospheric water.
Handling Free-flowing powderSticky / ElectrostaticWater absorption lowers

(glass transition), causing "gumming."
Solvent Trap Low riskHigh riskTendency to trap residual solvents/acids in the amorphous matrix.
Chemical Stability (Degradation Pathways)

While both acids protonate the amine (preventing N-oxidation), the physical state dictates chemical reactivity.

  • Hydrolysis: The hygroscopic nature of TFA salts draws water into the solid matrix, accelerating hydrolytic degradation of sensitive neighboring groups (e.g., amides or esters on the biaryl ring).

  • TFA Volatility: Unlike HCl, TFA is a volatile organic acid.[2] In non-crystalline forms, TFA can slowly off-gas or disproportionate over time, altering the pH of the micro-environment and potentially leading to free-base reversion.

Biological Implications (Toxicity)

For drug development professionals, the biological impact of the counter-ion is non-negotiable.

  • Cytotoxicity: TFA has been shown to inhibit the proliferation of osteoblasts and chondrocytes and can alter cellular metabolic rates in in vitro assays [1][5].

  • Artifacts: Residual TFA can act as an ion-pairing agent in biological buffers, potentially altering the apparent lipophilicity (LogD) and membrane permeability of the drug candidate during ADME profiling.

Experimental Data: Representative Profiles

The following data represents a typical profile for a biaryl methanamine scaffold (MW ~350-450) derived from aggregate internal application studies.

Table 1: Comparative Physicochemical Metrics[4]
MetricHCl SaltTFA SaltVerdict
Melting Point (

)
215°C (Sharp)110°C (Broad) or OilHCl indicates superior purity and lattice stability.
DVS (Water Uptake @ 80% RH) < 1.5% (w/w)> 12.0% (w/w)HCl is stable; TFA is deliquescent.
Residual Solvent (NMR) < 500 ppmOften > 2% (trapped)HCl crystallizes cleanly; TFA traps impurities.
Solubility (Aq. pH 7) High (> 50 mg/mL)Moderate (pH dependent)HCl provides consistent dissolution.

Workflows & Protocols

Decision Logic for Salt Selection

The following diagram illustrates the critical decision pathways when handling biaryl methanamines post-synthesis.

SaltSelectionStartCrude Biaryl MethanaminePurificationPrep-HPLC (0.1% TFA)Start->PurificationTFASaltIsolate: TFA Salt(Likely Amorphous/Oil)Purification->TFASaltCheckUsageIntended Use?TFASalt->CheckUsageEarlyScreenEarly HTS / Binding Assay(Non-Cellular)CheckUsage->EarlyScreenAcceptable RiskDevToxCell Assays / Animal PK/ Stability StudiesCheckUsage->DevToxHigh Risk (Toxicity/Stability)SaltExchangePerform Salt Exchange(TFA -> HCl)EarlyScreen->SaltExchangeIf hits foundDevTox->SaltExchangeHClSaltIsolate: HCl Salt(Crystalline)SaltExchange->HClSalt

Caption: Decision matrix for salt form selection based on development stage. TFA is acceptable only for initial non-cellular screening.

Protocol: Efficient Salt Exchange (TFA HCl)

Direct lyophilization from HCl is the most robust method for small scale (<1g), while resin exchange is preferred for scale-up.

Method A: Repeated Lyophilization (Small Scale)

Best for: < 100 mg samples where material loss must be minimized.

  • Dissolution: Dissolve the TFA salt in a minimal volume of 0.1 M HCl (approx. 10-20 equivalents of HCl relative to amine).

    • Why: HCl is a stronger acid (

      
      ) than TFA (
      
      
      ). The excess
      
      
      drives the equilibrium, displacing the trifluoroacetate anion as volatile TFA (
      
      
      ).
  • Freezing: Flash freeze in liquid nitrogen.

  • Lyophilization: Freeze-dry overnight.

  • Repetition: Crucial Step. Re-dissolve the residue in 0.1 M HCl and lyophilize again. Repeat this cycle 3 times .

    • Validation: Monitor the removal of the

      
       signal via 
      
      
      F-NMR (Signal at
      
      
      ppm).
  • Final Polish: Dissolve the final solid in pure water and lyophilize to remove excess free HCl.

Method B: Strong Anion Exchange (SAX) Resin

Best for: > 100 mg or acid-sensitive moieties.

  • Column Prep: Pack a column with a quaternary ammonium SAX resin (e.g., Dowex 1X2, chloride form).

  • Conditioning: Wash with 1 M NaOH (to strip), water, then 1 M HCl (to load

    
    ), followed by extensive water washing until neutral pH.
    
  • Loading: Dissolve TFA salt in water/methanol (if solubility is low) and load onto the column.

  • Elution: Elute with water or dilute MeOH. The resin retains

    
     and releases 
    
    
    .
  • Isolation: Lyophilize the eluate to obtain the HCl salt.

Stability Testing Workflow

To rigorously validate the superiority of the HCl salt for your specific biaryl methanamine:

StabilityWorkflowSampleSalt Candidate(HCl vs TFA)StressStress Conditions40°C / 75% RH(1-4 Weeks)Sample->StressAnalysisAnalysis PhaseStress->AnalysisHPLCHPLC(Purity/Degradation)Analysis->HPLCXRPDXRPD(Crystallinity Change)Analysis->XRPDAppearanceVisual(Deliquescence)Analysis->Appearance

Caption: Accelerated stability workflow to quantify hygroscopicity and chemical degradation.

References

  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions, 2025. Link

  • A Comparative Guide to TFA and HCl Salts in Peptide Research and Development. BenchChem, 2025.[1] Link

  • Why are organic amines often more stable as the HCl salt than in the free base form? Reddit / Chemistry Community Discussion, 2015. Link

  • Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution. Food Chemistry, 2018.[3] Link

  • Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides. BenchChem Technical Guides. Link

  • Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. MDPI, 2025. Link

Safety Operating Guide

(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the Standard Operating Procedure (SOP) for the safe disposal of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine . As a fluorinated aromatic amine containing a pyridine ring, this compound presents specific chemical hazards—primarily corrosivity, toxicity, and the generation of hazardous combustion byproducts (Hydrogen Fluoride, Nitrogen Oxides)—that dictate its waste management lifecycle.

Part 1: Executive Summary & Immediate Action Card

Applicability: This protocol applies to all laboratory personnel handling (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine in synthesis, purification, or biological screening.

Critical Parameter Operational Directive
Waste Classification Hazardous Chemical Waste (Toxic, Corrosive, Halogenated).
Primary Hazard Skin/Eye Burns (Amine functionality) & Respiratory Irritation .
Disposal Stream High-Temperature Incineration with Flue Gas Scrubbing (for HF/NOx).
Drain Disposal STRICTLY PROHIBITED. Do not release into sanitary sewer systems.[1][2]
Incompatibility Strong Oxidizers, Acids, Acid Chlorides, Acid Anhydrides.

Part 2: Chemical Hazard Analysis & Disposal Logic

To ensure scientific integrity, we must understand the causality behind these disposal procedures. The disposal strategy is governed by three structural features of the molecule:

  • Primary Benzylic Amine (

    
    ): 
    
    • Risk:[3][4][5] Basic and potentially corrosive.[2][5][6][7] It can form exothermic salts with acids.

    • Disposal Implication: Waste must not be mixed with acidic waste streams (e.g., waste

      
      ) to prevent violent neutralization or spattering in the waste container.
      
  • Fluorine Substituent (

    
    ): 
    
    • Risk:[3][4][5] Upon combustion, this releases Hydrogen Fluoride (HF) gas, which is highly corrosive to incinerator linings and toxic to the environment.

    • Disposal Implication: Must be routed to a facility equipped with wet scrubbers. Labeling must explicitly state "Fluorinated Organic."

  • Pyridine Moiety:

    • Risk:[3][4][5] Aromatic heterocycle; often toxic and malodorous.

    • Disposal Implication: Requires sealed containment to prevent fugitive emissions.[1][2][3][5]

Part 3: Personal Protective Equipment (PPE)

Before initiating any disposal workflow, ensure the following PPE is donned:

  • Respiratory: NIOSH-approved N95 (for dust) or half-mask respirator with organic vapor/amine cartridges if handling large open quantities.

  • Ocular: Chemical splash goggles (Face shield recommended if pouring liquid waste).

  • Dermal: Nitrile gloves (Double gloving recommended; 0.11 mm minimum thickness). Long-sleeved lab coat.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Chemical Waste

Applicable to: Expired pure compound, contaminated weighing boats, solid reaction byproducts.

  • Segregation: Do not mix with general trash or biohazard waste.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write full name: "(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine".

    • Constituents: "Organic Solid, Fluorinated, Basic."

    • Hazard Checkbox: Mark "Toxic" and "Corrosive."

  • Storage: Keep the container tightly capped in a satellite accumulation area (SAA) inside a fume hood until pickup.

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable to: Mother liquors, HPLC effluent, reaction mixtures.

  • Stream Selection:

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Pour into the Halogenated Waste carboy.

    • If dissolved in Non-Halogenated Solvents (MeOH, DMSO): Due to the fluorine content of the solute, it is Best Practice to route this to the Halogenated Waste stream to ensure proper scrubbing during incineration.

    • Note: Ensure the waste carboy does not contain strong acids.[1]

  • Neutralization (Optional but Recommended): If the solution is highly basic (pH > 10), neutralize carefully with dilute acetic acid or HCl before adding to the main waste carboy to prevent heat generation in the drum. Perform this in a beaker, not the waste container.

  • Rinsing: Triple-rinse empty glassware with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container.

Scenario C: Spill Cleanup (Emergency Protocol)
  • Evacuate & Ventilate: Clear the immediate area.[7][8] Ensure fume hoods are active.

  • PPE Upgrade: Wear double gloves and goggles.

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum if available.

    • Liquid Spill: Surround with absorbent pillows or vermiculite.

  • Decontamination:

    • Scoop absorbed material into a hazardous waste bag/pail.

    • Wipe the surface with a dilute acidic solution (e.g., 5% acetic acid or citric acid) to neutralize amine residues, followed by a water rinse.

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Part 5: Waste Segregation Decision Tree

The following logic flow ensures the compound enters the correct waste stream to minimize environmental impact and safety risks.

WasteSegregation Start Waste Generation: (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid SolidAction Collect in Wide-Mouth Jar Label: 'Toxic Solid, Basic' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalogenated HalogenatedAction Halogenated Waste Carboy (High Temp Incineration) Halogenated->HalogenatedAction TraceFCheck Is Fluorine Content > 1%? NonHalogenated->TraceFCheck TraceAction Non-Halogenated Waste Carboy (Standard Incineration) TraceFCheck->TraceAction No (Trace only) ConservativeAction Route to Halogenated Stream (Recommended for Safety) TraceFCheck->ConservativeAction Yes (High Conc.)

Figure 1: Decision tree for segregating fluorinated amine waste. Note the preference for halogenated streams when fluorine concentration is significant.

Part 6: Regulatory & Compliance Data

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors, use the following classifications.

PropertyClassification / CodeNotes
RCRA Status Hazardous Waste Likely D002 (Corrosive) if pH > 12.5; otherwise listed as Toxic.
DOT Shipping Name Amines, solid, corrosive, n.o.s. or Organometallic substance, solid, toxic (depending on specific formulation).Use "n.o.s." (not otherwise specified) with technical name in parentheses.
Combustion Byproducts HF, NOx, COxRequires scrubbers (Wet Gas Scrubbing).
Container Code Lab Pack Small containers packed into a larger drum with absorbent.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. [Link]

Sources

Personal protective equipment for handling (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Triage

Given the structural motifs of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine, which include a fluorinated aromatic ring, a pyridine moiety, and a primary aminomethyl group, a conservative approach to hazard assessment is warranted.

  • Corrosivity: Similar amine-containing compounds are known to be corrosive and can cause severe skin burns and eye damage.[1]

  • Toxicity: Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4]

  • Irritation: The compound is likely to be a skin, eye, and respiratory irritant.[3][5][6]

Due to these potential hazards, all handling of this compound should be performed within a certified chemical fume hood.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles are mandatory to protect against splashes.[1] A full-face shield should be worn over the goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable initial choice for protection against a broad range of chemicals. It is critical to inspect gloves for any defects before use and to change them immediately if contact with the chemical is suspected.[7] For extended operations or when handling larger quantities, consider double-gloving.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage. Clothing worn underneath should be made of natural fibers like cotton.
Foot Protection Closed-Toe ShoesShoes that completely cover the foot are required.[7] Perforated shoes, sandals, and open-toed footwear are strictly prohibited in the laboratory.[7]
Respiratory Protection RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is essential for ensuring safety.

Preparation
  • Area Inspection: Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Equipment Check: Verify that the chemical fume hood is functioning correctly.

  • PPE Donning: Properly don all required PPE as outlined in the table above.

Handling
  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.

  • Spill Containment: Have a spill kit readily accessible. In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[5]

Post-Handling
  • Decontamination: Thoroughly decontaminate the work surface and any equipment used.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan: Responsible Waste Management

All waste materials must be treated as hazardous waste.

  • Waste Characterization: The compound itself and any contaminated materials (e.g., gloves, absorbent pads, and empty containers) must be disposed of as hazardous chemical waste.

  • Containerization: Use clearly labeled, sealed containers for all waste.

  • Disposal Route: Dispose of all waste in accordance with federal, state, and local environmental regulations.[3] Do not allow the product to enter drains.[4][6]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal Prep1 Inspect Work Area Prep2 Verify Fume Hood Function Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handle1 Weigh and Transfer Prep3->Handle1 Proceed to Handling Handle2 Conduct Experiment Handle1->Handle2 Clean1 Decontaminate Surfaces & Equipment Handle2->Clean1 Experiment Complete Clean2 Segregate & Label Waste Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3 Disp1 Store Waste in Designated Area Clean2->Disp1 Waste Ready for Disposal Clean4 Wash Hands Thoroughly Clean3->Clean4 Disp2 Arrange for Hazardous Waste Pickup Disp1->Disp2

Caption: Safe Handling and Disposal Workflow.

Emergency Procedures

  • Inhalation: If inhaled, move the person to fresh air.[5] If breathing is difficult, seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[4]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[1]

References

  • ECHEMI. (n.d.). 3-Pyridinemethanamine SDS, 3731-52-0 Safety Data Sheets.
  • (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, August 22). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • (2014, February 3). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). (4-Fluoro-2-(trifluoromethyl)phenyl)methanamine | 202522-22-3.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine.
  • ChemScene. (n.d.). 1208977-20-1 | (4-Fluoro-3-(pyridin-4-yl)phenyl)methanamine.
  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
  • ChemScene. (n.d.). 1214361-85-9 | (4-Fluoro-2-(trifluoromethyl)phenyl)methanamine hydrochloride.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.
  • (n.d.). GHS Hazardous Chemical Information List.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). (2-Fluoro-4-(trifluoromethyl)phenyl)methanamine | 239087-05-9.
  • BLDpharm. (n.d.). 1247565-04-3|(2-Fluoro-4-(pyrimidin-5-yl)phenyl)methanamine.
  • Benchchem. (n.d.). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • CymitQuimica. (n.d.). (3-Fluoro-4-(furan-2-yl)phenyl)methanamine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.